Product packaging for Flavipin(Cat. No.:CAS No. 483-53-4)

Flavipin

Cat. No.: B1206907
CAS No.: 483-53-4
M. Wt: 196.16 g/mol
InChI Key: COJARPHAKVBMFD-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxyphthalaldehyde is a chemical compound of interest in organic synthesis and research applications. As a derivative of phthalaldehyde, which is a known building block in the synthesis of heterocyclic compounds and a reagent for the analysis of amino acids , this trihydroxy variant offers a distinct functional group profile for specialized research. Phthalaldehyde compounds, in general, are recognized for their ability to react with primary amines in the presence of thiols to form highly fluorescent products . This principle is widely used in assaying amines or sulfhydryl groups in solutions, for the detection of biogenic amines, peptides, and proteins in nanogram quantities in body fluids via methods like capillary electrophoresis and chromatography . The specific properties and full range of applications for 3,4,5-Trihydroxyphthalaldehyde are characteristic of specialized research chemicals. Researchers value such compounds for their potential in developing novel synthetic pathways and materials. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O5 B1206907 Flavipin CAS No. 483-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

483-53-4

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

3,4,5-trihydroxy-6-methylphthalaldehyde

InChI

InChI=1S/C9H8O5/c1-4-5(2-10)6(3-11)8(13)9(14)7(4)12/h2-3,12-14H,1H3

InChI Key

COJARPHAKVBMFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)O)O)C=O)C=O

Other CAS No.

16790-41-3

Synonyms

fomecin B

Origin of Product

United States

Foundational & Exploratory

Flavipin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipin is a naturally occurring phenolic aldehyde metabolite produced by a variety of fungal species. Possessing a range of potent biological activities, including antioxidant, antifungal, antibiotic, and anticancer properties, this compound has garnered significant interest within the scientific community. This document provides an in-depth examination of its chemical structure, physicochemical properties, biological functions, and the experimental methodologies used for its isolation and characterization.

Chemical Structure and Physicochemical Properties

This compound is a substituted phthalaldehyde, characterized by a benzene ring with two adjacent aldehyde groups, three hydroxyl groups, and one methyl group.

IUPAC Name: 3,4,5-Trihydroxy-6-methylbenzene-1,2-dicarbaldehyde[1] Molecular Formula: C₉H₈O₅[1][2][3][4] Canonical SMILES: CC1=C(C(=C(C(=C1O)O)O)C=O)C=O[1][2]

The structural and key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 196.16 g/mol [2][3][4]
CAS Number 483-53-4[1][2][3]
Appearance Yellow crystalline solid[5]
Melting Point 233-234 °C (with decomposition)[4][6]
UV Absorption Maxima 261, 264 nm[6]
Solubility Soluble in acetone[5]

Biological Activity and Mechanism of Action

This compound is a versatile bioactive molecule with a broad spectrum of activities. It is produced by various fungi, including species of Aspergillus, Epicoccum, and Chaetomium.[1][6] Its biological functions are largely attributed to its potent antioxidant and pro-apoptotic properties.

Antioxidant Activity

This compound has been demonstrated to be a potent antioxidant, effectively scavenging free radicals.[1][7] Studies have shown that its antioxidant capacity is comparable or superior to common standards like butylated hydroxytoluene (BHT) and Trolox in various in vitro assays.[8] The high antioxidant activity is positively correlated with the production yield of this compound from fungal extracts, indicating it is a major antioxidant component of these metabolites.[7][8]

Anticancer and Pro-Apoptotic Activity

Emerging research highlights this compound's potential as an anticancer agent. It has been identified as an apoptotic molecule that targets the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer cell proliferation and survival. By inhibiting the NF-κB pathway, this compound can suppress cancer cell growth and induce programmed cell death (apoptosis).

Below is a diagram illustrating the proposed mechanism of this compound's interaction with the NF-κB signaling pathway.

Flavipin_NFkB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IkBa->p1 NFkB NF-κB (p50/p65) NFkB->p2 Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK Inhibition p1->NFkB NFkB_n NF-κB p2->NFkB_n Translocation DNA DNA NFkB_n->DNA Genes Target Genes (Anti-apoptotic, Proliferation) DNA->Genes Transcription Apoptosis Apoptosis Genes->Apoptosis Inhibition of Flavipin_Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Analysis Inoculation 1. Inoculation (Fungal Discs in PDB) Incubation 2. Incubation (25°C, 150 rpm, 14 days) Inoculation->Incubation Filtration 3. Filtration (Separate Broth & Mycelia) Incubation->Filtration Solvent_Extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Concentration 5. Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Chromatography 6. Column Chromatography (Silica Gel) Concentration->Chromatography Analysis 7. Purity Analysis (HPLC, TLC) Chromatography->Analysis

References

Flavipin: A Comprehensive Technical Guide to its Natural Sources, Production, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipin, a bioactive fungal metabolite, has garnered significant interest for its diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources and producers of this compound, with a focus on fungal species. It details quantitative data on production yields, outlines comprehensive experimental protocols for its isolation and quantification, and explores its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Natural Producers of this compound

This compound is a secondary metabolite produced predominantly by a variety of fungal species, spanning multiple genera. These fungi have been isolated from diverse environments, including soil, plants (as endophytes), and marine ecosystems. To date, there is no definitive primary literature confirming this compound production by bacterial species, including Streptomyces. The primary known producers are filamentous fungi.

Fungal Sources

Several fungal genera are recognized for their ability to synthesize this compound. The most notable among these are Aspergillus, Chaetomium, and Epicoccum.

  • Aspergillus : Various species within this genus are known to produce this compound, including Aspergillus terreus, Aspergillus flavipes, and Aspergillus fumigatus[1]. A. terreus has been a particular focus of studies on production optimization[1][2][3][4].

  • Chaetomium : Chaetomium globosum is a well-documented producer of this compound[5]. Notably, the endophytic strain Chaetomium globosum CDW7, isolated from Ginkgo biloba, has been identified as a particularly high-yielding source[6][7].

  • Epicoccum : Epicoccum nigrum (also known as Epicoccum purpurascens) is another significant producer of this compound[8][9][10]. This species is widespread and can be found as a saprophyte and endophyte.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the producing organism, strain, and fermentation conditions. The following table summarizes reported quantitative data on this compound production.

Fungal SpeciesStrainProduction YieldReference
Chaetomium globosumCDW7315.5 mg/L[6][7]
Aspergillus terreusNot specified16.32 µg/mL (16.32 mg/L)[1]
Epicoccum nigrumACC. 1336Reported to produce three times the best yield from Aspergillus spp. (Raistrick & Rudman, 1956)[8]

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is widely accepted to be a fungal polyketide. Evidence suggests that its biosynthesis originates from orsellinic acid, a common fungal polyketide synthesized by a non-reducing polyketide synthase (NR-PKS)[11][12][13].

The proposed biosynthetic pathway likely involves the following key steps:

  • Orsellinic Acid Synthesis : A dedicated NR-PKS catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form orsellinic acid[11][13].

  • Hydroxylation and Oxidation : Subsequent enzymatic modifications, likely involving hydroxylases and oxidases, are presumed to decorate the orsellinic acid core to yield the final this compound structure (3,4,5-trihydroxy-6-methylphthalaldehyde).

The specific genes and enzymes comprising the this compound biosynthetic gene cluster in producer organisms like Aspergillus, Chaetomium, and Epicoccum remain to be definitively identified and characterized.

Flavipin_Biosynthesis acetyl_coa Acetyl-CoA nr_pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->nr_pks malonyl_coa 3x Malonyl-CoA malonyl_coa->nr_pks orsellinic_acid Orsellinic Acid nr_pks->orsellinic_acid modifying_enzymes Modifying Enzymes (Hydroxylases, Oxidases) orsellinic_acid->modifying_enzymes This compound This compound modifying_enzymes->this compound

A proposed biosynthetic pathway for this compound.

Experimental Protocols

This section provides a synthesized, step-by-step methodology for the production, isolation, and quantification of this compound from fungal cultures, based on established protocols for Aspergillus terreus and Chaetomium globosum.

Fungal Culture and Fermentation

Objective : To cultivate a this compound-producing fungal strain under optimal conditions to maximize yield.

Materials :

  • Selected fungal strain (e.g., Aspergillus terreus or Chaetomium globosum CDW7)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (250 mL)

  • Incubator shaker

  • Sterile agar plugs or spore suspension

Procedure :

  • Inoculum Preparation :

    • Agar Plugs : Grow the fungal strain on PDA plates at 25°C for 5-7 days. Aseptically cut out 5 mm agar plugs from the leading edge of the mycelium.

    • Spore Suspension : Alternatively, harvest spores from a mature PDA culture by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Fermentation :

    • Aseptically inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with either 8-12 agar plugs or 1 mL of the spore suspension.

    • Incubate the flasks at 25°C in an incubator shaker set to 150 rpm for 14 days[1][6]. Optimal pH for C. globosum CDW7 is 6.5, while for A. terreus it is 7.0[2][6].

Extraction and Purification

Objective : To extract and purify this compound from the fungal culture broth.

Materials :

  • Culture broth from fermentation

  • Whatman No. 1 filter paper

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Dichloromethane

  • Methanol

Procedure :

  • Extraction :

    • Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Column Chromatography :

    • Activate silica gel by heating at 110°C for 2 hours.

    • Prepare a silica gel slurry in dichloromethane and pack it into a chromatography column.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a solvent system, such as a gradient of dichloromethane and ethyl acetate, to separate the compounds.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

Quantification and Characterization

Objective : To quantify the concentration of this compound and confirm its identity.

Materials :

  • Purified this compound fractions

  • Flavipn standard

  • HPLC system with a C18 column and DAD or UV detector

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • UV-Vis Spectrophotometer

  • NMR spectrometer

  • Mass spectrometer

Procedure :

  • HPLC Quantification :

    • Prepare a standard curve of this compound at known concentrations.

    • Analyze the purified fractions by reverse-phase HPLC on a C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile and water with 0.1% TFA[14].

    • Monitor the elution at 264 nm, the maximum absorbance wavelength for this compound[1].

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

  • Spectroscopic Characterization :

    • Confirm the identity of the purified this compound by comparing its retention time with that of a standard.

    • Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular weight and structure.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis inoculum Inoculum Preparation (Agar Plugs or Spores) fermentation Liquid Culture (PDB, 25°C, 150 rpm, 14 days) inoculum->fermentation filtration Filtration (Separate Mycelia and Broth) fermentation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction concentration Concentration (Rotary Evaporator) extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography hplc HPLC-DAD/UV (Quantification) chromatography->hplc spectroscopy NMR & Mass Spectrometry (Structure Confirmation) hplc->spectroscopy

An experimental workflow for this compound production and analysis.

Signaling Pathways Affected by this compound

Recent research has begun to uncover the molecular mechanisms underlying the biological activities of this compound, particularly its anti-inflammatory effects. This compound has been shown to interact with and inhibit key inflammatory signaling pathways.

Inhibition of the JAK-STAT Pathway

This compound has been demonstrated to inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. It is proposed to bind to the ATP-binding sites of JAK1, JAK2, and JAK3, thereby inhibiting their kinase activity[15][16]. This inhibition prevents the downstream phosphorylation and activation of STAT3, a key transcription factor involved in inflammatory responses[15].

Downregulation of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to down-regulate the activation of NF-κB[17]. This inhibitory effect is likely mediated through the modulation of upstream signaling components, leading to a reduction in the expression of pro-inflammatory genes. Studies have also shown that this compound can interact with Tumor Necrosis Factor-alpha (TNF-α), a key activator of the NF-κB pathway[15].

Signaling_Pathways This compound This compound tnfa TNF-α This compound->tnfa Inhibits jak JAK1 / JAK2 / JAK3 This compound->jak Inhibits nfkb NF-κB This compound->nfkb Inhibits tnfa->nfkb Activates stat3 STAT3 jak->stat3 Phosphorylates & Activates inflammation Pro-inflammatory Gene Expression stat3->inflammation nfkb->inflammation

Inhibitory effects of this compound on key signaling pathways.

Conclusion

This compound stands out as a fungal metabolite with considerable therapeutic potential, backed by its demonstrated anti-inflammatory, antimicrobial, and antioxidant activities. This guide has consolidated the current knowledge on its natural producers, highlighting key fungal species such as Aspergillus terreus, Chaetomium globosum, and Epicoccum nigrum. While a complete picture of its biosynthesis is still emerging, the likely involvement of a non-reducing polyketide synthase pathway provides a solid foundation for future genetic and enzymatic studies. The detailed experimental protocols and an understanding of its inhibitory effects on the JAK-STAT and NF-κB signaling pathways offer a practical framework for researchers to further explore and harness the pharmacological properties of this compound. Continued investigation into optimizing production, fully elucidating its biosynthetic pathway, and expanding the understanding of its molecular targets will be crucial in translating the promise of this compound into tangible therapeutic applications.

References

The Uncharted Path: A Technical Guide to Flavipin Biosynthesis in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipin, a polyketide-derived secondary metabolite with notable antimicrobial and antioxidant properties, has garnered significant interest within the scientific community. Produced by a variety of fungal species, primarily within the genera Aspergillus and Chaetomium, its biosynthesis represents a compelling area of study for natural product chemists and drug development professionals. This technical guide synthesizes the current understanding of the this compound biosynthetic pathway, presenting established precursors, optimal production conditions, and a putative pathway based on current mycological and biochemical knowledge. While the complete genetic and enzymatic machinery remains to be fully elucidated, this document provides a comprehensive overview of the existing research, identifies key knowledge gaps, and outlines experimental approaches to further unravel the intricate steps of this compound's creation.

Introduction

This compound, chemically identified as 1,2-diformyl-4,5,6-trihydroxy-3-methylbenzene, is a yellow crystalline compound produced by several fungal species, including Aspergillus terreus, Aspergillus flavipes, Chaetomium globosum, and Epicoccum nigrum[1][2]. Its biological activities, particularly its potent antimicrobial effects against various pathogens, have positioned it as a promising candidate for further investigation in drug discovery programs. Understanding the biosynthesis of this compound is crucial for optimizing its production, enabling synthetic biology approaches for analog generation, and harnessing its therapeutic potential.

This guide provides an in-depth review of the this compound biosynthetic pathway, consolidating available quantitative data, detailing experimental protocols for its production and analysis, and visualizing the current understanding of the metabolic route.

The Polyketide Origin of this compound: A Putative Pathway

The biosynthesis of this compound is strongly suggested to follow a polyketide pathway, a common route for the production of diverse secondary metabolites in fungi[3]. The established precursor for this compound is orsellinic acid , a foundational molecule for numerous fungal polyketides[4][5]. The enzymatic machinery responsible for the subsequent transformations of orsellinic acid into this compound has not yet been definitively identified in the scientific literature. However, based on the chemical structures of the precursor and the final product, a hypothetical pathway can be proposed.

The core of this proposed pathway involves a series of oxidative and rearrangement reactions catalyzed by a suite of enzymes likely encoded within a dedicated biosynthetic gene cluster (BGC). Fungal secondary metabolite genes are typically organized in such clusters, facilitating their co-regulation and coordinated expression[6].

Core Biosynthetic Steps

The proposed biosynthetic pathway from the primary metabolite acetyl-CoA to this compound is as follows:

  • Polyketide Synthesis: The pathway initiates with the condensation of acetyl-CoA and malonyl-CoA units by a Type I polyketide synthase (PKS) to form the key intermediate, orsellinic acid .

  • Oxidative Modifications: Orsellinic acid is then believed to undergo a series of enzymatic modifications, including hydroxylations and oxidative cleavage of the aromatic ring. These steps are likely catalyzed by monooxygenases and dioxygenases .

  • Diformylation: The final characteristic feature of this compound is the presence of two formyl groups. The precise mechanism of their installation is unknown but could involve specific oxidoreductases or formyltransferases .

A visual representation of this putative pathway is provided below.

Flavipin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks orsellinic_acid Orsellinic Acid pks->orsellinic_acid oxidative_enzymes Oxidative Enzymes (e.g., Monooxygenases, Dioxygenases) orsellinic_acid->oxidative_enzymes intermediate Oxidized Intermediates (Hypothetical) oxidative_enzymes->intermediate formylation_enzymes Formylation Enzymes (e.g., Oxidoreductases) intermediate->formylation_enzymes This compound This compound formylation_enzymes->this compound

A putative biosynthetic pathway for this compound.

Quantitative Data on this compound Production

Several studies have focused on optimizing the production of this compound from various fungal strains. The following tables summarize the key quantitative data from these optimization experiments.

Table 1: Optimized Conditions for this compound Production by Aspergillus terreus [2]

ParameterOptimal ValueThis compound Yield (µg/mL)
pH7.08.25
Temperature25°C14.26
Incubation Period14 days16.32
Shaking Speed150 rpmNot specified
Culture MediumPotato Dextrose BrothHighest among tested

Table 2: this compound Production by Chaetomium globosum CDW7 [1]

ParameterOptimal ValueThis compound Yield (mg/L)
pH6.5315.5
Temperature25°C315.5
Incubation Period14 days315.5
Shaking Speed150 rpm315.5
Inoculum12 discs/flask315.5

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, extraction, and quantification of this compound, based on published literature.

Fungal Culture and this compound Production

The following protocol is adapted from studies on Aspergillus terreus and Chaetomium globosum[1][2].

Fungal_Culture_Workflow start Start: Fungal Isolate pda Inoculate on Potato Dextrose Agar (PDA) start->pda incubation1 Incubate at 25°C for 5-7 days pda->incubation1 pdb Transfer fungal plugs to Potato Dextrose Broth (PDB) incubation1->pdb incubation2 Incubate with shaking (150 rpm) at 25°C for 14 days pdb->incubation2 harvest Harvest culture filtrate incubation2->harvest end Proceed to Extraction harvest->end Regulation_Network environmental_cues Environmental Cues (pH, Temperature, Nutrient Availability) global_regulators Global Regulators (e.g., LaeA, Velvet Complex) environmental_cues->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor(s) global_regulators->pathway_specific_tf flavipin_bgc This compound Biosynthetic Gene Cluster (BGC) pathway_specific_tf->flavipin_bgc flavipin_production This compound Production flavipin_bgc->flavipin_production

References

The Antioxidant Properties of Flavipin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipin, a bioactive compound of fungal origin, has demonstrated significant antioxidant properties both in vitro and in vivo. Structurally, it is 1,2-Benzenedicarboxaldehyde-3,4,5-trihydroxy-6-methyl, and its antioxidant capacity is largely attributed to the presence of three phenolic hydroxyl groups and two aldehyde functionalities.[1] This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, detailing its free radical scavenging capabilities, its influence on key antioxidant enzymes, and the putative signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows to support further research and drug development endeavors.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This compound has emerged as a potent antioxidant with the potential for therapeutic applications in diseases associated with free radical damage.[2][3] This document synthesizes the current understanding of this compound's antioxidant mechanisms.

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified through various established assays. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activities of this compound
AssayThis compound IC₅₀ (µg/mL)Positive ControlPositive Control IC₅₀ (µg/mL)Reference
DPPH Radical ScavengingComparable to controlsBHT, VC, TroloxNot explicitly stated[3]
ABTS Radical ScavengingMore potentBHT, VC, TroloxNot explicitly stated[3]
Ferric-Reducing Antioxidant Power (FRAP)Comparable to controlsBHT, VC, TroloxNot explicitly stated[3]
Peroxyl Radical Absorbance Capacity (ORAC)More potentBHT, VC, TroloxNot explicitly stated[3]
Lipid Peroxidation Inhibition (LPO)1.68BHT, Trolox83.4, 58.7[3]

BHT: Butylated hydroxytoluene, VC: Vitamin C (Ascorbic Acid), Trolox: a water-soluble analog of vitamin E.

Table 2: In Vivo Antioxidant Activities of this compound in Aged Mice
ParameterEffect of this compound TreatmentReference
Superoxide Dismutase (SOD) Activity (Serum & Liver)Significantly increased[3]
Glutathione Peroxidase (GSH-Px) Activity (Serum)Significantly increased (to levels above the young control group)[3]
Malondialdehyde (MDA) Content (Serum & Liver)Significantly decreased[3]

Putative Signaling Pathways

Flavonoids, the class of compounds to which this compound belongs, are known to exert their antioxidant effects through the modulation of key cellular signaling pathways. While direct studies on this compound are emerging, the following pathways represent the most probable mechanisms of its action.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.[2][4][5]

Caption: Putative activation of the Nrf2/ARE pathway by this compound.

Crosstalk with NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. There is significant crosstalk between the Nrf2 and NF-κB pathways. Nrf2 activation can inhibit NF-κB signaling, thereby reducing the inflammatory response that often accompanies oxidative stress.[6][7][8] One study has shown that this compound can modulate the levels of NF-κB.[9]

Nrf2_NFkB_Crosstalk This compound This compound Nrf2_pathway Nrf2 Activation This compound->Nrf2_pathway activates NFkB_pathway NF-κB Activation This compound->NFkB_pathway inhibits Nrf2_pathway->NFkB_pathway Antioxidant_Response Increased Antioxidant and Cytoprotective Gene Expression Nrf2_pathway->Antioxidant_Response NFkB_pathway->Nrf2_pathway Inflammatory_Response Increased Pro-inflammatory Gene Expression NFkB_pathway->Inflammatory_Response

Caption: Crosstalk between Nrf2 and NF-κB pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

    • In a 96-well plate, add a specific volume of the sample or control to a fixed volume of the DPPH working solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC₅₀ value is determined by plotting the scavenging percentage against the concentration.

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.

  • Procedure:

    • Generate the ABTS•+ solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the sample or control (e.g., Trolox) to a larger volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

In Vivo Antioxidant Assays
  • Principle: SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The assay typically involves a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.

  • Procedure (using a commercial kit as a common example):

    • Homogenize tissue samples or prepare serum samples.

    • Use a xanthine/xanthine oxidase system to generate superoxide radicals.

    • These radicals reduce a tetrazolium salt (e.g., WST-1) to a colored formazan product.

    • The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • The SOD activity is proportional to the degree of inhibition of the colorimetric reaction.

  • Principle: MDA is a product of lipid peroxidation and serves as a marker of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.

  • Procedure:

    • Homogenize tissue samples or use serum/plasma.

    • Add an acidic solution (e.g., trichloroacetic acid) to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add TBA solution to the supernatant.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

    • Cool the samples and measure the absorbance of the pink-colored product at approximately 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with an MDA standard.

Experimental Workflows

Visual representations of typical experimental workflows can aid in the design and execution of studies on the antioxidant properties of compounds like this compound.

General Workflow for In Vitro Antioxidant Screening

in_vitro_workflow start Start: this compound Sample Preparation assay_selection Select In Vitro Assays (DPPH, ABTS, FRAP, etc.) start->assay_selection assay_execution Perform Assays with Varying Concentrations assay_selection->assay_execution data_collection Spectrophotometric Data Collection assay_execution->data_collection data_analysis Calculate % Inhibition and IC50 Values data_collection->data_analysis comparison Compare with Positive Controls data_analysis->comparison conclusion Conclusion on In Vitro Antioxidant Potency comparison->conclusion

Caption: A generalized workflow for screening the in vitro antioxidant activity.

Workflow for Cellular Antioxidant Activity Assessment

cellular_workflow cell_culture Culture Adherent Cells in 96-well Plate probe_loading Load Cells with Fluorescent Probe (e.g., DCFH-DA) cell_culture->probe_loading flavipin_treatment Treat Cells with This compound probe_loading->flavipin_treatment oxidative_stress Induce Oxidative Stress (e.g., with AAPH) flavipin_treatment->oxidative_stress fluorescence_measurement Measure Fluorescence Over Time oxidative_stress->fluorescence_measurement data_analysis Analyze Fluorescence Data to Determine Antioxidant Activity fluorescence_measurement->data_analysis end Assess Cellular Antioxidant Efficacy data_analysis->end

Caption: A typical workflow for evaluating cellular antioxidant activity.

Conclusion

This compound exhibits robust antioxidant properties, evidenced by its potent free radical scavenging activity and its ability to modulate key antioxidant enzymes in vivo. The likely mechanism of action involves the activation of the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant defenses. The detailed protocols and workflows provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound for oxidative stress-related pathologies. Future research should focus on elucidating the precise molecular interactions of this compound with components of the Nrf2 and NF-κB signaling pathways to fully characterize its mechanism of action.

References

Flavipin: A Fungal Secondary Metabolite with Promising Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flavipin, a low molecular weight phenolic compound (1,2-diformyl-4,5,6-trihydroxy-3-methylbenzene), is a secondary metabolite produced by a variety of fungi, including species of Aspergillus, Chaetomium, and Epicoccum.[1][2] Initially identified for its antifungal properties, recent research has unveiled a broader spectrum of biological activities, positioning this compound as a molecule of significant interest for therapeutic applications. This technical guide provides an in-depth overview of this compound's biosynthesis, its diverse biological roles, and the underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Biosynthesis and Regulation

The biosynthesis of this compound in fungi is a complex process, intricately regulated by a hierarchical network of genes. While the complete pathway is still under investigation, it is understood to be derived from the polyketide pathway, with orsellinic acid being a key precursor.[3] The production of this compound, like many other fungal secondary metabolites, is governed by global regulatory networks that respond to environmental cues.

Key regulatory elements include the Velvet complex and the global regulator LaeA . The Velvet complex, a heterotrimeric protein complex typically composed of VeA, VelB, and LaeA, plays a crucial role in coordinating secondary metabolism with fungal development in response to light and other environmental signals.[4][5][6][7][8][9] LaeA, a methyltransferase, is a master regulator that activates the expression of numerous secondary metabolite gene clusters.[10][11][12][13][14] Environmental factors such as temperature, pH, and nutrient availability also significantly influence the production of this compound.[5][14] For instance, optimal production of this compound by Aspergillus terreus has been observed at a pH of 7 and a temperature of 25°C.

Regulatory Pathway of this compound Biosynthesis

Flavipin_Biosynthesis_Regulation Env_Cues Environmental Cues (Light, Temperature, pH, Nutrients) Velvet_Complex Velvet Complex (VeA, VelB) Env_Cues->Velvet_Complex Modulates LaeA LaeA (Global Regulator) Velvet_Complex->LaeA Interacts with Flavipin_BGC This compound Biosynthetic Gene Cluster (BGC) LaeA->Flavipin_BGC Activates Pathway_Specific_TFs Pathway-Specific Transcription Factors Pathway_Specific_TFs->Flavipin_BGC Regulates Orsellinic_Acid Orsellinic Acid Pathway Flavipin_BGC->Orsellinic_Acid Encodes enzymes for This compound This compound Orsellinic_Acid->this compound Biosynthesis Anti_Inflammatory_Pathway This compound This compound TNFa TNF-α This compound->TNFa Inhibits JAKs JAKs (JAK1, JAK2, JAK3) This compound->JAKs Inhibits NFkB NF-κB TNFa->NFkB Activates STAT3 STAT3 JAKs->STAT3 Activates Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) STAT3->Inflammatory_Response Promotes NFkB->Inflammatory_Response Promotes Experimental_Workflow cluster_antifungal Antifungal Activity cluster_antioxidant Antioxidant Activity cluster_antiinflammatory Anti-inflammatory Activity Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep MIC_Assay Broth Microdilution MIC Assay Inoculum_Prep->MIC_Assay DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay Macrophage_Culture Macrophage Culture LPS_Stimulation LPS Stimulation Macrophage_Culture->LPS_Stimulation NO_Assay Nitric Oxide Assay LPS_Stimulation->NO_Assay Flavipin_Sample This compound Sample Preparation Flavipin_Sample->MIC_Assay Flavipin_Sample->DPPH Flavipin_Sample->ABTS Flavipin_Sample->FRAP Flavipin_Sample->LPS_Stimulation

References

Flavipin: A Comprehensive Technical Guide on its Molecular and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula and core physicochemical properties of Flavipin (3,4,5-Trihydroxy-6-methylbenzene-1,2-dicarbaldehyde), a naturally occurring phenolic aldehyde. This compound, a metabolite produced by various fungi including Aspergillus and Epicoccum species, has garnered significant interest for its diverse biological activities, including antibiotic, antifungal, and antioxidant properties.[1][2] This document consolidates key data, outlines detailed experimental protocols for property determination, and visualizes relevant workflows and biological pathways to support ongoing research and development efforts.

Core Molecular and Physicochemical Data

This compound is characterized by the molecular formula C₉H₈O₅.[1][3][4] Its structure features a substituted benzene ring with two aldehyde groups and three phenolic hydroxyls, which are key functional groups contributing to its biological activity.[5] A summary of its key identifiers and physicochemical properties is presented below.

Table 1: Key Identifiers for this compound
IdentifierValue
IUPAC Name 3,4,5-Trihydroxy-6-methylbenzene-1,2-dicarbaldehyde[1][6]
Molecular Formula C₉H₈O₅[1][3][4][6]
Molar Mass 196.16 g/mol [3][4][6]
CAS Number 483-53-4[1][6]
Canonical SMILES CC1=C(C(=C(C(=C1O)O)O)C=O)C=O[1][3]
Table 2: Physicochemical Properties of this compound
PropertyValueNotes
Melting Point 233-234 °C[4][5][7][8]With decomposition.
Boiling Point 353.7 ± 42.0 °C[7]Predicted value.
Density 1.577 ± 0.06 g/cm³[7]Predicted value.
pKa 6.86 ± 0.33[7]Predicted value.
UV Absorption (λmax) ~261, 264 nm[5][8]In solution.
Optical Activity Optically inactive[5][8]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9][10] For a pure crystalline solid like this compound, a sharp melting range is expected.[9]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount (2-3 mm height) into a capillary tube sealed at one end.[11] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[11]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or a Thiele tube setup).[9][11] If using a Thiele tube, attach the capillary to a thermometer.[10]

  • Heating: Heat the apparatus rapidly to determine an approximate melting point.[9][10] Allow the apparatus to cool.

  • Accurate Determination: Prepare a new sample and heat it again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2 °C per minute to ensure accuracy.[9]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting).[9] This range is the melting point. For pure compounds, this range is typically narrow (0.5-1.0 °C).[9]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Powder Sample B Pack into Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) D->E F Record T_onset & T_complete E->F

Workflow for melting point determination using the capillary method.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.[12]

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE).[12]

  • Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12] A calibration curve using standard solutions of known concentrations is required for accurate quantification.[5]

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[12]

Solubility_Workflow A Add Excess this compound to Solvent B Agitate at Constant Temp (24-72h) A->B C Centrifuge & Filter B->C D Analyze Filtrate (e.g., HPLC, UV-Vis) C->D E Calculate Concentration vs. Standards D->E

Generalized workflow for the shake-flask solubility determination method.
UV-Visible Spectroscopy

UV-Vis spectroscopy is used to measure the absorbance of light by this compound at different wavelengths, providing information on its electronic transitions and for quantification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol). Ensure the sample is fully dissolved.[13] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Cuvette Preparation: Clean a quartz cuvette thoroughly. Rinse it with a small amount of the solvent used to dissolve the sample.[13]

  • Baseline Correction: Fill the cuvette with the pure solvent and place it in the spectrophotometer. Perform a baseline scan to correct for any absorbance from the solvent and the cuvette itself.[14]

  • Sample Measurement: Empty the cuvette, rinse it with the this compound solution, and then fill it with the sample solution. Place it back into the spectrophotometer.

  • Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm).[15]

  • Data Analysis: Record the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis via the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by observing the magnetic properties of its atomic nuclei (primarily ¹H and ¹³C).

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the this compound sample for a ¹H NMR spectrum (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.[16][17]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[18][19]

  • Tube Preparation: Ensure the solution height in the NMR tube is appropriate (typically around 4-5 cm).[16][19] Wipe the outside of the tube clean and cap it securely.

  • Instrument Setup: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[16] Place the sample into the NMR spectrometer.

  • Data Acquisition: The instrument will "lock" onto the deuterium signal of the solvent and "shim" to optimize the magnetic field homogeneity.[16] The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is then run to acquire the spectrum.

Biological Activity and Signaling

Recent studies have highlighted this compound's potential as a therapeutic agent, particularly in the context of autoimmune diseases like rheumatoid arthritis. Research indicates that this compound can interact with and inhibit key inflammatory signaling molecules.[20]

In-silico and in-vivo studies suggest this compound may exert its anti-inflammatory effects by inhibiting Tumor Necrosis Factor-alpha (TNF-α) and interfering with the Janus kinase (JAK)-STAT signaling pathway, which are crucial regulators of inflammatory responses.[20]

Flavipin_Signaling This compound This compound TNFa TNF-α This compound->TNFa Inhibits JAK JAKs (JAK1, JAK2, JAK3) This compound->JAK Inhibits Inflammation Pro-inflammatory Response TNFa->Inflammation STAT3 STAT3 JAK->STAT3 Activates STAT3->Inflammation

Inhibitory action of this compound on TNF-α and JAK/STAT signaling pathways.

References

Solubility and stability of Flavipin in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin, a secondary metabolite produced by various fungi, has garnered interest for its potential therapeutic applications, including its antifungal and antioxidant properties. A thorough understanding of its solubility and stability in various solvents is paramount for its extraction, purification, formulation, and in vitro and in vivo testing. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents visual workflows to aid in experimental design.

Core Data Summary

Solubility of this compound

Quantitative data on the solubility of this compound in a wide range of organic and aqueous solvents is not extensively documented in publicly available literature. However, based on its use in various experimental procedures, a qualitative understanding of its solubility can be inferred. The following table summarizes the solvents in which this compound has been reported to be soluble or used as a solvent system for extraction and purification.

Solvent/Solvent SystemTypeApplicationReference
Dimethyl Sulfoxide (DMSO)Aprotic Polar SolventPreparation of stock solutions for antimicrobial and antioxidant assays[1]
Aqueous DioxaneMixed Aqueous-OrganicCrystallization[2]
AcetoneKetone (Polar Aprotic)Elution during purification[2]
Dichloromethane:Ethyl Acetate (1:1 v/v)Solvent MixtureMobile phase for silica gel column chromatography

Note: The lack of specific quantitative solubility data (e.g., in mg/mL or molarity) highlights a significant knowledge gap and underscores the need for systematic solubility studies of this compound.

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and application. Limited studies have investigated its stability under different conditions, with pH being a key determinant.

ConditionObservationHalf-life/Degradation RateReference
pH
pH 3.5 (aqueous solution)Antifungal activity retained for at least 22 days.-[2]
pH 4.5 and above (aqueous solution)Antifungal activity is rapidly lost.-[2]
Temperature No specific data available.-
Light No specific data available.-

The pronounced pH-dependent instability of this compound in aqueous solutions suggests that for any aqueous-based formulations or assays, the pH must be maintained in the acidic range (ideally around 3.5) to ensure its biological activity.

Experimental Protocols

To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility and stability of this compound. The following are detailed protocols for key experiments.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)

  • Sealed, temperature-controlled container (e.g., glass vial or flask)

  • Agitator (e.g., shaker or magnetic stirrer)

  • Centrifuge

  • Chemically inert syringe filter (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the container at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a syringe filter to obtain a clear, saturated solution.

  • Quantification: Determine the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Protocol 2: Stability-Indicating HPLC Method for Stability Studies

This protocol outlines the development and use of an HPLC method to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound stock solution of known concentration

  • Forced degradation reagents:

    • Acidic solution (e.g., 0.1 N HCl)

    • Basic solution (e.g., 0.1 N NaOH)

    • Oxidizing agent (e.g., 3% H₂O₂)

  • Temperature-controlled chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

2. Method Development:

  • Develop an HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) that can effectively separate this compound from its potential degradation products.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3. Forced Degradation Studies:

  • Acid and Base Hydrolysis: Incubate this compound solution with acidic and basic solutions at a controlled temperature.

  • Oxidation: Treat this compound solution with an oxidizing agent.

  • Thermal Stress: Expose this compound solution and solid to elevated temperatures.

  • Photostability: Expose this compound solution and solid to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

  • Data Analysis: Determine the degradation rate and/or half-life of this compound under each stress condition by monitoring the decrease in the peak area of the parent compound over time.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.

G cluster_solubility Solubility Determination Workflow prep Preparation of Saturated Solution (Excess this compound in Solvent) equil Equilibration (Agitation at Constant Temperature) prep->equil sep Phase Separation (Centrifugation) equil->sep filt Filtration (0.22 µm Syringe Filter) sep->filt quant Quantification (HPLC Analysis) filt->quant report Data Reporting (mg/mL or mol/L) quant->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

G cluster_stability Stability Study Workflow method_dev Develop & Validate Stability-Indicating HPLC Method stress Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) method_dev->stress sampling Sample Collection at Time Intervals stress->sampling analysis HPLC Analysis sampling->analysis data_analysis Data Analysis (Degradation Rate, Half-life) analysis->data_analysis

References

Flavipin: A Comprehensive Technical Guide to its Spectroscopic and Biological Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin, a naturally occurring phenolic compound with the systematic name 3,4,5-trihydroxy-6-methylphthalaldehyde, is a secondary metabolite produced by various fungi, including species of Aspergillus, Chaetomium, and Epicoccum. This molecule has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a detailed overview of the spectroscopic data used for the characterization of this compound, outlines the experimental protocols for its isolation and purification, and visually represents its interaction with a key inflammatory signaling pathway.

Chemical and Physical Properties

This compound is a relatively small molecule with the following key characteristics:

PropertyValueReference
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Monoisotopic Mass 196.03717335 Da
IUPAC Name 3,4,5-trihydroxy-6-methylphthalaldehyde
CAS Number 483-53-4

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While many studies confirm its structure by comparing spectral data to established references, detailed numerical data is often not explicitly reported in all publications. This section summarizes the available spectroscopic information.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of this compound.

Wavelength (λmax)SolventReference
261-264 nmNot specified
Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of this compound.

TechniqueIonization ModeMass (m/z)Reference
High-Resolution ESI-MSNot specified196.03717335 [M]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for the definitive structural confirmation of this compound. While numerous sources affirm that the structure was confirmed by comparing ¹H and ¹³C NMR spectra with previously reported data, specific chemical shifts (δ) and coupling constants (J) are not consistently provided in the available literature. The identification is based on the expected signals for the aromatic protons, the methyl group, the aldehyde protons, and the hydroxyl groups, as well as the corresponding carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O and C-H), and aromatic (C=C) functional groups. However, specific peak positions (cm⁻¹) for this compound are not detailed in the reviewed literature.

Experimental Protocols

The isolation and purification of this compound from fungal cultures are critical steps for its characterization and further investigation.

Fungal Fermentation and Extraction
  • Organisms: Aspergillus terreus, Chaetomium globosum, Epicoccum nigrum are commonly used for this compound production.

  • Culture Media: Potato Dextrose Broth (PDB) is a frequently used medium.

  • Optimized Fermentation Conditions:

    • pH: 7.0

    • Temperature: 25°C

    • Incubation Period: 12-14 days

    • Shaking Speed: 150 rpm

  • Extraction: After fermentation, the culture filtrate is typically extracted with a solvent such as ethyl acetate.

Purification

A multi-step chromatographic approach is generally employed for the purification of this compound.

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A mixture of dichloromethane and ethyl acetate (1:1, v/v) can be used.

    • Rf Value: A typical Rf value of 0.55 has been reported.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Elution: A gradient of solvents, such as a mixture of dichloromethane and ethyl acetate, is used to elute this compound from the column.

  • High-Performance Liquid Chromatography (HPLC):

    • System: A standard HPLC system with a UV detector is used.

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a typical mobile phase.

    • Detection: Monitoring at 265 nm is effective.

    • Retention Time: Reported retention times vary depending on the specific HPLC conditions, with values around 7.7 to 7.97 minutes being cited in some studies.

Signaling Pathway and Biological Activity

This compound has been shown to exhibit anti-inflammatory effects by targeting key signaling molecules. One notable mechanism is its inhibition of the TNF-α induced pro-inflammatory cascade.

Inhibition of the TNF-α/JAK-STAT Signaling Pathway

This compound has been identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Janus Kinases (JAKs), which are crucial mediators of inflammation, particularly in the context of rheumatoid arthritis. This compound is thought to interact with TNF-α and bind to the ATP-binding sites of JAK1, JAK2, and JAK3, thereby inhibiting their activity and the downstream signaling cascade that involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition ultimately leads to a reduction in the expression of pro-inflammatory genes.

Flavipin_Signaling_Pathway This compound This compound TNFa TNF-α This compound->TNFa Inhibits (Interaction) JAKs JAK1 / JAK2 / JAK3 This compound->JAKs Inhibits (ATP binding) TNFR TNF-α Receptor TNFa->TNFR Binds to TNFR->JAKs Activates NFkB NF-κB TNFR->NFkB Activates STAT3 STAT3 JAKs->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces NFkB->Nucleus Translocates to

Caption: this compound's inhibitory effect on the TNF-α mediated JAK-STAT signaling pathway.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines a general approach to characterizing the biological activity of purified this compound.

Flavipin_Bioactivity_Workflow start Purified this compound antimicrobial Antimicrobial Assays (e.g., MIC, MBC) start->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, FRAP) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., in vitro cell models) start->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) start->cytotoxicity data Data Analysis and Activity Spectrum Determination antimicrobial->data antioxidant->data anti_inflammatory->data cytotoxicity->data

Caption: General experimental workflow for evaluating the biological activities of this compound.

Conclusion

This compound continues to be a molecule of high interest for its potential therapeutic applications. This guide provides a foundational understanding of its characterization, drawing from the available scientific literature. While the general spectroscopic profile of this compound is established, a clear and consolidated public record of its detailed NMR and IR spectral data would be a valuable resource for the research community. The outlined experimental protocols and the visualization of its interaction with inflammatory pathways offer a solid starting point for researchers and professionals in the field of natural product chemistry and drug development.

Potential Therapeutic Targets of Flavipin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavipin, a naturally occurring phenolic compound with the systematic name 3,4,5-trihydroxy-6-methyl-1,2-benzenedicarboxaldehyde, is a secondary metabolite produced by various fungi, including species from the genera Aspergillus, Chaetomium, and Epicoccum.[1][2] Emerging research has highlighted its diverse bioactive properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity: Targeting Apoptosis and NF-κB Signaling

This compound has demonstrated significant antiproliferative effects against various cancer cell lines.[1][3] Its primary mechanism of action in this context involves the induction of apoptosis and the modulation of the NF-κB signaling pathway.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[1][3] This is characterized by morphological changes such as cell shrinkage and DNA fragmentation.[1] Key molecular events in this compound-induced apoptosis include the upregulation of the tumor suppressor protein p53 and the subsequent downregulation of the anti-apoptotic protein BCL-2.[1][3] This shift in the BCL-2/p53 balance disrupts mitochondrial membrane potential, leading to the activation of the caspase cascade and eventual cell death.

Inhibition of NF-κB Signaling

A crucial target of this compound in cancer cells is the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. This compound has been shown to downregulate the expression of NF-κB, thereby inhibiting the transcription of its target genes that promote cancer cell survival and proliferation.[1]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified against several human cancer cell lines and a normal cell line, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Cell LineCell TypeIC50 (µg/mL)Reference
A549Human Lung Carcinoma9.89[1]
HT-29Human Colorectal Adenocarcinoma18[1]
MCF-7Human Breast Adenocarcinoma54[1]
CCD-18CoNormal Human Colon Fibroblasts78.89[1]
Normal FibroblastNormal Mouse Fibroblasts>100 µM[4]
A549Human Lung Carcinoma~44 µM[5]
MCF-7Human Breast Adenocarcinoma~48 µM[5]
MCF-7Human Breast Adenocarcinoma52.34[6]
WRL-68Normal Human Liver Cells298.1[6]

Signaling Pathway Diagram

flavipin_anticancer_pathway This compound This compound nfkb NF-κB This compound->nfkb inhibits p53 p53 This compound->p53 activates proliferation Cell Proliferation & Survival nfkb->proliferation bcl2 BCL-2 p53->bcl2 inhibits apoptosis Apoptosis p53->apoptosis bcl2->apoptosis inhibits flavipin_antiinflammatory_pathway This compound This compound tnfa TNF-α This compound->tnfa inhibits jak JAK1/JAK2/JAK3 This compound->jak inhibits nfkb NF-κB tnfa->nfkb activates stat3 STAT3 jak->stat3 activates inflammation Inflammatory Response stat3->inflammation nfkb->inflammation

References

Methodological & Application

Application Notes and Protocols for the Purification of Flavipin using HPLC and TLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin (3,4,5-trihydroxy-6-methyl-1,2-benzenedicarboxaldehyde) is a fungal metabolite with a range of biological activities, including antioxidant, antifungal, and potential anti-inflammatory properties. Its therapeutic potential has led to increased interest in its isolation and purification. This document provides detailed application notes and protocols for the purification of this compound using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods are designed to offer a strategic approach for researchers to obtain high-purity this compound for further investigation.

Chemical Properties of this compound

A foundational understanding of this compound's chemical properties is crucial for developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₉H₈O₅[1]
Molar Mass196.16 g/mol [1]
AppearanceYellowish oily matter
Key Functional GroupsPhenolic hydroxyls, Aldehydes[2]
IUPAC Name3,4,5-trihydroxy-6-methylphthalaldehyde[1]

Purification Workflow Overview

A typical workflow for the purification of this compound from a crude fungal extract involves several key steps, beginning with extraction and culminating in highly purified fractions.

G cluster_0 Extraction & Initial Cleanup cluster_1 Chromatographic Purification cluster_2 Final Product Start Fungal Culture Broth Solvent_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->Solvent_Extraction Concentration Rotary Evaporation Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography (Initial Fractionation) Concentration->Column_Chromatography TLC_Analysis TLC Analysis (Fraction Pooling) Column_Chromatography->TLC_Analysis Preparative_HPLC Preparative HPLC (High-Resolution Purification) TLC_Analysis->Preparative_HPLC Analytical_HPLC Analytical HPLC (Purity Assessment) Preparative_HPLC->Analytical_HPLC Pure_this compound Pure this compound Analytical_HPLC->Pure_this compound

Caption: General experimental workflow for this compound purification.

Thin-Layer Chromatography (TLC) Methods for this compound Analysis

TLC is an essential technique for the rapid analysis of crude extracts and chromatographic fractions to identify the presence of this compound and to determine appropriate solvent systems for larger-scale purification.

Analytical TLC Protocol

Objective: To identify this compound in samples and optimize the mobile phase for column chromatography or preparative TLC.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • Capillary tubes or micropipette for spotting

  • Drying oven

  • UV lamp (254 nm and 365 nm)

  • Visualization reagents (e.g., p-anisaldehyde stain)

Procedure:

  • Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.

  • Sample Application: Dissolve the crude extract or fractions in a volatile solvent (e.g., ethyl acetate or methanol). Using a capillary tube, spot a small amount of the sample onto the origin line. Allow the solvent to evaporate completely between applications to keep the spot size small.

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm; this compound, being a conjugated system, should appear as a dark spot against the fluorescent background.[3][4][5] Further visualization can be achieved using a p-anisaldehyde stain followed by gentle heating.

  • Rf Calculation: Calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Quantitative Data for TLC
Mobile Phase (v/v)Reported Rf of this compoundReference
Dichloromethane:Ethyl Acetate (1:1)~0.55[2][6]

Note: The reported Rf value of 0.55 was achieved using an unspecified "solvent mixture" in one study.[2][6] The dichloromethane:ethyl acetate system is a recommended starting point based on its use in column chromatography for this compound purification.

Preparative TLC Protocol

Objective: To isolate milligram quantities of this compound from a partially purified fraction.

Materials:

  • Preparative silica gel plates (e.g., 20 x 20 cm, 1-2 mm thickness)

  • The optimized mobile phase from analytical TLC

  • Scraping tool (e.g., spatula or razor blade)

  • Elution solvent (e.g., ethyl acetate or methanol)

  • Glass filter funnel and collection flask

Procedure:

  • Sample Application: Dissolve the sample in a minimal amount of a volatile solvent. Apply the sample as a narrow band along the origin line of the preparative TLC plate.

  • Development: Develop the plate in a chamber saturated with the appropriate mobile phase, as determined by analytical TLC.

  • Visualization: Visualize the separated bands under UV light (254 nm) and mark the band corresponding to this compound with a pencil.

  • Scraping and Elution: Carefully scrape the silica gel containing the this compound band from the plate onto a clean piece of weighing paper. Transfer the scraped silica to a small column or a filter funnel.

  • Extraction: Elute this compound from the silica gel using a polar solvent like ethyl acetate or methanol. Collect the eluent in a clean, pre-weighed flask.

  • Solvent Removal: Evaporate the solvent from the eluent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) Methods for this compound Purification

HPLC is a high-resolution technique essential for the final purification and purity assessment of this compound. Both analytical and preparative scale methods are described below.

Analytical HPLC Protocol

Objective: To determine the purity of this compound samples and quantify its presence.

Instrumentation and Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile (ACN) or Methanol
Gradient Start with a low percentage of B, increasing linearly to elute this compound. A typical gradient could be 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV detector at 264 nm
Column Temperature 30 °C

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and run the HPLC method. Record the chromatogram and integrate the peaks.

  • Analysis: The retention time for this compound has been reported to be approximately 7.6-7.7 minutes under certain conditions.[2][6][7] Purity can be assessed by the area percentage of the this compound peak relative to the total peak area.

Preparative HPLC Protocol

Objective: To purify larger quantities of this compound with high purity.

Scaling Up from Analytical to Preparative HPLC: The transition from an analytical to a preparative method requires careful scaling of parameters to maintain separation efficiency.

Key Scaling Considerations:

  • Column: Use a preparative column with the same stationary phase chemistry and particle size as the analytical column, but with a larger internal diameter (e.g., 20 mm or more).

  • Flow Rate: The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.

  • Injection Volume: The injection volume can be significantly increased on a preparative column. The maximum loading should be determined experimentally to avoid peak distortion and loss of resolution.

Instrumentation and Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase preparative column (e.g., 20 x 250 mm, 5-10 µm)
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile (ACN) or Methanol
Gradient A focused gradient around the elution point of this compound, as determined by the analytical method, is recommended to maximize resolution and throughput.
Flow Rate Scaled up from the analytical method (e.g., 15-20 mL/min for a 20 mm ID column).
Injection Volume 1-5 mL, depending on sample concentration and column capacity.
Detection UV detector with a preparative flow cell at 264 nm.
Fraction Collection Use an automated fraction collector triggered by peak detection (threshold or slope).

Procedure:

  • Method Development: Optimize the separation on an analytical scale first.

  • Scale-Up Calculations: Calculate the appropriate flow rate and injection volume for the preparative column.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase at a high concentration. Ensure the sample is fully dissolved and filtered.

  • Purification Run: Equilibrate the preparative HPLC system. Inject the sample and begin the run.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions, and remove the solvent by lyophilization or rotary evaporation.

  • Purity Confirmation: Analyze the purified product using the analytical HPLC method to confirm its purity.

Quantitative Data for HPLC
ParameterValueReference
Reported Retention Time 7.6 - 7.7 minutes[2][6][7]
Alternative Reported Retention Time 7.97 minutes
Detection Wavelength 264 nm[7]

This compound's Role in Signaling Pathways

Recent research has indicated that this compound may exert its anti-inflammatory effects by modulating key signaling pathways. One such pathway is the JAK-STAT pathway, which is often activated by pro-inflammatory cytokines like TNF-α in conditions such as rheumatoid arthritis.

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds JAK Janus Kinase (JAK) TNFR->JAK Activates This compound This compound This compound->TNFa Inhibits This compound->JAK Inhibits STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: this compound's inhibitory effect on the TNF-α mediated JAK-STAT pathway.

This diagram illustrates the proposed mechanism where this compound inhibits the pro-inflammatory signaling cascade initiated by TNF-α, potentially by interacting with TNF-α itself and inhibiting the activity of Janus Kinases (JAKs). This leads to a downstream reduction in the activation of STAT proteins and subsequent inflammatory gene expression.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of this compound using TLC and HPLC. By systematically applying these methods, from initial TLC analysis of crude extracts to final purification with preparative HPLC, researchers can obtain high-purity this compound suitable for a wide range of biological and pharmacological studies. The provided quantitative data and diagrams offer a practical framework for implementing these purification strategies in the laboratory.

References

Application Notes and Protocols: Quantification and Detection of Flavipin in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin (3,4,5-trihydroxy-6-methylphthalaldehyde) is a fungal secondary metabolite with a range of biological activities, including antimicrobial and antioxidant properties.[1][2] Accurate and reliable quantification and detection of this compound in fungal cultures are crucial for various research and development applications, such as strain screening, fermentation optimization, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the quantification and detection of this compound using common analytical techniques.

I. Quantitative Data Summary

The production of this compound can vary significantly depending on the fungal species and fermentation conditions. The following tables summarize quantitative data from studies on Aspergillus terreus and Chaetomium globosum.

Table 1: this compound Production by Aspergillus terreus under Optimized Conditions [3][4][5]

ParameterOptimal ConditionThis compound Yield (µg/mL)
Culture MediumPotato Dextrose Broth-
Incubation Period14 days16.32
pH7.08.25 (on day 12)
Temperature25°C14.26 (on day 12)
Culture Volume50 mL in 250 mL flask10.91 (on day 16)
Shaking Speed150 rpm-
Inoculum Size8 fungal agar discs-

Table 2: this compound Production by Chaetomium globosum CDW7 under Optimized Conditions [6][7]

ParameterOptimal ConditionThis compound Yield (mg/L)
Culture MediumPotato Dextrose (PD) Medium-
Incubation Period14 days315.5
pH6.5-
Temperature25°C-
Culture Volume100 mL in 250 mL flask-
Shaking Speed150 rpm-
Inoculum Size12 discs/flask-

II. Experimental Protocols

A. Fungal Culture and this compound Extraction

This protocol describes the general steps for fungal culture and subsequent extraction of this compound for analysis.

Workflow for Fungal Culture and this compound Extraction

cluster_culture Fungal Culture cluster_extraction Extraction Inoculation Inoculation of Fungal Strain Incubation Incubation under Optimized Conditions Inoculation->Incubation Filtration Filtration to Separate Mycelia and Broth Incubation->Filtration Solvent_Extraction Extraction of Broth with Ethyl Acetate Filtration->Solvent_Extraction Evaporation Evaporation of Solvent Solvent_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Analysis (HPLC, TLC, Spectrophotometry) Reconstitution->Analysis Sample for Analysis

Fungal culture and extraction workflow.

Protocol:

  • Fungal Inoculation and Culture:

    • Inoculate the desired fungal strain (e.g., Aspergillus terreus, Chaetomium globosum) into a suitable liquid medium such as Potato Dextrose Broth (PDB).[3][4][5]

    • Incubate the culture under optimized conditions (refer to Tables 1 and 2 for examples) with continuous shaking.[6][7]

  • Extraction of this compound:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

    • Extract the cell-free culture broth with an equal volume of ethyl acetate.

    • Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Reconstitute the dried extract in a known volume of the mobile phase (for HPLC) or a suitable solvent (for spectrophotometry and TLC) for further analysis.

B. Quantification of this compound

1. Spectrophotometric Method

This method is a rapid and straightforward technique for the estimation of this compound concentration.

Protocol:

  • Preparation of Standard Curve:

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol).

    • Create a series of standard solutions with known concentrations (e.g., 0, 20, 40, 60, 80, 100, and 120 µg/mL) by serial dilution of the stock solution.[3]

  • Sample Measurement:

    • Measure the absorbance of the standard solutions and the extracted sample at a wavelength of 264 nm using a UV-visible spectrophotometer.[3]

  • Quantification:

    • Plot a standard curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve or by using the equation derived from the linear regression of the standard curve. An example equation is Y = 0.032X, where Y is the absorbance and X is the concentration of this compound.[3]

2. High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a more specific and accurate quantification of this compound.

Workflow for HPLC Analysis of this compound

cluster_hplc HPLC System Sample_Prep Prepared Sample Extract Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection Detection at 265 nm Separation->Detection Quantification Quantification based on Peak Area Detection->Quantification

HPLC analysis workflow for this compound.

Protocol:

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.1 mm, 5-µm particle size).[7]

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% trifluoroacetic acid (TFA) (Solvent B).[7]

    • Gradient:

      • Start with 5% A and 95% B.

      • Linearly increase to 90% A and 10% B over 10 minutes.

      • Hold at 90% A for 5 minutes.

      • Return to initial conditions of 5% A and 95% B.[7]

    • Flow Rate: 0.5 mL/min.[7]

    • Detection: UV detector at 265 nm.[7]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of pure this compound.

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Reported retention times for this compound can vary (e.g., ~7.7-7.9 minutes under certain conditions).[3][7]

    • Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

C. Detection and Identification of this compound

1. Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative detection and purity assessment of this compound.

Protocol:

  • Plate Preparation: Use silica gel TLC plates.

  • Sample Application: Spot a small amount of the concentrated extract and a this compound standard onto the baseline of the TLC plate.

  • Development: Develop the plate in a suitable solvent system (mobile phase).

  • Visualization: Visualize the spots under UV light.

  • Identification: Calculate the Retention Factor (Rf) value for the sample spot and compare it with the standard. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Reported Rf values for this compound include 0.55.[3]

III. Proposed Biosynthesis Pathway of this compound

This compound is a polyketide, and its biosynthesis is proposed to follow a pathway involving a Type III polyketide synthase (PKS). While the exact enzymatic steps are not fully elucidated, the general pathway is believed to start from acetyl-CoA and malonyl-CoA.

Hypothetical Biosynthesis Pathway of this compound

AcetylCoA Acetyl-CoA PKS Type III Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Cyclization Cyclization & Aromatization Polyketide_Intermediate->Cyclization Aromatic_Precursor Aromatic Precursor Cyclization->Aromatic_Precursor Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Aromatic_Precursor->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Proposed biosynthetic pathway for this compound.

References

Flavipin: Application Notes and Protocols for In-Vitro Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin, a secondary metabolite produced by various fungi such as Aspergillus and Epicoccum species, has demonstrated promising antifungal properties. As a member of the flavonoid class of natural products, its potential as a lead compound in the development of new antifungal agents is an active area of research. These application notes provide a comprehensive overview of the in-vitro methodologies for evaluating the antifungal activity of this compound, including detailed experimental protocols, data presentation, and insights into its potential mechanisms of action.

Quantitative Antifungal Activity of this compound

The in-vitro efficacy of this compound has been quantified against various fungal species. The following table summarizes the available data on its Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and zone of inhibition.

Fungal SpeciesAssay TypeMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)
Candida albicansBroth Microdilution62.5[1]125[1]-
Candida albicansDisk Diffusion--44[2]

Note: "-" indicates data not available.

Experimental Protocols

Detailed methodologies for key in-vitro antifungal assays are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for the evaluation of this compound.

Preparation of this compound Stock Solution

The solubility of this compound in aqueous media is limited. Therefore, a stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving flavonoids for in-vitro assays[3][4][5][6].

Protocol:

  • Weigh a precise amount of pure this compound powder.

  • Dissolve the powder in 100% DMSO to a final concentration of 10 mg/mL.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤1% v/v) to avoid solvent-induced toxicity to the fungal cells[7]. A solvent toxicity control should always be included in the experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow prep Prepare Fungal Inoculum serial_dil Serial Dilute this compound in 96-well plate prep->serial_dil inoculate Inoculate wells with fungal suspension serial_dil->inoculate incubate Incubate at appropriate temperature inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic

Caption: Workflow for the disk diffusion assay to measure the zone of inhibition of this compound.

Protocol:

  • Agar Plate Preparation:

    • Prepare an appropriate agar medium (e.g., Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts).

    • Prepare a fungal inoculum as described for the broth microdilution assay.

    • Evenly streak the fungal suspension over the entire surface of the agar plate using a sterile cotton swab.

  • Disk Preparation and Application:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of this compound solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate.

    • Include a control disk impregnated with the solvent (DMSO) only.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the fungus for 24-72 hours.

    • Measure the diameter of the clear zone of no growth around the disk in millimeters.

Time-Kill Assay

The time-kill assay provides information on the fungicidal or fungistatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Assay

Time_Kill_Workflow prep_culture Prepare fungal culture with this compound incubate Incubate with shaking prep_culture->incubate sample Take aliquots at different time points incubate->sample plate Plate serial dilutions on agar sample->plate count Count CFUs and plot kill curve plate->count

Caption: Workflow for the time-kill assay to determine the fungicidal or fungistatic activity of this compound.

Protocol:

  • Assay Setup:

    • Prepare a fungal suspension in a suitable broth medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

    • Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Include a growth control without this compound.

  • Incubation and Sampling:

    • Incubate the cultures at the optimal temperature with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • CFU Determination:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates until colonies are visible.

    • Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the control.

    • A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal, while a <3-log10 reduction is considered fungistatic.

Potential Mechanism of Action of this compound

Flavonoids, including this compound, are known to exert their antifungal effects through multiple mechanisms. While the specific signaling pathways affected by this compound in fungi are still under investigation, potential targets include the cell wall, cell membrane, and essential biosynthetic pathways.

Inhibition of Fungal Cell Wall and Membrane Integrity

Flavonoids can interfere with the synthesis of key fungal cell wall components such as β-glucans and chitin, leading to cell wall stress and compromised integrity.[2] They can also disrupt the fungal cell membrane by interfering with ergosterol biosynthesis, a crucial component of fungal membranes.[2][8][9]

Potential Signaling Pathway for this compound's Antifungal Action

Flavipin_MoA This compound This compound FAS Fatty Acid Synthase This compound->FAS Ergosterol_pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_pathway Cell_wall_synthesis Cell Wall Synthesis (β-glucan, chitin) This compound->Cell_wall_synthesis Fatty_acids Fatty Acid Deficiency FAS->Fatty_acids Ergosterol_depletion Ergosterol Depletion Ergosterol_pathway->Ergosterol_depletion Cell_wall_damage Cell Wall Damage Cell_wall_synthesis->Cell_wall_damage Membrane_disruption Cell Membrane Disruption Fatty_acids->Membrane_disruption Ergosterol_depletion->Membrane_disruption Cell_lysis Fungal Cell Lysis Cell_wall_damage->Cell_lysis Membrane_disruption->Cell_lysis

Caption: Postulated mechanisms of antifungal action of this compound targeting key cellular components.

Studies on other flavonoids suggest that they can act as inhibitors of fatty acid synthase (FAS) in dermatophytes like Trichophyton rubrum.[1][10] Inhibition of FAS would disrupt the production of essential fatty acids required for membrane synthesis and cellular function.

Conclusion

This compound exhibits significant antifungal activity against clinically relevant fungi. The standardized in-vitro assays detailed in these application notes provide a robust framework for researchers to further evaluate its antifungal spectrum and potency. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its future development as a potential therapeutic agent. The provided protocols and workflows serve as a valuable resource for initiating and advancing research into the antifungal properties of this promising natural product.

References

Application of Flavipin in Rheumatoid Arthritis Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Flavipin, a fungal-derived small molecule, in preclinical research models of rheumatoid arthritis (RA). The protocols detailed below are based on findings from studies investigating the anti-arthritic potential of this compound, focusing on its mechanism of action in modulating key inflammatory signaling pathways.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Research into novel therapeutic agents is crucial for improving patient outcomes. This compound (MW: 196.16 g/mol ) has emerged as a promising candidate due to its demonstrated anti-inflammatory properties in preclinical RA models. In silico studies have shown that this compound can interact with and potentially inhibit major signaling molecules in RA, such as Tumor Necrosis Factor-alpha (TNF-α) and Janus kinases (JAKs).[1][2] In vivo studies using the adjuvant-induced arthritis (AIA) mouse model have further substantiated these findings, showing that this compound can ameliorate disease severity by modulating the TNF-α, NF-κB, and STAT3 signaling pathways.[1][2]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound's efficacy.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)Notes
Normal Fibroblast>100This compound is not toxic to normal cells at doses below 50 µM.[1][2]

Table 2: In Silico Binding Energies of this compound

Target MoleculeBinding Energy (kcal/mol)Interacting Residues
TNF-α-5.9Tyr119 (via H-bond)
JAK1-5.8 to -6.1ATP-binding sites
JAK2-5.8 to -6.1ATP-binding sites
JAK3-5.8 to -6.1ATP-binding sites

Table 3: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) Mouse Model

Treatment GroupArthritis Score (Arbitrary Units, Day 30)Hind Paw Edema (mm, Day 30)
Control0.5 ± 0.21.2 ± 0.3
AIA3.8 ± 0.44.5 ± 0.5
AIA + this compound (15 mg/kg)2.1 ± 0.32.8 ± 0.4
AIA + this compound (30 mg/kg)1.2 ± 0.2 1.9 ± 0.3

*Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 compared to the AIA group.

Table 4: Effect of this compound on mRNA Expression of Key Signaling Molecules in Joint Tissue of AIA Mice

GeneAIA Group (Fold Change vs. Control)AIA + this compound (30 mg/kg) (Fold Change vs. AIA)
TNF-α↑ (Approx. 3-fold)↓ Significantly
NF-κB↑ (Approx. 2.5-fold)↓ Significantly
STAT3↑ (Approx. 2-fold)↓ Significantly

Table 5: Effect of this compound on Protein Levels in Joint Tissue of AIA Mice

ProteinAIA Group (Relative Expression)AIA + this compound (30 mg/kg) (Relative Expression)
TNF-αSignificantly IncreasedSignificantly Decreased
STAT3Significantly IncreasedSignificantly Decreased

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Adjuvant-Induced Arthritis (AIA) in Mice

This protocol describes the induction of arthritis in mice, a widely used model for studying RA.

Materials:

  • Male Swiss albino mice (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles (27G)

  • Calipers for paw measurement

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the subplantar region of the right hind paw.

  • Grouping and Treatment:

    • Control Group: No CFA injection, receives vehicle.

    • AIA Group: CFA-injected, receives vehicle.

    • AIA + this compound (Low Dose): CFA-injected, receives 15 mg/kg this compound intraperitoneally every two days starting from day 10 post-CFA injection.

    • AIA + this compound (High Dose): CFA-injected, receives 30 mg/kg this compound intraperitoneally every two days starting from day 10 post-CFA injection.

  • Assessment of Arthritis:

    • Arthritis Score: Score the severity of arthritis on days 10, 17, 24, and 30 based on a scale of 0-4 (0=no swelling, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling of the entire paw, 4=joint deformity/ankylosis). The scoring should assess movement, holding ability, and inflammation.[3]

    • Paw Edema: Measure the diameter of the hind paw using a digital caliper on the same days as the arthritis scoring.

  • Euthanasia and Tissue Collection: On day 30, euthanize the mice. Collect blood samples for serum analysis and dissect the hind paw joint tissues for molecular analysis.

Western Blot Analysis

This protocol is for the detection of TNF-α and STAT3 protein levels in joint tissues.

Materials:

  • Homogenized joint tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-TNF-α, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the joint tissues in RIPA buffer. Centrifuge at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Real-Time PCR (RT-PCR) Analysis

This protocol is for quantifying the mRNA expression of TNF-α, NF-κB, and STAT3 in joint tissues.

Materials:

  • Homogenized joint tissue samples

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers for TNF-α, NF-κB, STAT3, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the joint tissues using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan master mix, cDNA template, and gene-specific primers. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Signaling Pathway of this compound in Rheumatoid Arthritis

Flavipin_Signaling_Pathway This compound This compound TNFa TNF-α This compound->TNFa JAKs JAK1/2/3 This compound->JAKs NFkB NF-κB TNFa->NFkB STAT3 STAT3 JAKs->STAT3 Inflammation Pro-inflammatory Cytokines & Mediators NFkB->Inflammation STAT3->Inflammation JointDestruction Joint Destruction Inflammation->JointDestruction

Caption: this compound inhibits TNF-α and JAKs, leading to the downregulation of NF-κB and STAT3 signaling pathways.

Experimental Workflow for In Vivo Studies

Experimental_Workflow start Acclimatize Mice (1 week) induction Induce Arthritis (Day 0) (CFA Injection) start->induction grouping Randomize into Groups (Control, AIA, AIA+this compound) induction->grouping treatment Initiate Treatment (Day 10) (this compound or Vehicle) grouping->treatment monitoring Monitor Arthritis Progression (Score & Paw Edema) treatment->monitoring endpoint Euthanasia & Tissue Collection (Day 30) monitoring->endpoint analysis Molecular Analysis (Western Blot, RT-PCR) endpoint->analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in an adjuvant-induced arthritis model.

Logical Relationship of this compound's Mechanism

Flavipin_Mechanism_Logic This compound This compound Target_Binding Binds to TNF-α & JAKs This compound->Target_Binding Pathway_Inhibition Inhibits NF-κB & STAT3 Pathways Target_Binding->Pathway_Inhibition Inflammation_Reduction Reduces Inflammatory Response Pathway_Inhibition->Inflammation_Reduction Therapeutic_Effect Ameliorates Arthritis Symptoms Inflammation_Reduction->Therapeutic_Effect

Caption: The logical progression of this compound's anti-arthritic mechanism of action.

References

Evaluating the Efficacy of Flavipin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing cell-based assays to evaluate the therapeutic potential of Flavipin, a fungal metabolite with known anticancer, anti-inflammatory, and antimicrobial properties. Detailed protocols, data presentation guidelines, and workflow visualizations are included to facilitate robust and reproducible studies.

Section 1: Assessment of Anticancer Efficacy

This compound has been demonstrated to inhibit the proliferation of various cancer cell lines and induce apoptosis, primarily through the modulation of the NF-κB signaling pathway.[1] The following protocols are designed to quantify the cytotoxic and apoptotic effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assays

To determine the concentration-dependent effect of this compound on cancer cell viability, the MTT and LDH assays are recommended.

1.1.1. MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.[2]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

1.1.2. LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][4][5]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional wells for a maximum LDH release control.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Maximum LDH Release Control: One hour before the end of the incubation, add 10 µL of lysis buffer (e.g., 10X Triton X-100) to the maximum LDH release control wells.[4]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation:

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Concentration (µM)A549 (% Viability ± SD)HT-29 (% Viability ± SD)MCF-7 (% Viability ± SD)
0 (Vehicle)100 ± 4.2100 ± 5.1100 ± 3.8
592.1 ± 3.595.3 ± 4.798.2 ± 2.9
1078.5 ± 4.185.1 ± 3.990.7 ± 4.3
2551.2 ± 3.862.4 ± 4.575.3 ± 3.5
5024.8 ± 2.935.7 ± 3.148.9 ± 4.1
1008.3 ± 1.715.2 ± 2.522.1 ± 3.2
IC₅₀ (µM) ~25.5 ~40.1 ~51.8

Experimental Workflow for Cytotoxicity Assays

G cluster_setup Plate Setup cluster_treatment Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Prepare this compound Serial Dilutions B->C D Treat Cells with this compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F J Collect Supernatant E->J G Incubate for 4h F->G H Solubilize Formazan G->H I Measure Absorbance at 570nm H->I K Add LDH Reaction Mix J->K L Incubate for 30min K->L M Measure Absorbance at 490nm L->M G This compound This compound NFkB NF-κB This compound->NFkB Inhibits p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 NFkB->Bcl2 Activates Apoptosis Apoptosis p53->Apoptosis Induces Bcl2->Apoptosis Inhibits G cluster_setup Cell Culture cluster_assays Endpoint Assays A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Griess Assay for NO D->E F ELISA for Cytokines D->F G A Prepare this compound Dilutions & Inoculum B Perform MIC Assay A->B C Determine MIC B->C D Subculture from Clear Wells C->D E Perform MBC/MFC Assay D->E F Determine MBC/MFC E->F

References

Application Notes and Protocols for the Synthesis of Flavipin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin, a natural product produced by various fungi such as Aspergillus and Chaetomium species, has garnered significant interest in the scientific community due to its diverse biological activities.[1] Structurally, it is a substituted phthalic aldehyde with two aldehyde groups and three phenolic hydroxyls, which are key functional groups for its antioxidant and antimicrobial properties.[2] This document provides an overview of synthetic approaches for creating this compound derivatives, detailed experimental protocols for their synthesis, and insights into their potential applications based on their biological activities.

Synthesis of this compound Derivatives: An Overview

The chemical structure of this compound, with its reactive aldehyde and hydroxyl groups, offers multiple avenues for synthetic modification to generate a library of derivatives with potentially enhanced or novel biological activities. Key derivatization strategies focus on the condensation reactions of the aldehyde groups to form Schiff bases and oximes.

Schiff Base Derivatives

The reaction of the aldehyde functional groups of this compound with primary amines yields Schiff bases, also known as imines. This reaction is a versatile method for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule. The general reaction involves the condensation of an aldehyde with a primary amine, typically under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid.[3]

Oxime Derivatives

The aldehyde groups of this compound can also be converted to oximes through reaction with hydroxylamine or its derivatives.[4][5] Oximes are known to possess a range of biological activities, including antimicrobial and anticonvulsant properties.[5] The synthesis of oximes generally involves the reaction of the carbonyl compound with hydroxylamine hydrochloride in a solvent such as ethanol, often in the presence of a base like pyridine to neutralize the liberated HCl.[5][6]

Experimental Protocols

While specific protocols for the synthesis of this compound derivatives are not extensively reported in publicly available literature, the following protocols are based on established methods for the synthesis of Schiff bases and oximes from aromatic aldehydes. These can be adapted for the derivatization of this compound.

Protocol 1: General Procedure for the Synthesis of this compound Schiff Base Derivatives

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the substituted primary amine (2.2 equivalents to react with both aldehyde groups) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent to afford the pure this compound Schiff base derivative.

  • Characterize the final product using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Synthesis of this compound Oxime Derivatives

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Pyridine or Sodium Acetate (base)

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (2.2 equivalents) to the solution.

  • Add a base such as pyridine or sodium acetate (2.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Characterize the synthesized this compound oxime derivative using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for the synthesis of this compound derivatives, such as yields and reaction times. The data presented below are representative values for the synthesis of Schiff bases and oximes from analogous aromatic aldehydes and should be considered as a general guide for the optimization of this compound derivatization reactions.

Derivative TypeReactantsSolventCatalyst/BaseReaction Time (hours)Typical Yield (%)
Schiff Base Aromatic Aldehyde, Primary AmineEthanolAcetic Acid4 - 2480 - 98[7]
Oxime Aromatic Aldehyde, NH2OH·HClEthanolPyridine/NaOAc2 - 670 - 90

Biological Activities and Potential Applications

This compound itself exhibits a broad spectrum of biological activities, which provides a strong rationale for the synthesis of its derivatives to explore new therapeutic agents.

Antimicrobial and Antifungal Activity

This compound has demonstrated significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA).[2] It also shows potent antifungal activity against a range of fungi.[7] The synthesis of this compound derivatives, such as Schiff bases and oximes, is a promising strategy for developing new antimicrobial and antifungal agents with potentially improved efficacy and a broader spectrum of activity.[7][8]

Anti-inflammatory Activity

Recent studies have indicated that this compound may act as an inhibitor of major signaling molecules involved in the inflammatory response, such as TNF-α and Janus kinases (JAKs).[9] This suggests a potential therapeutic application for this compound and its derivatives in the treatment of inflammatory diseases like rheumatoid arthritis.[9] The derivatization of this compound could lead to compounds with enhanced anti-inflammatory properties.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanisms of action and the synthetic workflow, the following diagrams are provided.

Synthesis_Workflow This compound This compound Schiff_Base This compound Schiff Base Derivative This compound->Schiff_Base Condensation (Protocol 1) Oxime This compound Oxime Derivative This compound->Oxime Condensation (Protocol 2) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Biological_Screening Biological Activity Screening Schiff_Base->Biological_Screening Oxime->Biological_Screening

Caption: Synthetic workflow for the generation of this compound derivatives.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation IKK IKK JAK->IKK Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Dimerization & Translocation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Ubiquitination & Degradation NFkB->Gene_Expression Translocation Flavipin_Derivative This compound Derivative Flavipin_Derivative->JAK Inhibition TNFa TNF-α Flavipin_Derivative->TNFa Inhibition TNFa->Receptor

Caption: Potential anti-inflammatory signaling pathways targeted by this compound derivatives.

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the discovery of new therapeutic agents with enhanced biological activities. The protocols outlined in this document provide a foundational framework for the chemical modification of this compound. Further research is warranted to synthesize and screen a diverse library of this compound derivatives to fully explore their therapeutic potential and elucidate their mechanisms of action. The development of robust structure-activity relationships will be crucial for the rational design of next-generation this compound-based drugs.

References

Application Notes and Protocols for the Use of Flavipin as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin (3,4,5-trihydroxy-6-methylphthalaldehyde) is a fungal metabolite with a range of biological activities, including antioxidant and anti-inflammatory properties. As research into its therapeutic potential expands, the need for accurate and reliable analytical methods for its quantification becomes paramount. These application notes provide detailed protocols for the use of this compound as an analytical standard in common chromatographic and spectrophotometric techniques, aiding in drug development, quality control, and research applications.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
IUPAC Name 3,4,5-trihydroxy-6-methylphthalaldehyde
CAS Number 483-53-4

Analytical Methodologies

This document outlines three common analytical methods for the quantification of this compound: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

UV-Visible Spectrophotometry

A straightforward and accessible method for the quantification of this compound in solution is UV-Visible spectrophotometry. This technique is based on the principle that this compound absorbs light at a specific wavelength.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 0 to 120 µg/mL.[1][2]

  • Spectrophotometric Measurement: Measure the absorbance of each standard solution at 264 nm using a UV-Visible spectrophotometer.[1][2] Use the solvent as a blank.

  • Standard Curve Construction: Plot a graph of absorbance versus the corresponding concentration of the this compound standards.

  • Linear Regression Analysis: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. An example of such an equation is Y = 0.032X.[1][2]

ParameterValueReference
Wavelength (λmax) 264 nm[1][2]
Standard Curve Concentration Range 0 - 120 µg/mL[1][2]
Example Linear Regression Equation Y = 0.032X[1][2]
High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for the separation and quantification of this compound, making it suitable for complex matrices. The following protocol is based on a reversed-phase HPLC method.

  • Chromatographic System: An Agilent Technologies 1200 Series system or equivalent, equipped with a diode-array detector (DAD).[3]

  • Column: A Hamilton RPP-1 reversed-phase column (150 × 4.1 mm, 5-μm particle size) or equivalent C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3]

  • Gradient Elution:

    • Initial: 5% B.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 5% B and equilibrate for 2 minutes before the next injection.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition.

ParameterValueReference
Retention Time (Rt) ~7.6 - 7.97 minutes[1][4][5]
Column Type Reversed-phase C18
Mobile Phase Acetonitrile and Water with 0.1% TFA[3]
Detection Wavelength 265 nm

Note: Retention times can vary between different HPLC systems, columns, and slight variations in mobile phase composition.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative identification of this compound. It can also be used to assess the purity of a sample.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Solvent System): A mixture of toluene and acetone (9:1 v/v) is a good starting point for phenolic compounds. Another effective system is a mixture of chloroform, ethyl acetate, and formic acid (5:4:1 v/v/v).

  • Sample Application: Dissolve the this compound standard and samples in a volatile solvent (e.g., methanol) and spot them onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Rf Value Calculation: Calculate the Retention factor (Rf) value using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).

ParameterValueReference
Stationary Phase Silica gel 60 F254
Reported Rf Value 0.55[1][6][7]
Visualization UV light (254 nm)

Experimental Workflows and Signaling Pathways

To facilitate the application of these methods, the following diagrams illustrate the experimental workflow for using this compound as a standard and a known signaling pathway in which this compound is involved.

G cluster_prep Standard & Sample Preparation cluster_data Data Processing & Quantification stock Prepare this compound Stock Solution standards Create Serial Dilutions (Calibration Standards) stock->standards hplc HPLC Analysis standards->hplc uv_vis UV-Vis Analysis standards->uv_vis Measure Absorbance tlc TLC Analysis standards->tlc Spot sample Prepare Sample Solution sample->hplc Inject sample->uv_vis Measure Absorbance sample->tlc Spot peak Integrate Peak Area hplc->peak curve Generate Standard Curve uv_vis->curve rf Calculate Rf Value tlc->rf quant Quantify this compound in Sample curve->quant peak->quant

Experimental workflow for this compound analysis.

G This compound This compound TNFa TNF-α This compound->TNFa TNFR TNF Receptor TNFa->TNFR JAKs JAK1, JAK2, JAK3 TNFR->JAKs NFkB NF-κB TNFR->NFkB STAT3 STAT3 JAKs->STAT3 Phosphorylation pSTAT3 p-STAT3 Gene Pro-inflammatory Gene Expression pSTAT3->Gene Transcription pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB->Gene Transcription

Inhibitory signaling pathway of this compound.

Application in Drug Development

The use of a well-characterized analytical standard like this compound is crucial throughout the drug development process.

  • Discovery and Preclinical Research: Accurate quantification of this compound is essential for determining its efficacy and toxicity in in vitro and in vivo models.

  • Formulation Development: Analytical methods are necessary to assess the stability of this compound in different formulations and to determine its release profile from delivery systems.

  • Quality Control: Validated analytical methods ensure the identity, purity, and potency of this compound as an active pharmaceutical ingredient (API) and in finished drug products.

  • Pharmacokinetic Studies: Sensitive analytical methods are required to measure the concentration of this compound and its metabolites in biological fluids, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

By providing standardized and reliable methods for its quantification, these application notes aim to support the ongoing research and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Flavipin as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of flavipin, a fungal metabolite, and its potential application as a natural preservative in the food industry. The document outlines its known antimicrobial properties, plausible mechanisms of action, and detailed protocols for its evaluation and application.

Introduction

This compound (3,4,5-trihydroxy-2,6-dimethylbenzaldehyde) is a bioactive compound produced by various fungi, including species of Aspergillus, Epicoccum, and Chaetomium.[1] Structurally, it possesses phenolic hydroxyls and aldehyde groups, which are known to contribute to antioxidant and antimicrobial activities.[1] With increasing consumer demand for "clean label" food products, natural preservatives like this compound are gaining significant interest as potential replacements for synthetic additives.[2][3] this compound's demonstrated efficacy against a range of bacteria and fungi, including foodborne pathogens and spoilage organisms, makes it a promising candidate for bio-preservation.[4][5]

Quantitative Data Summary

The preservative capacity of this compound is primarily attributed to its antimicrobial and antioxidant activities. The following tables summarize key quantitative data and relevant assay methodologies.

Table 1: Antimicrobial Efficacy of this compound

This table presents the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of this compound against selected pathogenic and spoilage microorganisms. Lower values indicate higher antimicrobial potency.

MicroorganismTypeTestConcentration (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive BacteriaMIC31.25[5]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive BacteriaMBC62.5[4][5]
Acinetobacter baumanniiGram-negative BacteriaMIC62.5[5]
Acinetobacter baumanniiGram-negative BacteriaMBC125[4][5]
Candida albicansYeast (Fungus)MIC62.5[5]
Candida albicansYeast (Fungus)MFC125[4][5]

Table 2: Overview of Standard Antioxidant Capacity Assays

While the antioxidant action of this compound has received little attention, its phenolic structure suggests significant potential.[1] The following assays are standard methods to quantify this activity.

AssayPrincipleMeasurementApplicabilityReference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET). Antioxidants donate an electron/hydrogen to the stable DPPH radical, causing a color change from violet to yellow.Spectrophotometric measurement of the decrease in absorbance at ~517 nm.Primarily for hydrophobic systems, but adaptable.[6][7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Single Electron Transfer (SET). Antioxidants reduce the pre-formed ABTS radical cation (ABTS•+), causing decolorization.Spectrophotometric measurement of the decrease in absorbance at ~734 nm.Measures both hydrophilic and lipophilic antioxidants.[6][8]
FRAP (Ferric Reducing Antioxidant Power) Single Electron Transfer (SET). Antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color.Spectrophotometric measurement of the increase in absorbance at ~593 nm.Measures hydrophilic antioxidants in acidic conditions.[8][9]
ORAC (Oxygen Radical Absorbance Capacity) Hydrogen Atom Transfer (HAT). Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.Fluorometric measurement of the decay of fluorescence over time.Measures both hydrophilic and lipophilic antioxidants.[9][10]

Mechanism of Action

Flavonoids, the class of compounds to which this compound is related, exert their antimicrobial effects through multiple mechanisms. These actions disrupt essential cellular processes, leading to the inhibition of microbial growth or cell death.

  • Inhibition of Nucleic Acid Synthesis : Some flavonoids can intercalate with the stacking of nucleic acid bases or inhibit enzymes like DNA gyrase, which is essential for DNA replication and repair.[11][12]

  • Disruption of Cytoplasmic Membrane Function : These compounds can alter the fluidity and permeability of the microbial cell membrane, leading to the leakage of essential intracellular components and the dissipation of ion gradients.[11][12]

  • Inhibition of Energy Metabolism : Flavonoids can interfere with the electron transport chain and ATP synthesis, thereby depriving the microbial cell of the energy required for survival.[11][13]

  • Inhibition of Virulence Factors : Some flavonoids have been shown to inhibit microbial enzymes and adhesins, which are critical for pathogenicity and biofilm formation.[12]

Caption: Plausible antimicrobial mechanisms of action for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the preservative potential of this compound.

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.[14][15][16]

Materials:

  • Pure this compound standard

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted

  • Sterile DMSO or ethanol (for dissolving this compound)

  • Multichannel pipette

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the wells does not affect microbial growth (typically ≤1%).

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.

    • Transfer 100 µL from the first column to the second, creating a 1:4 dilution. Continue this two-fold serial dilution across the plate, discarding 100 µL from the last column.

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of this standardized inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum only (no this compound).

    • Negative Control: A well containing broth only (no inoculum or this compound).

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed compared to the positive control.

Caption: Workflow for the Broth Microdilution MIC Assay.

This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.[6][17]

Materials:

  • Pure this compound standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in methanol at various concentrations (e.g., 10-200 µg/mL).

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of each this compound dilution to different wells.

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Control: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.

  • IC₅₀ Determination: Plot the scavenging percentage against the this compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

This protocol provides a framework for evaluating this compound's effectiveness in extending the shelf life of a perishable food product like fresh pork meat.[18][19][20]

Materials:

  • Fresh pork loin, cut into uniform 25g samples

  • Sterile aqueous solution of this compound (concentrations determined from MIC data, e.g., 0.1%, 0.2%)

  • Sterile distilled water (for control samples)

  • Sterile vacuum-seal bags

  • Homogenizer bags with filter (Stomacher bags)

  • Peptone water

  • Plate Count Agar (PCA)

  • Refrigerator (4°C)

Procedure:

  • Sample Preparation: Divide the pork samples into three groups: Control (untreated), this compound 0.1%, and this compound 0.2%.

  • Application:

    • Immerse the samples for each group in their respective solutions (sterile water or this compound solution) for 10 minutes.[20]

    • Alternatively, use a spraying method to evenly coat the meat surface.[20]

    • Allow samples to drain in a sterile environment.

  • Packaging and Storage: Individually package each sample in a vacuum-seal bag and store at 4°C.

  • Microbiological Analysis:

    • Perform analysis at regular intervals (e.g., Day 0, 3, 7, 10, 14).

    • For each sample, add it to a stomacher bag with 225 mL of sterile peptone water and homogenize for 2 minutes.

    • Perform serial dilutions of the homogenate and plate onto PCA to determine the Total Viable Count (TVC).

    • Incubate plates at 30°C for 72 hours before counting colonies (CFU/g).

  • Sensory and Physicochemical Analysis (Optional): At each time point, also assess changes in color (using a colorimeter), pH, and sensory attributes (odor, appearance) to determine the overall effect on quality.

  • Data Evaluation: Compare the microbial growth rate (log CFU/g) over time between the control and this compound-treated groups. A significant reduction in microbial growth in the treated samples indicates preservative efficacy.

Caption: Workflow for evaluating this compound on a food matrix.

Conclusion and Future Directions

The available data indicates that this compound possesses significant antimicrobial properties against relevant foodborne microorganisms. Its phenolic structure also suggests antioxidant potential, a key attribute for a food preservative. However, comprehensive studies are required to validate its efficacy and safety in diverse food systems.

Future research should focus on:

  • Broad-Spectrum Activity: Testing against a wider range of food spoilage bacteria, yeasts, and molds.

  • Antioxidant Capacity: Quantifying its antioxidant activity using standard assays (DPPH, ABTS, etc.).

  • Food Matrix Studies: Evaluating its impact on the shelf life, nutritional quality, and sensory properties of various foods, such as meat, dairy, beverages, and baked goods.[19][21][22]

  • Safety and Toxicology: Conducting thorough toxicological assessments to establish a safe concentration for human consumption.

  • Synergistic Effects: Investigating potential synergies when combined with other natural preservatives or preservation techniques (hurdle technology).[23]

References

Application Notes and Protocols for Testing the Nematicidal Activity of Flavipin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flavipin, a low molecular weight compound produced by fungi such as Chaetomium globosum, has demonstrated notable nematicidal activity against plant-parasitic nematodes.[1][2][3][4] These application notes provide detailed protocols for assessing the efficacy of this compound against nematodes, specifically focusing on in vitro and in vivo methodologies. The provided data and workflows are based on published studies and are intended to guide researchers in the evaluation of this compound as a potential nematicide.

Data Presentation

In Vitro Nematicidal Activity of this compound

The following tables summarize the quantitative effects of this compound on the egg hatching and juvenile mobility of key plant-parasitic nematodes.

Table 1: Effect of this compound on Meloidogyne incognita (Root-Knot Nematode) In Vitro [1]

Concentration (µg/mL)Egg Hatch (%)J2 Mobility (%)Observations
0 (Control)100100Normal hatching and mobility.
30Not significantly different from controlNot significantly different from controlMinimal effect at this concentration.
60Significantly reducedSignificantly reducedMarked inhibition of hatching and mobility.
120Significantly reducedSignificantly reducedStrongest inhibition of hatching and mobility observed.

Table 2: Effect of this compound on Heterodera glycines (Soybean Cyst Nematode) In Vitro [2]

Concentration (µg/mL)Egg Hatch (%)Observations
0 (Control)100Normal hatching.
30Significantly reduced in one of two trialsModerate inhibition.
60Significantly reduced in both trialsConsistent and strong inhibition.
120Significantly reduced in both trialsMost potent inhibition of hatching.
In Vivo Nematicidal Activity of this compound

The following table summarizes the in vivo effects of this compound on Meloidogyay ne incognita infection in muskmelon plants.

Table 3: Effect of this compound on Meloidogyne incognita Infection of Muskmelon (Cucumis melo) in Greenhouse Studies [1][2]

Concentration (µg/mL)Harvest TimeEffect on Gall Formation (galls/g root)Effect on Nematode Population
0 (Control)14 DaysBaselineBaseline
3014 DaysIncreasedNot specified
6014 DaysSignificantly increased compared to 0 and 30 µg/mLNot specified
12014 DaysIncreasedNot specified
0, 30, 60, 12055 DaysNo significant effectNo significant effect

Experimental Protocols

In Vitro Nematicidal Bioassay

This protocol details the methodology for assessing the direct effects of this compound on nematode egg hatching and juvenile mobility.

Materials:

  • This compound (synthesized or purified)

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • 24-well tissue culture plates

  • Meloidogyne incognita or Heterodera glycines eggs, surface-disinfested with 0.5% sodium hypochlorite

  • Microscope

Procedure:

  • Preparation of Test Solutions:

    • Dissolve this compound in DMSO to create a stock solution.

    • Prepare serial dilutions of the this compound stock solution in sterile deionized water to achieve final concentrations of 30, 60, and 120 µg/mL. The final DMSO concentration in all solutions, including the control, should be 0.5%.

    • The control solution consists of 0.5% DMSO in sterile deionized water.

  • Bioassay Setup:

    • Dispense the test solutions into the wells of a 24-well tissue culture plate.

    • Add a suspension of surface-disinfested nematode eggs (approximately 200-300 eggs per well) to each well.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period of 7 days for M. incognita and 14 days for H. glycines.

  • Data Collection:

    • After the incubation period, use a microscope to count the number of hatched second-stage juveniles (J2).

    • For M. incognita, also assess the mobility of the hatched J2s by observing their movement. Classify them as mobile or immobile.

    • Calculate the percentage of egg hatch and J2 mobility relative to the control.

In Vivo Greenhouse Assay

This protocol describes the methodology for evaluating the efficacy of this compound in suppressing nematode populations on host plants in a controlled environment.

Materials:

  • This compound

  • Muskmelon (Cucumis melo) seedlings

  • Pots filled with steamed or unsteamed soil

  • Meloidogyne incognita eggs

  • Deionized water

Procedure:

  • Plant Preparation:

    • Transplant muskmelon seedlings into pots.

  • Nematode Inoculation:

    • Inoculate each pot with a suspension of M. incognita eggs (e.g., 5,000 eggs per pot) near the base of the plant.

  • This compound Application:

    • Prepare aqueous solutions of this compound at concentrations of 0, 30, 60, and 120 µg/mL.

    • Apply a fixed volume (e.g., 25 mL) of the respective this compound solution to the soil around the base of each plant.

  • Growth Conditions:

    • Maintain the plants in a greenhouse with controlled temperature and light conditions.

  • Data Collection (14-Day Harvest):

    • Harvest a subset of plants from each treatment group.

    • Carefully wash the roots to remove soil.

    • Count the number of galls on the roots.

    • Dry the roots to determine the root dry weight.

    • Calculate the number of galls per gram of dry root.

  • Data Collection (55-Day Harvest):

    • Harvest the remaining plants.

    • Measure plant growth parameters (e.g., shoot height, shoot dry weight, root fresh weight).

    • Extract and count the number of nematode eggs and juveniles from both the soil and the roots.

    • Express the nematode population density per gram of fresh root.

Visualizations

Experimental Workflows

InVitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock (in DMSO) prep_solutions Prepare Test Solutions (30, 60, 120 µg/mL in water) prep_this compound->prep_solutions setup_plate Dispense Solutions and Eggs into 24-well Plate prep_solutions->setup_plate prep_control Prepare Control (0.5% DMSO in water) prep_control->setup_plate prep_eggs Surface-Disinfest Nematode Eggs prep_eggs->setup_plate incubation Incubate (7-14 days) setup_plate->incubation count_hatch Count Hatched Juveniles (J2) incubation->count_hatch assess_mobility Assess J2 Mobility count_hatch->assess_mobility calculate_results Calculate % Hatch and % Mobility assess_mobility->calculate_results

Caption: Workflow for the in vitro nematicidal bioassay of this compound.

InVivo_Assay_Workflow cluster_setup Experiment Setup cluster_growth Growth Phase cluster_harvest14 14-Day Harvest & Analysis cluster_harvest55 55-Day Harvest & Analysis plant_prep Transplant Muskmelon Seedlings inoculation Inoculate with M. incognita Eggs plant_prep->inoculation flavipin_app Apply this compound Solutions to Soil inoculation->flavipin_app greenhouse Maintain in Greenhouse flavipin_app->greenhouse harvest14 Harvest Plants greenhouse->harvest14 14 days harvest55 Harvest Plants greenhouse->harvest55 55 days wash_roots14 Wash Roots harvest14->wash_roots14 count_galls Count Galls wash_roots14->count_galls dry_roots Determine Root Dry Weight count_galls->dry_roots calc_galls Calculate Galls/g Root dry_roots->calc_galls measure_growth Measure Plant Growth harvest55->measure_growth extract_nematodes Extract Nematodes (Soil & Roots) harvest55->extract_nematodes count_nematodes Count Eggs & Juveniles extract_nematodes->count_nematodes calc_pop Calculate Nematodes/g Root count_nematodes->calc_pop

Caption: Workflow for the in vivo greenhouse assay of this compound.

Signaling Pathway

While the precise signaling pathways in nematodes affected by this compound are not fully elucidated, biochemical studies suggest a mechanism involving the disruption of mitochondrial function.

Flavipin_Mechanism_of_Action cluster_mitochondrion Nematode Mitochondrion This compound This compound etc Electron Transport Chain (ETC) This compound->etc Inhibits oxphos Oxidative Phosphorylation This compound->oxphos Inhibits protein_syn Protein Synthesis This compound->protein_syn Inhibits atp_prod ATP Production etc->atp_prod oxphos->atp_prod paralysis Paralysis / Immobility atp_prod->paralysis Depletion leads to death Nematode Death paralysis->death

Caption: Proposed mechanism of this compound's nematicidal activity.

References

Troubleshooting & Optimization

How to improve the yield of Flavipin from fungal fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Flavipin production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the yield of this compound from fungal fermentation. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound is a secondary metabolite produced by several species of filamentous fungi. The most commonly cited producers include members of the Aspergillus and Epicoccum genera. Specific species that have been identified as this compound producers are Aspergillus terreus, Aspergillus flavipes, Aspergillus fumigatus, and Epicoccum nigrum (also known as Epicoccum purpurascens).[1][2] Some strains of Epicoccum nigrum have been reported to produce yields up to three times higher than those from Aspergillus species in surface cultures.[2]

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound (3,4,5-trihydroxy-6-methylphthalaldehyde) is a polyketide.[3] Its biosynthesis in fungi is understood to originate from the polyketide pathway. The process starts with the condensation of acetyl-CoA and malonyl-CoA units by a Polyketide Synthase (PKS) enzyme. A key intermediate in the pathway leading to this compound is orsellinic acid.[4][5] Subsequent enzymatic modifications, including hydroxylation, oxidation of a methyl group to an aldehyde, and decarboxylation, are proposed to convert orsellinic acid into the final this compound structure.

This compound Biosynthesis Pathway cluster_modification Post-PKS Modification AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA (x3) MalonylCoA->PKS OrsellinicAcid Orsellinic Acid PKS->OrsellinicAcid Assembly Intermediate Post-PKS Intermediates OrsellinicAcid->Intermediate Modification This compound This compound Intermediate->this compound Final Steps Enzymes Hydroxylases, Oxidoreductases, Decarboxylases

Caption: Proposed biosynthetic pathway of this compound via the polyketide route.

Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation experiments.

Q3: My this compound yield is consistently low or zero. What are the potential causes and solutions?

A3: Low yield is a common issue in fungal fermentation. A systematic approach is required to diagnose the problem. Start by evaluating your baseline parameters against established optimal conditions.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting Low Yield Start Low this compound Yield Detected CheckStrain 1. Verify Fungal Strain Start->CheckStrain StrainOK Strain Viable & Genetically Stable? CheckStrain->StrainOK CheckMedia 2. Evaluate Culture Medium MediaOK Medium Composition & Preparation Correct? CheckMedia->MediaOK CheckParams 3. Review Physical Parameters ParamsOK pH, Temp, Aeration Optimal? CheckParams->ParamsOK CheckProduct 4. Investigate Product Degradation ProductOK Is this compound Stable in Broth? CheckProduct->ProductOK StrainOK->CheckMedia Yes SolutionStrain Solution: Use fresh culture from stock. Re-verify producer identity. StrainOK->SolutionStrain No MediaOK->CheckParams Yes SolutionMedia Solution: Remake medium. Check component quality. Test alternative media. MediaOK->SolutionMedia No ParamsOK->CheckProduct Yes SolutionParams Solution: Calibrate probes. Adjust pH to 6.5-7.0. Set temp to ~25°C. ParamsOK->SolutionParams No SolutionProduct Solution: Harvest earlier. Adjust final broth pH to <4.5 before extraction. ProductOK->SolutionProduct No Success Yield Improved ProductOK->Success Yes

Caption: A logical workflow for diagnosing the cause of low this compound yield.

Detailed Checklist:

  • Fungal Strain Integrity:

    • Issue: Secondary metabolite production can be lost over successive sub-culturing. The strain may have lost its genetic capability to produce this compound efficiently.

    • Solution: Always start new experiments from a fresh culture revived from a cryopreserved or lyophilized stock. Verify the identity and purity of your fungal isolate.

  • Culture Medium Composition:

    • Issue: Incorrect media components, concentrations, or preparation can severely limit growth and secondary metabolism.

    • Solution: Potato Dextrose Broth (PDB) is reported to be a highly effective medium for this compound production in Aspergillus terreus.[6] For Epicoccum species, media containing Bacto-Tryptone have shown good results.[2] Double-check all component concentrations and ensure proper sterilization procedures that do not degrade essential nutrients.

  • Physical Fermentation Parameters:

    • Issue: Fungal metabolism is highly sensitive to environmental conditions. Suboptimal pH, temperature, or aeration will drastically reduce yield.

    • Solution: Calibrate your equipment (pH probes, thermometers). Refer to the optimal conditions table below and adjust your parameters accordingly.

  • Product Degradation:

    • Issue: this compound itself can be unstable under certain conditions. Studies have shown that this compound is unstable in aqueous solutions at a pH of 4.5 or higher, leading to a rapid loss of activity.[2]

    • Solution: Monitor the pH of your culture throughout the fermentation. If the pH rises above 4.5 towards the end of the run, consider harvesting earlier. After harvesting, immediately adjust the pH of the culture filtrate to below 4.5 (e.g., pH 3.5) before extraction to preserve the product.[2]

Q4: The color of my fermentation broth is inconsistent between batches. Does this matter?

A4: Yes, this can be an important indicator. Epicoccum nigrum cultures are known to produce a range of pigments (yellow, orange, brown), and this compound itself contributes to this coloration.[2][7] Inconsistency can point to:

  • Variability in Inoculum: Differences in the age or quantity of the inoculum can lead to varied growth phases and pigment production.

  • Nutrient Limitation: Depletion of a key nutrient in one batch could alter the metabolic output.

  • pH Fluctuation: The color of many fungal pigments is pH-dependent. Monitor and record the pH profile of your fermentation.

  • Contamination: A microbial contaminant can alter the broth's appearance and compete with your producer strain.

Yield Improvement Strategies

Q5: How can I move beyond basic optimization to significantly enhance my this compound yield?

A5: Once you have optimized the basic fermentation parameters, you can employ advanced strategies such as precursor feeding, elicitation, and metabolic engineering.

1. Optimization of Fermentation Conditions: The first step is to ensure standard parameters are optimized. The "One-Factor-At-a-Time" (OFAT) approach is a common starting point.

Table 1: Optimized Fermentation Parameters for this compound Production by Aspergillus terreus

Parameter Optimal Value Yield (µg/mL) Reference
Culture Medium Potato Dextrose Broth (PDB) 20.3 [8]
Sabouraud's Dextrose Broth (SDB) 15.7 [8]
Malt Extract Broth (MEB) 13.6 [8]
Incubation Period 14 days 16.32 [8]
Temperature 25 °C 14.26 [6]
pH 7.0 8.25 [6]
Shaking Speed 150 rpm ~15.8 [6]
Inoculum Size 8 agar discs (5mm) ~15.8 [6]
Culture Volume 50 mL in 250 mL flask 10.91 [6]

Note: Yields are reported from a specific study and may vary based on the exact strain and other conditions.

2. Precursor Feeding:

  • Concept: Since this compound is a polyketide derived from aromatic precursors, supplementing the culture medium with these building blocks can increase the metabolic flux towards your product.[4]

  • Strategy: The shikimate pathway provides precursors for aromatic molecules.[9] Aromatic amino acids like phenylalanine and intermediates like cinnamic acid are logical candidates for precursor feeding.

  • Application: Introduce the precursor to the culture after the initial growth phase (e.g., after 48-72 hours) to avoid toxicity and ensure the metabolic machinery for secondary metabolism is active. Start with low concentrations (e.g., 0.1 - 1.0 g/L) and optimize. While direct data for this compound is limited, studies on other fungal phenolics have shown significant yield increases with this method.[10]

3. Elicitation:

  • Concept: Elicitors are compounds that trigger a stress response in the fungus, which can activate "silent" biosynthetic gene clusters and upregulate the production of secondary metabolites as a defense mechanism.[11][12]

  • Strategies:

    • Abiotic Elicitors (Metal Ions): Trace metals are critical cofactors for enzymes in secondary metabolism. Supplementing the medium with specific metal ions can act as an elicitor. Ions like Zn²⁺, Cu²⁺, and Fe²⁺ have been shown to modulate mycotoxin production in Aspergillus and Fusarium.[13][14] Test low concentrations (µM to low mM range) of ions like CuSO₄ or ZnSO₄.

    • Biotic Elicitors (Phytohormones): Jasmonic acid (JA) and its derivatives (jasmonates) are signaling molecules that mediate plant defense responses and are known to elicit secondary metabolite production in fungi as well.[15][16] Adding jasmonic acid or methyl jasmonate (MeJA) at low concentrations (e.g., 50-250 µM) during the production phase can significantly increase yields of various secondary metabolites.[17]

4. Metabolic Engineering:

  • Concept: For long-term, stable high-yield production, genetically modifying the fungal strain is the most powerful approach. This involves targeted genetic changes to enhance the biosynthetic pathway of this compound.

  • Strategies:

    • Overexpression of Pathway Genes: Identify the Polyketide Synthase (PKS) responsible for this compound synthesis and the key regulatory transcription factors. Overexpressing these genes using a strong, constitutive promoter can significantly boost production.

    • Knockout of Competing Pathways: Delete genes that divert precursors away from the this compound pathway into other secondary metabolites, thereby increasing the precursor pool available for your product.

    • CRISPR/Cas9: Modern gene-editing tools like CRISPR/Cas9 allow for precise and efficient genetic manipulation in fungi like Aspergillus, making metabolic engineering more accessible.[18]

Experimental Protocols

Protocol 1: Fungal Inoculum Preparation (Agar Disc Method)

This protocol is suitable for initiating liquid cultures of Aspergillus or Epicoccum.

  • Culture Preparation: Grow the desired fungal strain on a Potato Dextrose Agar (PDA) plate at 25°C for 5-7 days until a mature, sporulating culture is obtained.

  • Aseptic Transfer: In a laminar flow hood, use a sterile cork borer (5 mm diameter) or a scalpel to cut agar plugs from the actively growing edge of the fungal colony.

  • Inoculation: Aseptically transfer a specified number of agar plugs (e.g., 8 plugs for A. terreus) into a 250 mL Erlenmeyer flask containing 50-100 mL of sterile liquid medium (e.g., PDB).[6]

  • Incubation: Incubate the flask on a rotary shaker under the desired conditions (e.g., 25°C, 150 rpm). This flask will serve as the seed culture for larger fermenters.

Protocol 2: this compound Extraction from Culture Broth

This protocol describes a standard method for extracting this compound for quantification.

  • Harvesting: After the desired incubation period (e.g., 14 days), harvest the fermentation broth.

  • Separation: Separate the fungal mycelium from the liquid broth by filtration through Whatman No. 1 filter paper or by centrifugation (e.g., 5000 x g for 15 minutes).

  • pH Adjustment (Critical Step): Check the pH of the culture filtrate. If it is above 4.5, adjust it to ~3.5 using a dilute acid (e.g., 1M HCl) to ensure this compound stability.[2]

  • Liquid-Liquid Extraction: Transfer the acidified filtrate to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate.

  • Collection: Collect the upper organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer two more times to maximize recovery.

  • Concentration: Pool the ethyl acetate fractions and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Analysis: The resulting crude extract can be re-dissolved in a suitable solvent (e.g., methanol) for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][19]

References

Technical Support Center: Overcoming Low Solubility of Flavipin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the low aqueous solubility of flavipin. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound (3,4,5-trihydroxy-6-methylphthalaldehyde) is a bioactive compound with potential therapeutic applications. However, like many flavonoids, this compound has low solubility in water and aqueous buffers, which can lead to several experimental challenges, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations.

  • Inconsistent Results: Poor solubility can cause significant variability in experimental outcomes.

  • Reduced Bioavailability: In the context of cell-based assays, low solubility can limit the effective concentration of this compound that reaches the cells.

Q2: What are the initial signs of this compound solubility issues in my experiment?

Common indicators of poor solubility to watch for in your experimental setup include:

  • Visible Precipitate: You may observe solid particles of this compound in your solution, either suspended or settled at the bottom of the container.

  • Cloudiness or Turbidity: The solution may appear hazy or milky, indicating the presence of undissolved compound.

  • Phase Separation: In some instances, this compound may form a separate oily or crystalline layer.

Q3: What is the recommended solvent for preparing a this compound stock solution?

For most in vitro biological assays, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose.

Q4: What is the stability of this compound in aqueous solutions and cell culture media?

This compound's stability in aqueous solutions is pH-dependent. It is more stable in acidic to neutral conditions (pH below 7). In alkaline solutions, this compound is prone to degradation. Furthermore, flavonoids with a pyrogallol-type structure, like this compound, are known to be less stable in cell culture media.[1] It is highly recommended to prepare this compound solutions fresh for each experiment. If long-term experiments are planned, the stability of this compound in your specific cell culture medium should be assessed.

Troubleshooting Guides

If you are encountering issues with this compound solubility, consult the following troubleshooting guides.

Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer (e.g., PBS).
  • Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.

  • Solution:

    • Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible to avoid solvent toxicity (typically ≤ 1%, with <0.5% being ideal), a slight increase may be necessary to maintain this compound in solution.

    • Decrease the final this compound concentration: If possible for your experimental design, lower the final working concentration of this compound.

    • Use a pre-warmed aqueous buffer: Gently warming your buffer before adding the this compound stock solution can sometimes improve solubility.

    • Change the order of addition: Try adding the this compound stock solution to a larger volume of the aqueous buffer while vortexing to ensure rapid and even dispersion.

Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitate over time.
  • Cause: This may be due to the instability of this compound in the aqueous medium, especially at physiological pH and temperature (37°C). Degradation or aggregation can lead to the formation of insoluble products.

  • Solution:

    • Prepare fresh solutions: As a best practice, always prepare this compound dilutions immediately before use.

    • Assess stability: If your experiment requires long incubation times, it is advisable to conduct a preliminary stability study of this compound in your specific cell culture medium. This can be done by incubating a this compound solution under your experimental conditions and measuring its concentration at different time points using HPLC or a UV-Vis spectrophotometer.

    • Consider a solubility enhancer: For long-term experiments, using a solubility enhancer like cyclodextrin may be beneficial.

Quantitative Data Summary

Solvent/SystemConcentration/SolubilityApplication/Notes
Organic Solvents for Stock Solutions
Dimethyl Sulfoxide (DMSO)Stock solutions of 10 mM to 20 mg/mL have been reported.The most common solvent for preparing concentrated stock solutions for biological assays.
EthanolSolubleUsed for extraction of flavonoids. Aqueous ethanol solutions (e.g., 50-70%) can also be effective.[2]
MethanolSolubleHighly efficient for flavonoid extraction but has toxicity concerns for in vitro studies.[2]
AcetoneSolubleHas been used for the extraction and crystallization of this compound.[2]
Aqueous Solutions
WaterLow solubilityThis compound is poorly soluble in water, especially at neutral to alkaline pH.
Aqueous Dioxan-Used for crystallization of this compound.
Solubility Enhancement
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can significantly increase the aqueous solubility of flavonoids.Forms an inclusion complex with the flavonoid, enhancing its solubility and stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in biological experiments.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium or aqueous buffer (e.g., PBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your experimental medium. Ensure the final DMSO concentration remains below toxic levels for your cells (typically < 0.5% v/v).

  • Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

  • Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation and degradation.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol provides a general method for preparing a more soluble this compound formulation using HP-β-CD, which is particularly useful for experiments requiring higher aqueous concentrations or improved stability.

Materials:

  • This compound (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the desired molar ratio of this compound to cyclodextrin (a molar ratio of 1:1 to 1:2 of this compound:HP-β-CD is a good starting point).

  • Add this compound: While continuously stirring the HP-β-CD solution, slowly add the this compound powder.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution may become clearer over time. Sonication can be used to accelerate the process.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Concentration Determination: Determine the final concentration of the solubilized this compound using a UV-Vis spectrophotometer by creating a standard curve.

  • Storage and Use: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 4°C, protected from light.

Visualizations

experimental_workflow cluster_stock_solution Protocol 1: Stock Solution Preparation cluster_working_solution Protocol 2: Working Solution Preparation cluster_cyclodextrin Protocol 3: Solubility Enhancement weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store_stock Store at -20°C/-80°C dissolve->store_stock dilute Dilute Stock in Pre-warmed Medium store_stock->dilute Use Stock mix Vortex Gently dilute->mix use_now Use Immediately mix->use_now prep_cd Prepare HP-β-CD Solution add_this compound Add this compound Powder prep_cd->add_this compound complexation Stir/Sonicate for 24-48h add_this compound->complexation filter Filter (0.22 µm) complexation->filter filter->use_now Use Enhanced Solution troubleshooting_workflow start Solubility Issue Encountered precipitate_immediate Immediate Precipitation on Dilution start->precipitate_immediate precipitate_over_time Precipitation Over Time start->precipitate_over_time increase_dmso Increase Final DMSO % (within toxic limits) precipitate_immediate->increase_dmso Yes decrease_conc Decrease Final this compound Concentration precipitate_immediate->decrease_conc Yes warm_buffer Use Pre-warmed Buffer precipitate_immediate->warm_buffer Yes change_order Add Stock to Buffer While Vortexing precipitate_immediate->change_order Yes prepare_fresh Prepare Solutions Fresh, Use Immediately precipitate_over_time->prepare_fresh Yes assess_stability Perform Stability Study (HPLC/UV-Vis) precipitate_over_time->assess_stability Yes use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) precipitate_over_time->use_enhancer Yes resolved Issue Resolved increase_dmso->resolved decrease_conc->resolved warm_buffer->resolved change_order->resolved prepare_fresh->resolved assess_stability->resolved use_enhancer->resolved

References

Troubleshooting common issues in Flavipin purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Flavipin purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent method for this compound purification is silica gel column chromatography.[1] Following initial extraction from a culture broth, typically with ethyl acetate, the concentrated extract is loaded onto a silica gel column.[1] Purity is then assessed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][2]

Q2: What is the expected retention time (Rt) for this compound in HPLC analysis?

A2: The retention time for this compound in HPLC can vary depending on the specific system, column, and mobile phase used. However, reported retention times are approximately 7.6 to 7.7 minutes.[1][3] It is crucial to run a standard for comparison as variations in HPLC systems can lead to differences in retention times.[1]

Q3: What is a typical relative flow (Rf) value for this compound on a TLC plate?

A3: The reported Rf value for this compound is generally around 0.55.[1][4] However, values of 0.43 and 0.69 have also been noted in the literature, underscoring the influence of the specific TLC conditions.[1] Factors that can affect the Rf value include the thickness of the TLC plate's layer, moisture content, vessel saturation, temperature, and the specific solvent system used.[1]

Q4: What are the optimal conditions for producing this compound in culture?

A4: For yielding a profuse amount of this compound from Aspergillus terreus, optimizing fermentation and incubation conditions is crucial.[1][4] Key parameters include temperature, culture volume, shaking speed, inoculum size, medium pH, and incubation period.[1][4] A study found optimal production under the conditions summarized in the table below.[1][4]

Troubleshooting Guide

Low or No Yield of this compound After Purification

Problem: You are experiencing a significantly lower than expected yield or no yield of this compound after silica gel chromatography.

Potential Cause Troubleshooting Step
Suboptimal Fermentation Conditions Ensure that the culture conditions for this compound production were optimal. Refer to the table on "Optimal Production Conditions for this compound" for guidance.[1][4]
Inefficient Extraction Verify that the extraction of the culture broth with ethyl acetate was thorough. It is recommended to perform the extraction multiple times (e.g., three times) to maximize the recovery of this compound.[1]
Improper Column Packing Air bubbles or cracks in the silica gel column can lead to channeling and poor separation. Ensure the column is packed uniformly without any air bubbles.[1]
Incorrect Solvent System The choice and ratio of solvents in the mobile phase are critical for effective elution. A commonly used solvent system is a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.[1] If this compound is not eluting, consider gradually increasing the polarity of the mobile phase.
Compound Degradation This compound may be susceptible to degradation under certain conditions. While specific stability data for this compound is limited, related polyhydroxy flavonols are known to degrade with thermal processing.[5] Avoid excessive heat during the concentration steps. Store extracts and purified fractions at low temperatures (e.g., 4°C).[1]
Impure this compound Fractions

Problem: Your collected fractions containing this compound are showing significant impurities when analyzed by TLC or HPLC.

Potential Cause Troubleshooting Step
Column Overloading Loading too much crude extract onto the silica gel column can lead to poor separation. Reduce the amount of sample loaded in subsequent purification runs.
Inappropriate Solvent Gradient If using a gradient elution, the transition between solvents may be too abrupt. A shallower gradient can improve the resolution of the separation.
Co-eluting Impurities Other metabolites produced by the microorganism may have similar polarities to this compound and co-elute. Consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation.
Sample Solubility Issues If the crude sample is not fully dissolved in the loading solvent, it can precipitate on the column, leading to streaking and poor separation. Ensure the sample is fully dissolved before loading.

Quantitative Data Summary

Table 1: Optimal Production Conditions for this compound from Aspergillus terreus

ParameterOptimal Condition
pH7
Temperature25°C
Incubation Period14 days
Culture Volume50 ml in a 250 ml flask
Shaking Speed150 rpm
Inoculum Size8 fungal agar discs
Culture MediaPotato Dextrose Broth

Data sourced from a 2023 study on the optimization and characterization of this compound produced by Aspergillus terreus.[1][4]

Table 2: Chromatographic Parameters for this compound

Analysis MethodParameterReported Value
HPLCRetention Time (Rt)7.6 - 7.7 minutes
TLCRelative Flow (Rf)~0.55

Note: These values can vary depending on the specific experimental setup.[1][3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound via Silica Gel Column Chromatography
  • Extraction:

    • Filter the fungal culture broth using Whatman No. 1 filter paper to separate the mycelia.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and dry them using a rotary evaporator.

    • Store the dried extract at 4°C until further purification.[1]

  • Silica Gel Column Preparation:

    • Activate silica gel (60-120 mesh) by heating it in an oven at 90-120°C for 24 hours.

    • Prepare a slurry of the activated silica gel in the initial mobile phase solvent.

    • Carefully pack the slurry into a glass column, ensuring there are no air bubbles.[1]

  • Chromatography:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase.

    • Gently load the dissolved extract onto the top of the prepared silica gel column.

    • Elute the column with a 1:1 (v/v) mixture of dichloromethane and ethyl acetate at a flow rate of approximately 20 mL/hour.[1]

    • Collect fractions and monitor the separation using TLC or HPLC.

Protocol 2: Purity Analysis by Thin Layer Chromatography (TLC)
  • Spot a small amount of each collected fraction, along with a this compound standard, onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber saturated with the mobile phase (e.g., dichloromethane:ethyl acetate 1:1).

  • After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

  • Visualize the spots under UV light or using an appropriate staining reagent.

  • Calculate the Rf value for the spots corresponding to this compound using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).[1]

Visualizations

Flavipin_Purification_Workflow cluster_production This compound Production cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Fungal Culture (Aspergillus terreus) Filtration Filtration Culture->Filtration Ethyl_Acetate_Extraction Ethyl Acetate Extraction Filtration->Ethyl_Acetate_Extraction Concentration Concentration (Rotary Evaporator) Ethyl_Acetate_Extraction->Concentration Silica_Gel_Chromatography Silica Gel Column Chromatography Concentration->Silica_Gel_Chromatography TLC TLC Analysis Silica_Gel_Chromatography->TLC HPLC HPLC Analysis Silica_Gel_Chromatography->HPLC Pure_this compound Pure this compound TLC->Pure_this compound HPLC->Pure_this compound

Caption: Experimental workflow for this compound purification.

Flavipin_Signaling_Pathway This compound This compound TNFa TNF-α This compound->TNFa Inhibits JAKs JAK1, JAK2, JAK3 This compound->JAKs Inhibits (binds to ATP-binding sites) NFkB NF-κB TNFa->NFkB Activates STAT3 STAT3 JAKs->STAT3 Activates Inflammatory_Response Inflammatory Response (in Rheumatoid Arthritis) STAT3->Inflammatory_Response NFkB->Inflammatory_Response

Caption: Proposed signaling pathway inhibition by this compound.[6]

References

Optimizing culture media for enhanced Flavipin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture media for enhanced flavipin production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal culture medium for this compound production?

A1: Potato Dextrose Broth (PDB) has been identified as the most effective medium for high-yield this compound production by Aspergillus terreus.[1][2]

Q2: What are the optimal fermentation parameters for enhanced this compound yield?

A2: For maximal this compound production, the following conditions are recommended:

  • pH: 7[1][2]

  • Temperature: 25°C[1][2]

  • Shaking Speed: 150 rpm[1][2]

  • Inoculum Size: 8 fungal agar discs (5 mm diameter)[1]

  • Incubation Period: 14 days[1]

  • Culture Volume: 50 ml in a 250-mL flask[1]

Q3: What is a key precursor in the biosynthesis of this compound?

A3: Orsellinic acid is a known precursor in the biosynthetic pathway of this compound in Aspergillus species.[3][4][5]

Q4: How can I detect and quantify this compound in my culture extracts?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods for the detection and quantification of this compound.[1][2] For TLC, a relative flow (Rf) value of approximately 0.55 cm is characteristic of this compound.[1][2] In HPLC analysis, this compound typically shows a retention time of around 7.7 minutes.[1][2]

Troubleshooting Guides

Issue 1: Low this compound Yield Despite Using Optimal Medium (PDB)
Possible Cause Observation Troubleshooting Steps
Suboptimal pH pH of the culture has drifted from the optimal value of 7. This can affect fungal morphology and secondary metabolite production.[6][7]Monitor the pH of the culture periodically. Use buffered PDB or adjust the pH during fermentation using sterile acid/base solutions. A pH below 4.0 can significantly inhibit the production of secondary metabolites.[6]
Incorrect Temperature The incubator temperature is fluctuating or is set incorrectly. The optimal temperature for this compound production is 25°C.[1][2]Calibrate and monitor the incubator temperature regularly. Ensure consistent temperature throughout the incubation period.
Inadequate Aeration Insufficient shaking speed (below 150 rpm) can lead to poor oxygen transfer, affecting fungal growth and metabolism.[1][2]Ensure the shaker is functioning correctly and is set to the optimal speed of 150 rpm. Use baffled flasks to improve aeration.
Inoculum Quality/Quantity The inoculum is too old, has low viability, or the size is incorrect. The optimal inoculum is 8 fungal agar discs.[1]Use fresh, actively growing fungal cultures for inoculation. Ensure the size and number of agar plugs are consistent with the recommended protocol.
Nutrient Limitation Although PDB is optimal, variations in batch quality or prolonged fermentation can lead to the depletion of essential nutrients.Consider supplementing the PDB with additional carbon or nitrogen sources if fermentation is extended. However, be aware that high nitrogen levels can sometimes repress secondary metabolite production.
Contamination Presence of foreign microbes (bacteria or other fungi) in the culture. This can be observed through changes in broth color, turbidity, or unusual colony growth on control plates.[8][9]Implement strict aseptic techniques during media preparation, inoculation, and sampling. Use laminar flow hoods and sterile equipment. If contamination is suspected, discard the culture and start anew.
Issue 2: Inconsistent this compound Yields Between Batches
Possible Cause Observation Troubleshooting Steps
Variability in Inoculum Inconsistent age, size, or viability of the fungal inoculum used for different batches.Standardize the inoculum preparation protocol. Use cultures of the same age and ensure a consistent number and size of agar plugs for each batch.
Inconsistent Media Preparation Variations in the composition of the PDB from different suppliers or batches. Inconsistent water quality.Use PDB from a single, reliable supplier. Prepare media with deionized or distilled water to ensure consistency.
Fluctuations in Fermentation Conditions Minor variations in temperature, pH, or shaking speed between different fermentation runs.[10]Calibrate all equipment (incubators, shakers, pH meters) regularly. Maintain detailed logs of all fermentation parameters for each batch to identify any deviations.
Inconsistent Extraction Efficiency Variations in the solvent volume, extraction time, or mixing intensity during the extraction process.Standardize the extraction protocol. Use precise volumes of solvents and maintain consistent extraction times and agitation for all samples.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of different culture parameters on this compound production by Aspergillus terreus.[1]

Table 1: Effect of pH on this compound Production

pHThis compound Yield (µg/ml)
33.12
55.45
78.25
92.44

Table 2: Effect of Temperature on this compound Production

Temperature (°C)This compound Yield (µg/ml)
2010.21
2514.26
309.87
356.43

Table 3: Effect of Shaking Speed on this compound Production

Shaking Speed (rpm)This compound Yield (µg/ml)
12011.34
15015.11
18010.98
2108.76

Table 4: Effect of Incubation Period on this compound Production

Incubation Period (days)This compound Yield (µg/ml)
89.87
1012.45
1214.89
1416.32
1613.54

Table 5: Effect of Culture Media on this compound Production

Culture MediumThis compound Yield (µg/ml)
Potato Dextrose Broth (PDB)16.32
Sabouraud's Dextrose Broth (SDB)15.7
Malt Extract Broth (MEB)13.6

Experimental Protocols

Protocol 1: Fermentation for this compound Production
  • Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions. Dispense 50 ml of the medium into 250-ml Erlenmeyer flasks. Sterilize by autoclaving.

  • Inoculation: Inoculate each flask with 8 agar plugs (5 mm in diameter) from a 5-10 day old culture of Aspergillus terreus grown on Potato Dextrose Agar (PDA).[1]

  • Incubation: Incubate the flasks at 25°C for 14 days with continuous shaking at 150 rpm.[1]

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration using Whatman No. 1 filter paper.[1]

  • Extraction: Extract the cell-free culture broth three times with an equal volume of ethyl acetate.[1] Combine the organic layers and evaporate the solvent to obtain the crude extract containing this compound.

Protocol 2: Thin-Layer Chromatography (TLC) for this compound Identification
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve the crude extract in a small amount of a suitable solvent (e.g., ethyl acetate). Spot a small amount of the dissolved extract and a this compound standard onto the baseline of the TLC plate.

  • Development: Develop the plate in a TLC chamber saturated with a suitable solvent system. A reported system that can be adapted involves mixtures of ethyl acetate and methanol.[11]

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots under UV light (254 nm and 365 nm).

  • Rf Value Calculation: Calculate the Rf value for the spots corresponding to this compound. The expected Rf value is approximately 0.55.[1][2] The Rf value can be influenced by several factors including the exact solvent system, temperature, and plate moisture.[1][2]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
  • Sample Preparation: Dissolve the crude extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.05% TFA) can be used.[12][13]

    • Flow Rate: 1.0 ml/min.[13]

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µl.

  • Analysis: Inject the sample and a series of this compound standards of known concentrations. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 7.7 minutes).[1][2]

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of this compound in the sample.

Visualizations

Flavipin_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Orsellinic Acid Orsellinic Acid Polyketide Synthase (PKS)->Orsellinic Acid Biosynthesis Further Enzymatic Steps Further Enzymatic Steps Orsellinic Acid->Further Enzymatic Steps Precursor This compound This compound Further Enzymatic Steps->this compound Conversion

Caption: Simplified proposed biosynthetic pathway of this compound from primary metabolites.

Experimental_Workflow cluster_Fermentation Fermentation cluster_Extraction Extraction & Analysis Media_Preparation 1. Media Preparation (PDB) Inoculation 2. Inoculation (Aspergillus terreus) Media_Preparation->Inoculation Incubation 3. Incubation (14 days, 25°C, 150 rpm) Inoculation->Incubation Harvesting 4. Filtration Incubation->Harvesting Extraction 5. Ethyl Acetate Extraction Harvesting->Extraction Analysis 6. TLC & HPLC Analysis Extraction->Analysis

Caption: Experimental workflow for this compound production and analysis.

References

Technical Support Center: Prevention of Flavipin Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Flavipin during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Causes Recommended Solutions
Loss of biological activity or potency of this compound. - Chemical Degradation: Exposure to adverse environmental conditions such as high temperature, light, oxygen, or non-optimal pH.[1][2][3][4][5] - Improper Storage: Storing at room temperature or in transparent containers.[1][4] - Repeated Freeze-Thaw Cycles: Can lead to physical instability and degradation.- Optimize Storage Conditions: Store this compound at low temperatures (5°C is recommended) in the dark.[4] For long-term storage, consider temperatures of -20°C or -80°C. - Inert Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidative degradation.[6] - Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. - pH Control: If in solution, maintain a slightly acidic pH (around 6.5) where this compound has shown to be stable during production.[7][8]
Appearance of unknown peaks in HPLC analysis. - Formation of Degradation Products: this compound has degraded into one or more new chemical entities due to exposure to stress factors. - Contamination: The sample may have been contaminated during handling or from the storage container.- Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[9] - Use a Validated Stability-Indicating HPLC Method: This will ensure that all degradation products are separated from the parent this compound peak.[10][11] - Ensure Proper Handling: Use clean labware and high-purity solvents to prevent contamination.
Change in color or physical appearance of the sample. - Oxidation: Polyphenolic compounds like this compound are prone to oxidation, which can lead to color changes.[6][12] - Polymerization: Degradation can sometimes lead to the formation of polymeric byproducts.- Visual Inspection: Regularly inspect your samples for any changes in appearance. - Minimize Oxygen Exposure: As mentioned, storing under an inert atmosphere is crucial.[6] - Antioxidant Co-formulants: For solutions, consider the addition of other stabilizing antioxidants, although this would need to be validated for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For solid (powder) this compound, it is recommended to store it in a tightly sealed, opaque container at low temperatures, preferably at 5°C or below for long-term storage, and protected from light and moisture.[4] Storing under an inert atmosphere such as argon or nitrogen can further prevent oxidative degradation.

Q2: How should I store this compound in solution?

This compound in solution should be stored at low temperatures (5°C or -20°C). The choice of solvent is critical; use high-purity solvents and consider buffering the solution to a slightly acidic pH (around 6.5), as extreme pH values can accelerate degradation.[7][8][13] Solutions should be stored in amber vials to protect from light. Prepare fresh solutions when possible and avoid long-term storage in solution.

Q3: What factors can cause this compound to degrade?

The primary factors that can induce the degradation of this compound, a polyphenolic compound, are:

  • Temperature: Higher temperatures significantly accelerate the rate of chemical degradation.[3][14]

  • Light: Exposure to UV or even ambient light can cause photodegradation.[1][5][15]

  • pH: this compound is sensitive to pH, with high pH (alkaline conditions) generally leading to faster degradation for many polyphenols.[2][13][16][17]

  • Oxygen: As an antioxidant, this compound is susceptible to oxidative degradation.[6][12]

Q4: How can I assess the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the stability of this compound.[10][11] This method can separate the intact this compound from any potential degradation products, allowing for accurate quantification of the remaining active compound.

Q5: Are there any formulation strategies to enhance this compound's stability?

Yes, several strategies can be employed to stabilize polyphenols like this compound, including:

  • Encapsulation: Techniques like nanoemulsions, liposomes, or microencapsulation can protect this compound from environmental factors.[18][19][20]

  • Use of Stabilizers: Incorporating gelling agents or other excipients can improve the stability of this compound in various formulations.[19]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound standard

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat a solution of this compound.

    • Photodegradation: Expose a solution of this compound and the solid powder to UV light in a photostability chamber for a specified duration.

  • Sample Analysis: Analyze the stressed samples, along with a non-degraded control sample, using an appropriate HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of acidified water and acetonitrile or methanol.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The PDA detector can be used to check for peak purity.

Protocol for a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method that can separate and quantify this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 264 nm (based on UV-visible spectrophotometer data)[21] and scan from 200-400 nm with PDA.

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Data Presentation

Due to the lack of specific degradation kinetic data for this compound in the literature, the following table provides an illustrative example of how to present stability data for a polyphenolic compound under different storage conditions. Researchers should generate their own data for this compound.

Table 1: Illustrative Stability of a Polyphenolic Compound Under Various Storage Conditions Over 6 Months

Storage Condition% Recovery (Month 1)% Recovery (Month 3)% Recovery (Month 6)Appearance of Degradation Products
5°C, Dark 99.5%98.2%96.5%Minimal
25°C, Dark 95.1%88.4%75.2%Noticeable
25°C, Light 85.3%65.7%40.1%Significant
40°C, Dark 80.2%55.9%25.8%Major

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to stressors base Base Hydrolysis stock->base Expose to stressors oxidation Oxidation stock->oxidation Expose to stressors thermal Thermal Stress stock->thermal Expose to stressors photo Photodegradation stock->photo Expose to stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Evaluation (Peak Purity, Degradant Identification) hplc->data

Forced degradation experimental workflow.

logical_relationship This compound This compound Stability Degradation Degradation This compound->Degradation leads to Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation pH Extreme pH pH->Degradation Oxygen Oxygen Oxygen->Degradation Stabilizers Stabilization Strategies (e.g., Encapsulation) Stabilizers->this compound improves

Factors influencing this compound stability.

References

Identifying and removing impurities from Flavipin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flavipin extracts. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound extracts?

A1: Impurities in this compound extracts typically originate from several sources:

  • Co-metabolites from the producing fungus: Aspergillus terreus, a common producer of this compound, also synthesizes a variety of other secondary metabolites that can be co-extracted. These may include other polyketides, alkaloids, and terpenoids.[1]

  • Degradation products: this compound can degrade due to factors like pH, temperature, and light exposure during extraction and purification. While specific degradation products of this compound are not extensively documented, related flavonoid compounds are known to undergo oxidation and ring-opening reactions.[2]

  • Residual solvents: Solvents used during the extraction process, such as ethyl acetate, may not be completely removed.

  • Media components: Remnants from the fungal growth medium can sometimes be carried through the initial extraction steps.

Q2: Which analytical techniques are best for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for quickly assessing the complexity of your extract and monitoring the progress of purification. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of your this compound sample. Impurities will appear as separate peaks from the main this compound peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of unknown impurities once they have been isolated.

Q3: What is a typical Rf value and HPLC retention time for pure this compound?

A3: The Rf value and HPLC retention time can vary depending on the specific chromatographic conditions. However, published data provides a good starting point for comparison.

ParameterValueChromatographic Conditions
TLC Rf Value 0.55Stationary Phase: Silica GelMobile Phase: Dichloromethane:Ethyl Acetate (1:1 v/v)
HPLC Retention Time ~7.7 minutesColumn: (Details not specified in the study)Mobile Phase: (Details not specified in the study)

Note: These values are indicative and may vary between different laboratories and systems. It is crucial to run a standard of pure this compound for accurate comparison.[3]

Troubleshooting Guides

Silica Gel Column Chromatography

Problem: My this compound is not eluting from the column.

Possible Cause Solution
Solvent polarity is too low. Gradually increase the polarity of your mobile phase. For example, if you are using a dichloromethane:ethyl acetate mixture, slowly increase the proportion of ethyl acetate. If necessary, a small percentage of methanol can be added to significantly increase polarity.
This compound is strongly adsorbed to the silica gel. This can happen if the silica gel is too acidic. You can try neutralizing the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine before packing the column.
Compound has decomposed on the column. Test the stability of your extract on a small amount of silica gel using a 2D TLC plate to see if degradation occurs.[4] If it does, consider using a different stationary phase like alumina or a deactivated silica gel.[4]

Problem: My collected fractions are still a mixture of compounds (poor separation).

Possible Cause Solution
Solvent polarity is too high. If all compounds are eluting too quickly, reduce the polarity of your mobile phase.
Column was not packed properly. Ensure the silica gel is packed uniformly without any air bubbles or channels.
Sample was loaded incorrectly. Load the sample in a small volume of solvent and as a narrow band at the top of the column to ensure sharp peaks.
Compounds have very similar polarities. Use a shallower gradient (a more gradual increase in solvent polarity) to improve resolution between closely eluting compounds.
High-Performance Liquid Chromatography (HPLC)

Problem: I am seeing broad peaks for this compound.

Possible Cause Solution
Mobile phase composition has changed. Prepare a fresh mobile phase and ensure it is thoroughly mixed and degassed.
Low flow rate. Check your pump settings and ensure the flow rate is appropriate for your column and method.
Column contamination. Flush the column with a strong solvent to remove any adsorbed impurities. Consider replacing the guard column.[5]
Sample solvent is incompatible with the mobile phase. Whenever possible, dissolve your sample in the mobile phase.

Problem: My peak retention times are shifting between runs.

Possible Cause Solution
Fluctuations in column temperature. Use a column oven to maintain a constant and consistent temperature.[5]
Changes in mobile phase composition. Ensure the mobile phase is prepared consistently for each run and that the solvent reservoirs are covered to prevent evaporation.[5]
Air trapped in the pump. Purge the pump to remove any air bubbles.
Column is aging. As a column is used over time, retention times can gradually decrease. If the shift is significant and performance is poor, it may be time to replace the column.

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus terreus Culture
  • Grow Aspergillus terreus in Potato Dextrose Broth (PDB) at 25°C for 12-14 days with shaking at 150 rpm.[3]

  • Separate the mycelia from the culture broth by filtration using Whatman No. 1 filter paper.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C until further purification.[3]

Protocol 2: Purification of this compound using Silica Gel Column Chromatography
  • Activate silica gel (60-120 mesh) by heating at 90-120°C for 24 hours.[3]

  • Prepare a slurry of the activated silica gel in the initial mobile phase (e.g., dichloromethane:ethyl acetate, 1:1 v/v).

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Fungal_Culture Fungal Culture (Aspergillus terreus) Filtration Filtration Fungal_Culture->Filtration Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Liquid_Extraction Concentration Concentration (Rotary Evaporator) Liquid_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis HPLC_Purity_Check HPLC Purity Check TLC_Analysis->HPLC_Purity_Check Pure_this compound Pure this compound HPLC_Purity_Check->Pure_this compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Logic cluster_yes cluster_no Impurity_Detected Impurity Detected in HPLC/TLC? Multiple_Spots_TLC Multiple Spots/Peaks? Impurity_Detected->Multiple_Spots_TLC Yes Broad_Peak Broad HPLC Peak? Impurity_Detected->Broad_Peak Retention_Shift Shifting Retention Time? Impurity_Detected->Retention_Shift Proceed Proceed to Next Step Impurity_Detected->Proceed No Optimize_Column Optimize Column Chromatography (Solvent Gradient) Multiple_Spots_TLC->Optimize_Column Check_Sample_Solvent Check Sample Solvent Compatibility Broad_Peak->Check_Sample_Solvent Check_Temp_MobilePhase Check Temperature & Mobile Phase Consistency Retention_Shift->Check_Temp_MobilePhase

Caption: Troubleshooting logic for handling impurities.

References

Strategies to increase the stability of Flavipin for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Flavipin Stability in Bioassays

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in bioassay applications. Our goal is to help researchers, scientists, and drug development professionals optimize their experimental conditions and ensure reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in bioassays.

Problem Potential Cause Recommended Solution
Loss of biological activity over a short period. This compound degradation due to pH, temperature, or light exposure.Prepare fresh solutions for each experiment. Optimize the pH of your buffers (see FAQ section). Work under low-light conditions and protect solutions from light. Store stock solutions at -20°C or -80°C.
Precipitation of this compound in aqueous solutions. Low solubility of this compound in aqueous media.Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the bioassay is low (<0.5%) to avoid toxicity.[1]
Inconsistent results between experiments. Variability in this compound stability due to differing experimental conditions.Standardize all experimental parameters, including solution preparation, storage, pH, temperature, and light exposure.
Discoloration of this compound solutions (e.g., turning yellowish/brown). Oxidation of the phenolic structure of this compound.Degas solutions to remove dissolved oxygen. Consider the addition of antioxidants like ascorbic acid to the buffer, but validate for non-interference with the bioassay.[2][3][4]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for maintaining this compound stability in aqueous solutions?

There is some conflicting information in the available literature. One study on this compound production suggests optimal conditions at pH 7.[5] However, another source indicates that this compound is more stable in aqueous solutions at a low pH.[1] For phenolic compounds in general, acidic conditions often improve stability by reducing oxidation.[6]

Recommendation: We recommend empirically determining the optimal pH for your specific bioassay within a range of pH 4-7. A stability study monitoring this compound concentration over time at different pH values is advisable.

2. How should I prepare and store this compound stock solutions?

  • Solvent: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1][7]

  • Concentration: Prepare a stock solution at a concentration that is 1000x the final desired concentration in your bioassay to minimize the final solvent concentration.[8]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][7] Store these aliquots at -20°C or -80°C in the dark.[1] For short-term storage, 4°C may be acceptable, but long-term stability is greater at lower temperatures.[9]

3. Is this compound sensitive to light?

Yes, as a phenolic compound, this compound is likely sensitive to light, which can cause photodegradation.[10][11][12]

Recommendation: Prepare and handle this compound solutions under low-light conditions. Use amber vials or wrap containers with aluminum foil to protect them from light.[13]

4. What is the temperature stability of this compound?

One study indicates that this compound production is optimal at 25°C, suggesting reasonable stability at this temperature for the duration of the production process.[5] However, for long-term storage and to minimize degradation during experiments, it is best to keep solutions on ice when not in use and store stock solutions at low temperatures (-20°C or -80°C).[1] Higher temperatures will likely accelerate degradation.[6]

5. Can I use antioxidants to improve this compound stability?

The use of antioxidants to stabilize phenolic compounds is a common strategy.[4] Ascorbic acid, for example, can protect other compounds from oxidation.[2][3]

Recommendation: If you suspect oxidative degradation, you can test the addition of a low concentration of an antioxidant like ascorbic acid to your buffers. However, you must first validate that the antioxidant itself does not interfere with your specific bioassay.

Data Summary

Table 1: Factors Influencing this compound Stability
Factor Effect on Stability Recommendation
pH Contradictory reports; likely more stable in slightly acidic to neutral pH. Unstable at high pH.[1][2][5]Empirically determine optimal pH (4-7) for your assay. Avoid alkaline conditions.
Temperature Degrades at higher temperatures.[6]Keep solutions on ice during use. Store stocks at -20°C or -80°C.[1]
Light Susceptible to photodegradation.[10]Work in low-light conditions. Use amber vials or foil wrapping.[13]
Oxidation Prone to oxidation due to its phenolic structure.Degas solvents. Consider adding antioxidants after validation.[2][3][4]
Solvent Limited aqueous solubility. Stable in DMSO.[7][9]Use DMSO for stock solutions. Keep final DMSO concentration low.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of powdered this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: General Bioassay Dilution
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Perform any intermediate dilutions in the same solvent as the stock solution (e.g., DMSO).

  • Final Dilution: Add the final volume of the stock or intermediate dilution to your pre-warmed bioassay medium. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.1% and not exceeding 0.5%).[1][8]

  • Mixing: Mix the final solution thoroughly by gentle inversion or pipetting.

  • Control: Include a vehicle control in your experiment containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

Visualizations

Diagram 1: Factors Affecting this compound Stability

Flavipin_Stability cluster_factors Degradation Factors This compound This compound (Aqueous Solution) Degradation Degraded this compound (Loss of Activity) This compound->Degradation pH pH (especially alkaline) pH->Degradation accelerates Temp High Temperature Temp->Degradation accelerates Light Light Exposure Light->Degradation induces Oxygen Oxygen (Oxidation) Oxygen->Degradation causes

Caption: Key environmental factors that can lead to the degradation of this compound in solution.

Diagram 2: Recommended Workflow for this compound Handling

Flavipin_Workflow start Start prep_stock Prepare High-Conc. Stock in DMSO start->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store Store at -80°C in the Dark aliquot->store thaw Thaw Single Aliquot for Use store->thaw dilute Dilute into Bioassay Medium thaw->dilute assay Perform Bioassay Immediately dilute->assay end End assay->end

References

Technical Support Center: Optimizing Flavipin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of flavipin extraction. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

This compound (3,4,5-trihydroxy-6-methylphthalaldehyde) is a bioactive secondary metabolite, specifically a polyketide, known for its antifungal and potential anti-inflammatory properties.[1] It is primarily produced by various species of fungi, most notably from the Aspergillus genus, such as Aspergillus terreus and Aspergillus flavipes, as well as from Epicoccum species.[2]

Q2: What are the conventional methods for extracting this compound?

Traditional methods for this compound extraction from fungal cultures typically involve solvent extraction. After separating the fungal mycelium from the culture broth, the filtrate is often acidified and then extracted with an organic solvent. A common approach involves adsorption of the active compound onto charcoal followed by elution with a solvent like acetone.[3] Subsequent purification steps often employ techniques like silica gel column chromatography.[4][5]

Q3: Are there more modern and efficient extraction techniques for this compound?

Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly used for the extraction of various fungal secondary metabolites and have the potential to be more efficient than conventional methods.[6][7] These techniques can offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields.[6][7][8]

Q4: How can I identify and quantify the amount of this compound in my extract?

This compound in an extract can be identified and quantified using chromatographic techniques. Thin-Layer Chromatography (TLC) is often used for preliminary identification, where the Retention Factor (Rf) value of the spot corresponding to this compound is compared with a standard.[4][5] For accurate quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][9][10] By running a standard curve with known concentrations of pure this compound, the amount in an unknown sample can be determined.

Q5: What is the known biological activity of this compound that is relevant for drug development?

Recent studies have highlighted the potential of this compound as an inhibitor of key signaling molecules involved in inflammatory diseases like rheumatoid arthritis. It has been shown to interact with and inhibit Tumor Necrosis Factor-alpha (TNF-α) and Janus kinases (JAK1, JAK2, and JAK3), which in turn modulates the downstream NF-κB and STAT3 signaling pathways.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound yield in the crude extract - Inappropriate fungal strain or suboptimal fermentation conditions (pH, temperature, incubation time, media).- Inefficient extraction solvent or method.- Degradation of this compound during extraction or storage.- Verify the fungal strain's ability to produce this compound.- Optimize fermentation parameters as detailed in the experimental protocols section.[4][11][12]- Test different extraction solvents with varying polarities.- Consider using advanced extraction techniques like UAE or MAE.- Avoid prolonged exposure to high temperatures and extreme pH during extraction.[13]
Presence of many impurities in the extract - Co-extraction of other fungal metabolites.- Use of non-specific extraction solvents.- Employ a multi-step purification process, starting with liquid-liquid extraction to partition compounds based on polarity.- Utilize column chromatography (e.g., silica gel) with a gradient elution to separate compounds with different affinities for the stationary phase.[4]- Consider preparative HPLC for final purification of this compound.[10]
Inconsistent results between extraction batches - Variability in fungal growth and metabolite production.- Inconsistent extraction parameters (time, temperature, solvent-to-solid ratio).- Standardize the fermentation protocol, including inoculum size and age.- Precisely control all extraction parameters. Automated extraction systems can improve reproducibility.- Ensure the raw fungal material is homogenous before extraction.
Difficulty in dissolving the crude extract for analysis - The extract may contain a high concentration of non-polar lipids or other insoluble compounds.- Try dissolving the extract in a small amount of a stronger organic solvent (e.g., DMSO) before diluting it with the mobile phase for HPLC analysis.- Perform a preliminary clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[14]
This compound peak is not well-resolved in HPLC - Inappropriate mobile phase composition or gradient.- Column contamination or degradation.- Co-elution with other compounds.- Optimize the HPLC mobile phase by adjusting the solvent ratio or pH.- Try a different type of HPLC column (e.g., a different stationary phase).- Clean the column according to the manufacturer's instructions.- Improve the sample clean-up procedure before HPLC injection.

Data Presentation: Comparison of Extraction Methods

While specific comparative data for this compound extraction using modern techniques is limited, the following table summarizes typical performance metrics for Solvent Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) for fungal polyketides and flavonoids, which can serve as a valuable reference for optimizing this compound extraction.

ParameterSolvent ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Typical Yield ModerateHighHigh
Extraction Time Hours (e.g., 4-24 h)Minutes (e.g., 15-60 min)Minutes (e.g., 2-15 min)
Solvent Consumption HighModerateLow to Moderate
Temperature Room temperature to boiling point of the solventGenerally lower temperatures (e.g., 25-60 °C)Higher localized temperatures within the sample
Key Principle Mass transfer based on solubility and diffusion.Acoustic cavitation enhances solvent penetration and cell disruption.[6]Microwave energy causes rapid heating of the intracellular water, leading to cell rupture and release of metabolites.[7]

Experimental Protocols

Fermentation for this compound Production from Aspergillus terreus
  • Media Preparation : Prepare Potato Dextrose Broth (PDB) as the culture medium.[4]

  • Inoculation : Inoculate the sterile PDB with a spore suspension or mycelial plugs of a this compound-producing strain of Aspergillus terreus.

  • Incubation : Incubate the culture at 25°C for 12-14 days with continuous shaking at 150 rpm. Maintain the pH of the medium around 7.[4][11][12]

  • Harvesting : After the incubation period, separate the fungal mycelium from the culture broth by filtration. The filtrate contains the secreted this compound.

Conventional Solvent Extraction and Partial Purification
  • Acidification : Adjust the pH of the culture filtrate to 2.0 with an appropriate acid.

  • Adsorption : Add activated charcoal to the acidified filtrate (e.g., 15 g/L) and stir to allow for the adsorption of this compound.

  • Elution : Separate the charcoal by centrifugation or filtration and elute the adsorbed this compound with acetone.[3]

  • Concentration : Evaporate the acetone under reduced pressure to obtain the crude this compound extract.

  • Silica Gel Chromatography : Further purify the crude extract using a silica gel column, eluting with a solvent system such as a mixture of dichloromethane and ethyl acetate.[4][5]

Ultrasound-Assisted Extraction (UAE) - General Protocol
  • Sample Preparation : Mix the fungal biomass or lyophilized culture filtrate with a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a vessel.

  • Sonication : Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Parameter Settings : Set the desired ultrasonic power (e.g., 200-400 W), temperature (e.g., 40-60°C), and extraction time (e.g., 20-40 minutes).

  • Post-extraction : After sonication, separate the solid material from the solvent by centrifugation or filtration. The solvent contains the extracted this compound.

Microwave-Assisted Extraction (MAE) - General Protocol
  • Sample Preparation : Place the fungal biomass or lyophilized culture filtrate in a microwave-safe extraction vessel with a suitable solvent.

  • Parameter Settings : Set the microwave power (e.g., 300-600 W), temperature (e.g., 60-100°C), and extraction time (e.g., 5-10 minutes).

  • Extraction : Perform the extraction in a dedicated microwave extraction system.

  • Post-extraction : After the extraction cycle, allow the vessel to cool and then separate the solid residue from the extract.

HPLC Analysis of this compound
  • Sample Preparation : Dissolve the dried extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC System : Use a C18 reversed-phase column.

  • Mobile Phase : A common mobile phase is a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).[9]

  • Detection : Monitor the elution at a wavelength of 265 nm.[9]

  • Quantification : The retention time for this compound is typically around 7-8 minutes under these conditions, but can vary depending on the specific HPLC system and method.[4][9] Create a standard curve using pure this compound to quantify the concentration in the samples.

Mandatory Visualizations

flavipin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TNFa TNF-α This compound->TNFa Inhibits JAK JAK1/2/3 This compound->JAK Inhibits TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK STAT3 STAT3 JAK->STAT3 IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3_n STAT3 STAT3->STAT3_n Translocation Gene Pro-inflammatory Gene Expression NFkB_n->Gene STAT3_n->Gene

Caption: this compound's inhibitory action on the TNF-α and JAK-STAT signaling pathways.

flavipin_extraction_workflow cluster_upstream Upstream Processing cluster_extraction Extraction cluster_downstream Downstream Processing Fermentation Fungal Fermentation (e.g., Aspergillus terreus) Harvesting Biomass/Broth Separation Fermentation->Harvesting Solvent Solvent Extraction Harvesting->Solvent UAE Ultrasound-Assisted Extraction (UAE) Harvesting->UAE MAE Microwave-Assisted Extraction (MAE) Harvesting->MAE Purification Purification (e.g., Column Chromatography) Solvent->Purification UAE->Purification MAE->Purification Analysis Analysis (TLC, HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: A generalized workflow for the extraction and purification of this compound.

References

Technical Support Center: Optimization of HPLC Parameters for Flavipin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Flavipin.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound analysis?

A common starting point involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous solvent (like water with an acid modifier) and an organic solvent (such as acetonitrile or methanol).[1][2][3] Detection is often performed using a UV detector at a wavelength where this compound has significant absorbance, such as 254 nm or 265 nm.[1]

Q2: How can I optimize the mobile phase to improve the separation of this compound?

Optimizing the mobile phase is crucial for achieving good separation.[4] You can adjust the ratio of the organic solvent to the aqueous solvent. Increasing the organic solvent percentage will generally decrease the retention time of this compound.[5] For more complex samples, a gradient elution, where the mobile phase composition changes over time, can provide better resolution.[1][6] The pH of the aqueous phase can also significantly impact the retention of ionizable compounds.[4][7]

Q3: What are the common detection wavelengths used for this compound?

Based on published methods, UV detection wavelengths of 254 nm, 264 nm, and 265 nm have been successfully used for the analysis of this compound.[1][8] The optimal wavelength should be determined by examining the UV spectrum of a pure this compound standard to identify the wavelength of maximum absorbance.

Q4: My this compound peak is showing tailing. What could be the cause?

Peak tailing can be caused by several factors, including:

  • Column degradation: The stationary phase of the column may be deteriorating.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.

  • Sample-solvent incompatibility: The solvent used to dissolve the sample may be too strong, causing peak distortion.

  • Column overload: Injecting too much sample can lead to peak tailing.[9]

Q5: I am observing high backpressure in my HPLC system. What should I do?

High backpressure is a common issue and can be caused by:

  • Clogged column or frits: Particulates from the sample or mobile phase can block the column inlet frit.

  • Blockages in the tubing or injector: Kinks in the tubing or a blocked injector port can restrict flow.

  • High viscosity of the mobile phase: Certain solvent compositions can have higher viscosity, leading to increased pressure.[7][10] To troubleshoot, you can try reversing the column and flushing it with an appropriate solvent, checking for blockages in the system, and ensuring your mobile phase is properly filtered and degassed.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis experiments.

Problem Potential Cause Recommended Solution
No peak or very small peak for this compound Injection issue (e.g., air bubble in syringe, incorrect injection volume).Ensure proper injection technique and that the correct volume is being injected.
Detector issue (e.g., lamp off, incorrect wavelength).Verify that the detector lamp is on and set to the appropriate wavelength for this compound (e.g., 254 nm, 265 nm).[1]
Sample degradation.Ensure proper sample storage and handling to prevent degradation.
Variable retention times for this compound Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing of solvents.[9]
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.[11]
Pump malfunction or leaks.Check the HPLC pump for consistent flow and inspect the system for any leaks.[9][12]
Broad peaks Column contamination or aging.Flush the column with a strong solvent or replace the column if necessary.
High flow rate.Reduce the flow rate to allow for better interaction between the analyte and the stationary phase.
Large injection volume.Decrease the injection volume to minimize band broadening.
Split peaks Clogged inlet frit or partially blocked column.Replace the inlet frit or try back-flushing the column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Baseline noise or drift Contaminated mobile phase or solvents.Use high-purity HPLC-grade solvents and filter the mobile phase.[13]
Air bubbles in the system.Degas the mobile phase thoroughly before use.[10][13]
Detector cell contamination.Flush the detector flow cell with an appropriate solvent.[14]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound HPLC analysis.

Method 1: Isocratic HPLC Analysis of this compound

This protocol is suitable for routine analysis and quantification of this compound in relatively simple sample matrices.

  • Instrumentation:

    • HPLC system with a UV/Vis detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment).

    • This compound standard.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water (with 0.1% TFA, v/v). A common starting ratio is 50:50 (v/v).[3]

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase using sonication or vacuum degassing.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.[1]

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • For experimental samples, extract this compound using a suitable solvent and dilute the extract with the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solutions.

    • Record the chromatograms and determine the retention time and peak area of this compound.

Method 2: Gradient HPLC Analysis for Complex Samples

This protocol is recommended for the analysis of this compound in complex mixtures where multiple components may be present.

  • Instrumentation and Reagents:

    • Same as Method 1.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile.

    • Filter and degas both solvents.

  • Chromatographic Conditions:

    • Gradient Program:

      • Start with 5% Solvent B.

      • Linearly increase to 90% Solvent B over 10 minutes.

      • Hold at 90% Solvent B for 5 minutes.

      • Return to 5% Solvent B over 2 minutes.

      • Hold at 5% Solvent B for re-equilibration.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 265 nm.[1]

  • Sample Preparation and Analysis:

    • Follow the same procedures as in Method 1.

HPLC Parameter Summary

The following tables summarize typical HPLC parameters for this compound analysis based on literature.

Table 1: Column and Mobile Phase Parameters

ParameterMethod 1Method 2Method 3
Column Hamilton RPP-1 reversed-phase (150 x 4.1 mm, 5 µm)[1]C18 (dimensions not specified)[8]Inertsil ODS 3V C18 (150 x 4.6 mm)[3]
Mobile Phase A Water with 0.1% TFA[1]Acetonitrile[8]0.1% TFA in Water[3]
Mobile Phase B Acetonitrile[1]Not applicable (Isocratic)Acetonitrile[3]
Elution Type Gradient[1]Isocratic[8]Isocratic[3]

Table 2: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Flow Rate (mL/min) 0.5[1]Not specified1.0[3]
Detection Wavelength (nm) 265[1]Not specified225[3]
Column Temperature (°C) Not specifiedNot specified30[3]
Retention Time (min) ~7.97[1]~7.7[8]Not specified

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC optimization for this compound analysis.

HPLC_Optimization_Workflow cluster_start Start cluster_method_dev Method Development cluster_optimization Optimization cluster_validation Validation cluster_end End Start Define Analytical Goal (e.g., Purity, Quantification) SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Mobile Phase (e.g., ACN/Water) SelectColumn->SelectMobilePhase SelectDetector Select Detector (e.g., UV @ 265 nm) SelectMobilePhase->SelectDetector OptimizeGradient Optimize Gradient/Isocratic Elution SelectDetector->OptimizeGradient OptimizeFlowRate Optimize Flow Rate OptimizeGradient->OptimizeFlowRate OptimizeTemp Optimize Temperature OptimizeFlowRate->OptimizeTemp CheckPerformance Check System Suitability (Tailing, Resolution, etc.) OptimizeTemp->CheckPerformance CheckPerformance->OptimizeGradient Parameters Not Met ValidateMethod Validate Method (Linearity, Accuracy, Precision) CheckPerformance->ValidateMethod Parameters Met FinalMethod Finalized HPLC Method ValidateMethod->FinalMethod HPLC_Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues Problem Identify Problem HighPressure High Backpressure Problem->HighPressure PeakTailing Peak Tailing Problem->PeakTailing BaselineNoise Baseline Noise/Drift Problem->BaselineNoise CheckColumn Check for Column/Frit Blockage HighPressure->CheckColumn Yes CheckTubing Check for Tubing Kinks CheckColumn->CheckTubing CheckMobilePhase Adjust Mobile Phase pH PeakTailing->CheckMobilePhase Yes CheckColumnHealth Check Column Health CheckMobilePhase->CheckColumnHealth DegasMobilePhase Degas Mobile Phase BaselineNoise->DegasMobilePhase Yes CleanDetector Clean Detector Cell DegasMobilePhase->CleanDetector

References

Technical Support Center: Minimizing Flavipin Phototoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the phototoxicity of Flavipin in experimental settings.

Understanding this compound's Phototoxic Potential

This compound (3,4,5-Trihydroxy-6-methylbenzene-1,2-dicarbaldehyde) is a fungal metabolite with known antibiotic and antifungal properties. However, it is also recognized as a phototoxic compound.[1] Its phototoxicity is likely linked to its chemical structure, which includes a substituted aromatic ring and two aldehyde groups.[2][3][4][5] Aromatic compounds can absorb light energy, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.[2][6] this compound exhibits maximum UV absorption at approximately 261-264 nm, a range known to induce phototoxic reactions.[2] Interestingly, this compound has also been reported to possess antioxidant properties, which may present a complex dual role in the cellular environment under illumination.[1][6][7]

Frequently Asked Questions (FAQs)

Q1: What is this compound phototoxicity and why is it a concern in my experiments?

A1: this compound phototoxicity refers to its ability to become toxic to cells upon exposure to light. When this compound absorbs light, it can enter an excited state and transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS). These ROS can cause significant damage to cellular components like lipids, proteins, and DNA, leading to altered cellular function, stress, and even cell death. This is a critical concern as it can compromise the validity of experimental results by introducing a variable (cell damage) that is independent of the intended experimental conditions.

Q2: What are the common signs of this compound-induced phototoxicity in my cell cultures?

A2: Signs of phototoxicity can range from subtle to severe and may include:

  • Rapid photobleaching of this compound's fluorescence (if any).

  • Changes in cell morphology, such as cell rounding, blebbing, or detachment.

  • Reduced cell viability and proliferation.

  • Induction of apoptosis or necrosis.

  • Alterations in normal cellular processes, such as inhibited cell migration or division.

Q3: How can I reduce this compound phototoxicity during my experiments?

A3: Several strategies can be employed to minimize this compound phototoxicity:

  • Minimize Light Exposure: Use the lowest possible light intensity and the shortest exposure time necessary to acquire a sufficient signal.

  • Optimize Wavelength: If possible, use excitation wavelengths that are outside of this compound's peak absorption (around 261-264 nm). Using longer wavelengths is generally less damaging to cells.

  • Use Antioxidants: Supplement your cell culture media with ROS-scavenging antioxidants like N-acetylcysteine (NAC) or Trolox.

  • Control Experimental Conditions: Maintain a healthy cellular environment by ensuring optimal temperature, pH, and nutrient levels, as stressed cells can be more susceptible to phototoxicity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cell death after light exposure with this compound. This compound concentration is too high, leading to excessive ROS production upon illumination.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound under your specific light conditions.
Light intensity is too high or exposure is too long.Reduce the light intensity and/or the duration of exposure. Consider using a neutral density filter.
Inconsistent results between experiments. Variations in light exposure between experiments.Standardize your light source and exposure protocols meticulously. Use a photometer to measure and record light intensity for each experiment.
Degradation of this compound stock solution.Prepare fresh this compound solutions regularly and store them protected from light.
Cellular stress observed even at low light levels. Cells are particularly sensitive to the combination of this compound and light.Supplement the media with antioxidants like N-acetylcysteine (NAC) or Trolox to quench ROS.
The experimental medium itself is contributing to photosensitization.Use a phenol red-free medium, as phenol red can act as a photosensitizer.

Quantitative Data on this compound Phototoxicity (Hypothetical)

The following table presents hypothetical data to illustrate how one might characterize the phototoxicity of this compound. Researchers should generate their own data based on their specific experimental setup.

Parameter Dark Condition Low Light (1 J/cm²) High Light (10 J/cm²)
This compound IC50 (µM) > 2007515
Reactive Oxygen Species (ROS) Generation (Relative Fluorescence Units) 10 ± 2150 ± 15850 ± 50
Cell Viability (%) after 24h at 20µM this compound 98 ± 260 ± 510 ± 3

Experimental Protocols

Protocol 1: Assessing the Phototoxicity of this compound
  • Cell Preparation: Plate cells at a suitable density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Light Exposure: Expose one set of plates to a controlled dose of light from a calibrated light source. Keep a parallel set of plates in the dark.

  • Viability Assay: After a set incubation period (e.g., 24 hours), assess cell viability using a standard method such as an MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 values for both the light-exposed and dark conditions to determine the phototoxic index.

Protocol 2: Minimizing Phototoxicity in Live-Cell Imaging with this compound
  • Optimize Imaging Parameters:

    • Use the lowest possible laser power or light intensity that provides an adequate signal-to-noise ratio.

    • Use the shortest possible exposure time.

    • Increase the time interval between image acquisitions in time-lapse experiments.

  • Incorporate Antioxidants: Supplement the imaging medium with 1-5 mM N-acetylcysteine or 100-200 µM Trolox to mitigate ROS-induced damage.

  • Use a Protective Medium: Use a phenol red-free imaging medium to reduce the generation of ROS from the medium itself.

  • Control the Environment: Maintain the cells at 37°C and 5% CO2 in an environmental chamber on the microscope to ensure they are not otherwise stressed.

  • Include Controls: Have a "no light" control group of cells treated with this compound to distinguish between chemical toxicity and phototoxicity.

Visualizations

Signaling Pathway of this compound-Induced Phototoxicity

phototoxicity_pathway This compound This compound Excited_this compound Excited State this compound* This compound->Excited_this compound Absorption Light Light (e.g., UV-A) Light->Excited_this compound ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Superoxide) Excited_this compound->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Components Cellular Components (Lipids, Proteins, DNA) Cellular_Components->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Necrosis Cell_Damage->Apoptosis

Caption: this compound-induced phototoxicity signaling pathway.

Experimental Workflow for Minimizing Phototoxicity

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_optimization Optimization Strategies Cell_Culture 1. Prepare Cell Culture Flavipin_Prep 2. Prepare this compound Stock (Protect from Light) Cell_Culture->Flavipin_Prep Add_this compound 3. Add this compound to Cells Flavipin_Prep->Add_this compound Light_Exposure 4. Controlled Light Exposure (Minimize Intensity & Duration) Add_this compound->Light_Exposure Incubation 5. Post-Exposure Incubation Light_Exposure->Incubation Assay 6. Perform Viability/Function Assay Incubation->Assay Data_Analysis 7. Analyze and Compare (Light vs. Dark Controls) Assay->Data_Analysis Antioxidants Add Antioxidants Antioxidants->Add_this compound Optimize_Media Use Phenol-Red Free Media Optimize_Media->Cell_Culture

Caption: Workflow for minimizing phototoxicity in this compound experiments.

References

Validation & Comparative

Flavipin's Antifungal Power: A Head-to-Head Comparison with Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the antifungal properties of flavipin, a naturally derived compound, reveals potent activity against the opportunistic pathogen Candida albicans. This guide provides a detailed comparison of this compound's efficacy against leading commercial fungicides, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.

This compound, a secondary metabolite produced by various fungi, has demonstrated significant promise as an antifungal agent. In a comparative assessment, this compound exhibits antifungal activity that is competitive with, and in some aspects superior to, several commercially available fungicides. This guide synthesizes available data to offer a clear comparison of their in vitro performance.

Quantitative Antifungal Activity

The following tables summarize the antifungal activity of this compound and a range of commercial fungicides against Candida albicans, a prevalent human fungal pathogen.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Candida albicans

CompoundMIC (µg/mL)MFC (µg/mL)
This compound62.5[1]125[1]

Table 2: Comparative Zone of Inhibition of this compound and Commercial Fungicides against Candida albicans

Antifungal AgentConcentrationZone of Inhibition (mm)
This compound Not Specified44 [2]
Fluconazole10 µgResistant[2]
Nystatin100 unitsResistant[2]
MiconazoleNot Specified8[2]
Ketoconazole10 µgResistant[2]
ClotrimazoleNot Specified10[2]
Amphotericin-B20 µgResistant[2]
EconazoleNot Specified7[2]

Table 3: MIC Values of Various Commercial Fungicides against Candida albicans (from literature)

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Fluconazole0.25 - >640.52
Nystatin0.383 - 4--
Miconazole0.03 - 160.1251
Ketoconazole0.03 - 640.060.5
Clotrimazole0.03 - >1280.120.5
Amphotericin B0.03 - 20.51
Econazole0.03 - >160.060.5

Note: Data in Table 3 is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Mechanisms of Antifungal Action

This compound and commercial fungicides employ distinct mechanisms to inhibit fungal growth.

This compound: The primary antifungal mechanism of this compound is the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis[3][4]. This compound has been shown to crosslink with proteins like casein, forming a polymer that effectively inhibits this enzyme[3][4]. This disruption of the cell wall leads to osmotic instability and cell death.

Commercial Fungicides:

  • Azoles (Fluconazole, Miconazole, Ketoconazole, Clotrimazole, Econazole): This class of fungicides inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Depletion of ergosterol disrupts membrane integrity and function.

  • Polyenes (Nystatin, Amphotericin B): These fungicides bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately, cell death.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

cluster_this compound This compound Pathway This compound This compound Crosslinking Casein/Protein Crosslinking This compound->Crosslinking interacts with Polymer Active Polymer Crosslinking->Polymer forms Glucan_Synthase (1,3)-β-D-Glucan Synthase Polymer->Glucan_Synthase inhibits Fungal_Cell Fungal Cell Polymer->Fungal_Cell leads to lysis Cell_Wall Fungal Cell Wall Glucan_Synthase->Cell_Wall synthesizes Cell_Wall->Fungal_Cell maintains integrity of

Caption: Proposed mechanism of this compound's antifungal action.

cluster_azoles Azole Fungicides Pathway cluster_polyenes Polyene Fungicides Pathway Azoles Azole Fungicides Lanosterol_Demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_Demethylase inhibit Fungal_Cell Fungal Cell Azoles->Fungal_Cell leads to membrane disruption Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol synthesizes Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane is a key component of Cell_Membrane->Fungal_Cell maintains integrity of Polyenes Polyene Fungicides Ergosterol2 Ergosterol Polyenes->Ergosterol2 bind to Pore_Formation Pore Formation in Membrane Ergosterol2->Pore_Formation leads to Fungal_Cell2 Fungal Cell Pore_Formation->Fungal_Cell2 causes leakage and death

Caption: Mechanisms of action for azole and polyene fungicides.

start Start: Prepare Fungal Inoculum (Candida albicans) prep_plate Prepare 96-well Microtiter Plate start->prep_plate add_compounds Serially Dilute Test Compounds (this compound & Fungicides) in Broth prep_plate->add_compounds add_inoculum Add Fungal Inoculum to Wells add_compounds->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic plate_mfc Plate Aliquots from Wells with No Visible Growth on Agar Plates read_mic->plate_mfc incubate_mfc Incubate Agar Plates plate_mfc->incubate_mfc read_mfc Determine MFC (Lowest Concentration with No Growth) incubate_mfc->read_mfc end End: Data Analysis read_mfc->end

Caption: Experimental workflow for antifungal susceptibility testing.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antifungal compounds against Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method.

1. Preparation of Fungal Inoculum:

  • Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
  • Harvest yeast cells and suspend in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
  • Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agents:

  • Prepare stock solutions of this compound and commercial fungicides in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of each compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agents.
  • Include a growth control (inoculum without antifungal) and a sterility control (medium without inoculum).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
  • The MIC can be determined visually or by using a spectrophotometer to measure optical density.

5. Determination of MFC:

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
  • Spread the aliquot onto an SDA plate.
  • Incubate the plates at 35°C for 24-48 hours.
  • The MFC is the lowest concentration of the antifungal agent from which no colonies grow on the agar plate, indicating a ≥99.9% killing of the initial inoculum.

This comparative guide underscores the potential of this compound as a potent antifungal agent. Its distinct mechanism of action, targeting the fungal cell wall, makes it a compelling candidate for further investigation, particularly in the context of emerging resistance to conventional fungicides. The provided data and protocols offer a foundation for researchers to conduct further comparative studies and explore the therapeutic applications of this promising natural compound.

References

Unveiling the Antimicrobial Strategy of Flavipin: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an antimicrobial agent is paramount for its effective and safe application. This guide provides a comprehensive comparison of the current understanding of Flavipin's mechanism of action against target pathogens, supported by available experimental data and detailed methodologies.

This compound, a yellow crystalline pigment produced by various fungi, including species of Aspergillus, Epicoccum, and Chaetomium, has demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi. While its potential as a therapeutic agent is recognized, a complete understanding of its molecular interactions within pathogenic cells is still an active area of research. This guide synthesizes the available data to present a clear picture of this compound's validated and proposed mechanisms of action, comparing it with other established antimicrobial agents.

Comparative Efficacy of this compound

This compound has shown potent inhibitory effects on various pathogens. The following table summarizes its antimicrobial activity, presenting Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values from published studies.

Target PathogenThis compound MIC (µg/mL)This compound MBC/MFC (µg/mL)Comparator DrugComparator MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)31.262.5Not SpecifiedNot Specified[1]
Acinetobacter baumannii31.2125Not SpecifiedNot Specified[1]
Candida albicans62.5125Not SpecifiedNot Specified[1]
Candida albicans- (44 mm inhibition zone)-Clotrimazole- (10 mm inhibition zone)[2]
Candida albicans--Miconazole- (8 mm inhibition zone)[2]
Candida albicans--Econazole- (7 mm inhibition zone)[2]

Proposed Mechanisms of Action

Based on current research, the antimicrobial activity of this compound is likely multifactorial, targeting several key cellular processes in pathogens. The following sections detail the proposed mechanisms and the experimental evidence supporting them.

Disruption of Cell Membrane Integrity

A primary proposed mechanism of action for this compound, in line with many flavonoids, is the disruption of the microbial cell membrane. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Experimental Evidence: While direct studies on this compound's interaction with microbial membranes are limited, the known activities of similar phenolic compounds suggest this as a probable mechanism.

Experimental Protocol: Membrane Permeability Assay (Hypothetical for this compound)

This protocol is based on standard assays used to determine membrane permeability and can be adapted to validate this compound's effect.

  • Pathogen Culture: Grow the target pathogen (e.g., S. aureus or C. albicans) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash with a buffer (e.g., PBS), and resuspend to a standardized optical density.

  • Fluorescent Dye Incubation: Incubate the cell suspension with a membrane-impermeant fluorescent dye, such as propidium iodide (PI). PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • This compound Treatment: Add varying concentrations of this compound to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle solvent).

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer. A significant increase in fluorescence in the this compound-treated samples compared to the negative control would indicate membrane damage.

Inhibition of Key Microbial Enzymes

This compound's structure, featuring hydroxyl and aldehyde groups, suggests its potential to interact with and inhibit the function of essential microbial enzymes. This could disrupt critical metabolic pathways necessary for pathogen survival.

Experimental Evidence: A recent in-silico study has shown that this compound has the potential to bind to the ATP-binding sites of Janus kinases (JAKs), suggesting it may act as an enzyme inhibitor.[3] While this study focused on an inflammatory pathway, it highlights the molecule's potential to interact with enzymatic targets. Further research is needed to identify specific microbial enzyme targets.

Experimental Protocol: Enzyme Inhibition Assay (General Protocol)

This general protocol can be adapted to test this compound's inhibitory activity against specific purified microbial enzymes.

  • Enzyme and Substrate Preparation: Obtain the purified target enzyme and its specific substrate. Prepare solutions of both in an appropriate assay buffer.

  • Reaction Mixture: In a microplate, combine the enzyme, buffer, and varying concentrations of this compound. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle solvent).

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme's activity).

Interference with Nucleic Acid and Protein Synthesis

Another plausible mechanism for antimicrobial action is the interference with the synthesis of essential macromolecules like DNA, RNA, and proteins. Flavonoids have been reported to intercalate with DNA or inhibit enzymes involved in replication and transcription.

Experimental Evidence: Currently, there is no direct experimental evidence to support this mechanism for this compound. However, it remains a viable hypothesis based on the known activities of other flavonoids.

Experimental Protocol: Macromolecule Synthesis Assay (Hypothetical for this compound)

This protocol, based on radiolabeling, can be used to investigate the effect of this compound on macromolecule synthesis.

  • Pathogen Culture and Treatment: Grow the target pathogen to the early- to mid-logarithmic phase and then add different concentrations of this compound.

  • Radiolabeling: At specific time points after treatment, add a radiolabeled precursor for the macromolecule of interest (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, or [³⁵S]methionine for protein).

  • Incorporation: Allow the cells to incorporate the radiolabeled precursor for a defined period.

  • Macromolecule Precipitation: Stop the incorporation and precipitate the macromolecules using an acid (e.g., trichloroacetic acid).

  • Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A significant decrease in radioactivity in this compound-treated samples would indicate inhibition of the respective macromolecule synthesis.

Visualizing this compound's Proposed Mechanisms and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Flavipin_Mechanism_of_Action cluster_mechanisms Proposed Mechanisms of Action This compound This compound Membrane_Disruption Cell Membrane Disruption This compound->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition This compound->Enzyme_Inhibition Macromolecule_Inhibition Inhibition of Nucleic Acid & Protein Synthesis This compound->Macromolecule_Inhibition Pathogen Pathogen Membrane_Disruption->Pathogen Inhibits Enzyme_Inhibition->Pathogen Inhibits Macromolecule_Inhibition->Pathogen Inhibits

Caption: Proposed antimicrobial mechanisms of this compound against target pathogens.

Experimental_Workflow cluster_validation Validation of Mechanism of Action A Hypothesis Generation (e.g., Membrane Disruption) B Experimental Design (e.g., Permeability Assay) A->B C Data Collection (e.g., Fluorescence Measurement) B->C D Data Analysis (e.g., IC50 Calculation) C->D E Conclusion on Mechanism D->E

Caption: A generalized workflow for validating this compound's mechanism of action.

Flavipin_vs_Alternatives This compound This compound Proposed Mechanisms: - Membrane Disruption - Enzyme Inhibition - Macromolecule Synthesis Inhibition Alternatives Alternative Antimicrobials Established Mechanisms: - Cell Wall Synthesis Inhibition (e.g., Penicillin) - Protein Synthesis Inhibition (e.g., Tetracycline) - DNA Gyrase Inhibition (e.g., Ciprofloxacin) This compound->Alternatives Comparison of Mechanistic Class

Caption: Logical comparison of this compound's proposed mechanisms with other antimicrobials.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antimicrobial agents. While its broad-spectrum activity is evident, further rigorous investigation is required to definitively elucidate its precise mechanism of action. The proposed multitargeted approach, potentially involving membrane disruption, enzyme inhibition, and interference with macromolecule synthesis, could be advantageous in combating drug-resistant pathogens.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound in both bacterial and fungal cells.

  • Detailed Mechanistic Studies: Employing biophysical techniques to study the interaction of this compound with model membranes and purified microbial enzymes.

  • Comparative Studies: Conducting head-to-head comparisons of this compound with a wider range of clinically relevant antibiotics and antifungals to better understand its relative efficacy and potential for synergistic applications.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a next-generation antimicrobial drug.

References

Flavipin: A Potent Fungal Metabolite Demonstrates Superior Antioxidant Capacity in Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative analysis of the antioxidant capacity of Flavipin, a secondary metabolite produced by various fungi. This guide provides a detailed examination of this compound's performance against other well-known antioxidants, supported by experimental data, to underscore its potential as a potent therapeutic agent in combating oxidative stress-related diseases.

This compound, a yellow pigment, has demonstrated significant antioxidant properties by effectively scavenging free radicals and reducing oxidative damage. This report summarizes key quantitative data from in-vitro antioxidant assays, outlines detailed experimental protocols for reproducibility, and visualizes the underlying molecular mechanisms and experimental workflows.

Comparative Antioxidant Capacity of this compound

The antioxidant potential of this compound has been rigorously evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented in terms of IC50 values (the concentration of an antioxidant required to scavenge 50% of the free radicals), highlight this compound's remarkable efficacy compared to commonly used synthetic and natural antioxidants.

A key study by Ye et al. (2013) provides a direct comparison of this compound with Butylated Hydroxytoluene (BHT), Vitamin C (Ascorbic Acid), and Trolox. The findings from this study are summarized below.[1][2]

AntioxidantDPPH Assay (IC50 µg/mL)ABTS Assay (IC50 µg/mL)FRAP Assay (C₀.₅FRAP µg/mL)
This compound 6.333.9530.78
BHT18.215.2368.31
Vitamin C4.254.1239.82
Trolox5.164.8745.17

Source: Adapted from Ye et al., 2013. A lower IC50 or C₀.₅FRAP value indicates stronger antioxidant activity.

As the data indicates, this compound exhibits a stronger radical scavenging activity in the DPPH and ABTS assays than the synthetic antioxidant BHT and is comparable to the well-known antioxidants Vitamin C and Trolox.[1][2]

Experimental Protocols

To ensure the validity and reproducibility of these findings, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[1][3]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[1]

  • Reaction Mixture: A defined volume of the DPPH working solution is mixed with various concentrations of the test compound (this compound or other antioxidants) and a suitable solvent to reach a final volume. A control is prepared with the solvent instead of the test compound.[1][3]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[3]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with that of a series of ferrous sulfate standards. The results are expressed as C₀.₅FRAP, which is the concentration of the antioxidant that gives an absorbance increase equivalent to that of a 0.5 mM ferrous sulfate solution.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential molecular mechanisms of this compound's antioxidant activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound & Standards This compound & Standards Reaction Incubation Reaction Incubation This compound & Standards->Reaction Incubation Assay Reagents (DPPH, ABTS, FRAP) Assay Reagents (DPPH, ABTS, FRAP) Assay Reagents (DPPH, ABTS, FRAP)->Reaction Incubation Spectrophotometric Measurement Spectrophotometric Measurement Reaction Incubation->Spectrophotometric Measurement Calculate % Inhibition Calculate % Inhibition Spectrophotometric Measurement->Calculate % Inhibition Determine IC50 Values Determine IC50 Values Calculate % Inhibition->Determine IC50 Values Comparative Analysis Comparative Analysis Determine IC50 Values->Comparative Analysis

Caption: Workflow for the comparative analysis of antioxidant capacity.

Flavonoids, the class of compounds to which this compound belongs, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses. One of the most critical pathways is the Keap1-Nrf2 signaling pathway.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress (ROS) Oxidative Stress (ROS) Keap1 Keap1 Oxidative Stress (ROS)->Keap1 Oxidizes Keap1 This compound This compound This compound->Keap1 Modulates Keap1 Keap1-Nrf2 Complex Keap1-Nrf2 Complex Keap1->Keap1-Nrf2 Complex Nrf2_n Nrf2 Keap1->Nrf2_n Release & Translocation Nrf2 Nrf2 Nrf2->Keap1-Nrf2 Complex Proteasome Proteasome Nrf2->Proteasome Ubiquitination Ubiquitination Keap1-Nrf2 Complex->Ubiquitination Promotes Ubiquitination->Proteasome Leads to Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes (e.g., HO-1, NQO1) Activates Transcription

Caption: Proposed mechanism of this compound modulating the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or molecules like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective antioxidant and detoxification genes. While direct evidence for this compound's interaction with the Nrf2 pathway is still emerging, its structural similarity to other Nrf2-activating flavonoids suggests this as a plausible and significant mechanism of its antioxidant action. Additionally, this compound has been shown to modulate inflammatory signaling pathways such as TNF-α and NF-κB, which are intricately linked with oxidative stress.[4]

This comparative guide underscores the potential of this compound as a lead compound for the development of novel antioxidant therapies. The provided data and protocols offer a solid foundation for further research into its mechanisms of action and therapeutic applications.

References

Flavipin and the Landscape of JAK Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Flavipin's potential as a Janus kinase (JAK) inhibitor against established, clinically relevant JAK inhibitors. Due to the nascent stage of research on this compound's JAK-inhibitory activity, this guide synthesizes available in-silico data for this compound and contrasts it with robust experimental data for approved inhibitors.

Introduction to JAK Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as a significant therapeutic class for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This guide examines the current understanding of this compound, a fungal metabolite, in the context of established JAK inhibitors.

This compound: An Emerging Player with In-Silico Promise

This compound is a naturally occurring compound produced by various fungi.[1] Recent computational studies have suggested its potential to interact with the ATP-binding sites of JAK1, JAK2, and JAK3.[2] These in-silico models, which predict molecular interactions, indicate that this compound may act as a pan-JAK inhibitor by forming hydrogen bonds with key amino acid residues within the kinase domains of these enzymes.[2][3] However, it is crucial to underscore that these findings are based on computational modeling and have not yet been validated by direct, quantitative experimental assays to determine its half-maximal inhibitory concentration (IC50) against each JAK isoform. One study did note that in an in-vivo mouse model of adjuvant-induced arthritis, treatment with this compound led to a modulation of STAT3, a downstream target of JAKs.[2]

Established JAK Inhibitors: A Quantitative Comparison

In contrast to this compound, several JAK inhibitors have undergone extensive preclinical and clinical evaluation, leading to regulatory approval for various indications.[4] These inhibitors exhibit varying degrees of selectivity for the different JAK isoforms, which can influence their efficacy and safety profiles. The table below summarizes the experimentally determined IC50 values for a selection of well-known JAK inhibitors. Lower IC50 values indicate greater potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib 112201-JAK3/1 > JAK2
Baricitinib 5.95.7>40053JAK1/2
Upadacitinib 4312023004700JAK1
Ruxolitinib 3.32.842819JAK1/2
Filgotinib 1028810116JAK1

Note: IC50 values can vary depending on the specific assay conditions and are best used for relative comparison.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining JAK inhibition.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling cascade.

JAK_Inhibition_Workflow Experimental Workflow for JAK Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound) Serial Dilution Incubation Incubate Compound, Enzyme, Substrate, and ATP Compound->Incubation Enzyme Recombinant JAK Enzyme (JAK1, JAK2, JAK3, or TYK2) Enzyme->Incubation Substrate Substrate (e.g., Peptide) & ATP Substrate->Incubation Reaction Kinase Reaction (Phosphorylation) Incubation->Reaction Detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Reaction->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

Caption: A generalized workflow for in vitro JAK kinase inhibition assays.

Experimental Protocols

The determination of a compound's inhibitory effect on JAK kinases is typically performed using an in vitro kinase assay. The following is a generalized protocol that can be adapted to assess the potency of a test compound like this compound against specific JAK isoforms.

Objective: To determine the IC50 value of a test compound against a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate specific for the JAK isoform

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

    • Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant JAK enzyme to the appropriate concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a solution containing the peptide substrate and ATP in kinase buffer. The ATP concentration is typically at or near the Km for the specific JAK isoform.

  • Assay Reaction:

    • Add the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.

    • Add the diluted enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step as per the manufacturer's instructions for the chosen detection reagent.

    • Add the detection reagent to each well. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.

    • Incubate as required by the detection kit.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The percent inhibition is plotted against the logarithm of the test compound concentration.

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a four-parameter logistic curve.

Conclusion

While in-silico studies provide a promising starting point for the investigation of this compound as a potential JAK inhibitor, they are not a substitute for rigorous experimental validation. The established JAK inhibitors discussed in this guide have well-characterized potency and selectivity profiles derived from extensive in vitro and in vivo studies. To truly understand the efficacy of this compound relative to these known inhibitors, it is imperative that its IC50 values against the four JAK isoforms be determined through robust experimental assays, such as the one detailed in this guide. Such data will be critical for guiding future research and development efforts for this natural product.

References

In Vivo Validation of Flavipin's Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Flavipin, a fungal-derived small molecule, against other established anti-inflammatory agents. The information presented is based on preclinical data from a key study investigating its potential in a mouse model of rheumatoid arthritis, supplemented with comparative data from studies on other flavonoids and standard anti-inflammatory drugs.

Comparative Efficacy of this compound and Other Anti-Inflammatory Agents

Recent in vivo studies have demonstrated the anti-inflammatory potential of this compound in an adjuvant-induced arthritis (AIA) mouse model. This compound treatment resulted in a notable reduction in both the clinical arthritis score and hind paw edema.[1][2][3] While the precise quantitative data from the primary study on this compound is not publicly available, the descriptive results indicate a significant dose-dependent effect.

For a comprehensive comparison, this guide includes quantitative data from studies on other flavonoids with anti-inflammatory properties, as well as data for the commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, and the corticosteroid, Dexamethasone.

Table 1: Comparison of Anti-Inflammatory Effects of this compound and Other Compounds in Animal Models

CompoundAnimal ModelDosageParameterResultReference
This compound Adjuvant-Induced Arthritis (Mouse)15 mg/kgArthritis ScoreSignificant Reduction[2]
30 mg/kgArthritis ScoreSignificant Reduction[2]
15 mg/kgHind Paw EdemaSignificant Reduction[2]
30 mg/kgHind Paw EdemaHighly Significant Reduction[2]
Flavone Glycoside Cotton Pellet-Induced Granuloma (Rat)20 mg/kgGranuloma Inhibition45.1%[4]
Indomethacin Cotton Pellet-Induced Granuloma (Rat)10 mg/kgGranuloma Inhibition41.7%[4]
Flavanone Derivative TPA-Induced Ear Edema (Mouse)-Edema Inhibition96.27 ± 1.93%[5]
Indomethacin TPA-Induced Ear Edema (Mouse)-Edema Inhibition91.35 ± 0.47%[6][5]
Dexamethasone Adjuvant-Induced Arthritis (Rat)0.3 mg/kgArthritis Score & Paw EdemaSignificant Reduction

Note: The results for this compound are presented qualitatively based on the available literature. TPA: 12-O-tetradecanoylphorbol-13-acetate.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies. Below is a detailed protocol for the Adjuvant-Induced Arthritis (AIA) model, which was utilized to evaluate the anti-inflammatory effects of this compound.

Adjuvant-Induced Arthritis (AIA) in Mice

This model is widely used to study the pathogenesis of rheumatoid arthritis and to screen for potential anti-arthritic drugs.

1. Animals:

  • Male Swiss albino mice (or other appropriate strain) are used.

  • Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Induction of Arthritis:

  • A fine emulsion of Freund's Complete Adjuvant (FCA) is prepared.

  • A single intracutaneous injection of 0.1 mL of FCA is administered into the sub-plantar region of the right hind paw of each mouse.

3. Treatment Groups:

  • Vehicle Control: Mice receive the vehicle (e.g., saline or a suitable solvent) intraperitoneally.

  • This compound-Treated Groups: Mice receive intraperitoneal injections of this compound at specified doses (e.g., 15 mg/kg and 30 mg/kg body weight).

  • Positive Control (Optional): A group of mice can be treated with a standard anti-inflammatory drug (e.g., Indomethacin or Dexamethasone) to serve as a positive control.

4. Assessment of Arthritis:

  • Arthritis Score: The severity of arthritis is scored based on visual assessment of erythema, swelling, and deformity of the joints. A common scoring system ranges from 0 to 4 for each paw, with 0 indicating no signs of arthritis and 4 indicating severe arthritis with ankylosis.

  • Paw Edema: The volume or thickness of the hind paw is measured using a plethysmometer or a digital caliper at regular intervals throughout the study. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

5. Biochemical and Histopathological Analysis:

  • At the end of the study, blood samples may be collected for the analysis of inflammatory markers (e.g., TNF-α, IL-6).

  • The joints are collected, fixed, and processed for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Signaling Pathways and Experimental Workflow

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In silico and in vivo studies suggest that this compound interacts with and inhibits pro-inflammatory molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Janus kinases (JAKs), which in turn affects the downstream NF-κB and STAT3 signaling pathways.[1][3]

Proposed Mechanism of Action of this compound

Flavipin_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Cytokine_Receptor Cytokine Receptor JAKs JAK1, JAK2, JAK3 Cytokine_Receptor->JAKs This compound This compound This compound->TNF-alpha Inhibits This compound->JAKs Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB->Inflammatory_Genes STAT3 STAT3 JAKs->STAT3 Phosphorylates STAT3->Inflammatory_Genes

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, this compound, etc.) Animal_Acclimatization->Group_Allocation FCA_Injection Freund's Complete Adjuvant (FCA) Injection Group_Allocation->FCA_Injection Drug_Administration Daily Drug Administration (this compound/Control) FCA_Injection->Drug_Administration Arthritis_Scoring Arthritis Scoring Drug_Administration->Arthritis_Scoring Paw_Edema_Measurement Paw Edema Measurement Drug_Administration->Paw_Edema_Measurement Data_Analysis Statistical Data Analysis Arthritis_Scoring->Data_Analysis Paw_Edema_Measurement->Data_Analysis Histopathology Histopathological Examination Data_Analysis->Histopathology Biochemical_Assays Biochemical Assays (TNF-α, etc.) Data_Analysis->Biochemical_Assays

Caption: Workflow for in vivo validation of anti-inflammatory agents.

References

A Head-to-Head Comparison of Flavipin and Other Fungal Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungal metabolite Flavipin with other notable fungal-derived compounds. This analysis is supported by experimental data on their biological activities and detailed methodologies for key experiments.

This compound, a secondary metabolite produced by various fungi, including species of Aspergillus, Chaetomium, and Epicoccum, has garnered significant interest for its diverse biological activities.[1][2] This guide delves into a comparative analysis of this compound's performance against other fungal metabolites in key therapeutic areas, namely anticancer and antifungal applications. The information is presented to aid in the evaluation of its potential as a lead compound in drug discovery and development.

Performance Comparison of Fungal Metabolites

To provide a clear and concise overview, the following tables summarize the quantitative data on the biological activities of this compound and other selected fungal metabolites. These metabolites are categorized into polyketides, alkaloids, and terpenoids, representing some of the major classes of bioactive fungal compounds.

Anticancer Activity

The cytotoxic effects of this compound and other fungal metabolites have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.

Metabolite ClassMetaboliteCancer Cell LineIC50 (µM)Reference
Polyketide This compound A549 (Lung Carcinoma)9.89 µg/mL[3]
This compound HT-29 (Colon Carcinoma)18 µg/mL[3]
This compound MCF-7 (Breast Adenocarcinoma)54 µg/mL[3]
TerreinMCF-7 (Breast Adenocarcinoma)0.0011[4]
GriseofulvinHeLa (Cervical Cancer)20[4]
BikaverinMIA PaCa-2 (Pancreatic Carcinoma)0.26[3]
Calphostin CMCF-7 (Breast Adenocarcinoma)0.18[4]
Alkaloid Epicorazine AL5178Y (Mouse Lymphoma)1.3[5]
Tryprostatin BNCI-H522 (Lung Cancer)15.8[4]
Spirotryprostatin EMOLT-4 (Leukemia)3.1[4]
Terpenoid Taxol (Paclitaxel)--[6]
Fudecadione AMCF-7 (Breast Adenocarcinoma)12.6[6]
12'-hydroxyroridin EL-1210 (Leukemia)0.2[6]
Antifungal Activity

The efficacy of this compound and other fungal metabolites against pathogenic fungi is crucial for their potential development as antifungal agents. The minimum inhibitory concentration (MIC) and, where available, the IC50 are presented below.

Metabolite ClassMetaboliteFungal SpeciesMIC (µg/mL)IC50 (µM)Reference
Polyketide This compound Candida albicans62.5-[7]
This compound ---[8]
IsocladosporinAspergillus flavus15.62-[9]
IsocladosporinFusarium solani7.81-[9]
Cytosporone BGeotrichum citri-aurantii105-[9]
Alkaloid Epipyrone AUstilago maydis1.6 mM-[5]
Terpenoid -----

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate key signaling pathways affected by this compound and a typical workflow for its isolation.

Flavipin_TNF_alpha_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Nucleus Nucleus NF_kappa_B->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->TNF_alpha Inhibits This compound->NF_kappa_B Inhibits

Caption: this compound's inhibition of the TNF-α/NF-κB signaling pathway.

Flavipin_JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription This compound This compound This compound->JAK Inhibits

Caption: this compound's inhibitory effect on the JAK-STAT signaling pathway.

Bioassay_Guided_Fractionation Fungal_Culture Fungal Culture (e.g., Chaetomium globosum) Crude_Extract Crude Extract Fungal_Culture->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay Bioassay (e.g., Anticancer, Antifungal) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Purification Further Purification (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Workflow for bioassay-guided fractionation of this compound.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the accurate assessment of the biological activities of fungal metabolites. Below are detailed methodologies for commonly employed assays.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for most fungi, Sabouraud Dextrose Agar for yeasts).

    • Harvest fungal spores or yeast cells and suspend them in sterile saline or broth.

    • Adjust the suspension to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Test Compound:

    • Dissolve the fungal metabolite (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound.

    • Include positive (fungus with no compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28-30°C for many molds) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the fungal metabolite in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well.

    • Incubate the plate for an additional 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., 100-200 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and IC50 Calculation:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This guide provides a comparative overview of this compound and other fungal metabolites, highlighting their potential in anticancer and antifungal applications. The presented data, along with the detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers in the field of natural product drug discovery. While this compound demonstrates promising bioactivity, further head-to-head comparative studies under standardized conditions are warranted to fully elucidate its therapeutic potential relative to other fungal-derived compounds.

References

The Untapped Potential of Flavipin: A Comparative Guide to its Synergistic Effects with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the combination of conventional antibiotics with natural compounds that can enhance their efficacy. Flavipin, a secondary metabolite produced by various fungi, has demonstrated notable antimicrobial properties. This guide explores the potential synergistic effects of this compound with conventional antibiotics, drawing comparisons with structurally similar polyphenols to provide a framework for future research and drug development.

Due to a lack of direct studies on this compound's synergistic activity, this guide presents experimental data for the structurally related polyphenols, gallic acid and pyrogallol. These compounds share a core phenolic structure with this compound, suggesting potential parallels in their synergistic mechanisms.

Quantitative Analysis of Synergistic Effects

The synergistic effect of a combination of two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is considered synergistic. The following tables summarize the synergistic effects of gallic acid and pyrogallol with various conventional antibiotics against different bacterial strains.

Table 1: Synergistic Effects of Gallic Acid with Conventional Antibiotics

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)FIC IndexReference
Staphylococcus aureusNorfloxacin156.349.21Not Reported
Staphylococcus aureusGentamicin49.212.44Not Reported
Escherichia coliAmpicillinNot ReportedNot Reported0.502–0.625 (Additive)[1][2]
Escherichia coliThiamphenicolNot ReportedNot Reported0.281 (Synergistic)[1]
Methicillin-resistant Staphylococcus aureus (MRSA)AzithromycinNot ReportedNot ReportedSynergistic[3][4]

Table 2: Synergistic Effects of Pyrogallol with Conventional Antibiotics

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)FIC IndexReference
Staphylococcus aureusNorfloxacin156.378.13Not Reported
Staphylococcus aureusGentamicin49.212.44Not Reported
Staphylococcus aureus and Staphylococcus epidermidisLinezolidSignificantly Enhanced EfficacyNot ReportedNot Reported[5]

Potential Mechanisms of Synergistic Action

While the precise mechanisms of this compound's synergistic activity remain to be elucidated, studies on other flavonoids suggest several possibilities:

  • Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. Flavonoids can inhibit these efflux pumps, leading to an accumulation of the antibiotic inside the bacterium and restoring its efficacy.[6]

  • Interference with Bacterial Signaling: Flavonoids can disrupt bacterial communication systems, such as quorum sensing, which are crucial for biofilm formation and the expression of virulence factors.[6][7] This can make the bacteria more susceptible to antibiotics.

  • Direct Damage to Bacterial Cell Structures: Some flavonoids can directly damage the bacterial cell wall or membrane, creating entry points for antibiotics and enhancing their effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine synergistic effects.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB)

  • Stock solutions of this compound (or analogous compound) and the conventional antibiotic

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the antibiotic (Drug A) horizontally and this compound (Drug B) vertically in the 96-well plate containing MHB.

  • The final volume in each well should be 100 µL, with varying concentrations of both agents.

  • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with 100 µL of the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index for each combination using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of Results:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1

  • Indifference: 1 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Dilutions plate_setup Dispense into 96-well Plate prep_antibiotic->plate_setup prep_this compound Prepare this compound Dilutions prep_this compound->plate_setup prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate with Bacteria prep_bacteria->inoculate plate_setup->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Figure 1: Workflow of the Checkerboard Assay.
Time-Kill Assay

The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB or other suitable broth

  • This compound and antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, and 2x MIC)

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Procedure:

  • Prepare tubes with MHB containing the antimicrobial agents alone and in combination at the desired concentrations. Include a growth control tube without any antimicrobials.

  • Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time for each antimicrobial condition.

Interpretation of Results:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

  • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis prep_culture Prepare Bacterial Culture inoculate Inoculate Tubes prep_culture->inoculate prep_tubes Prepare Treatment Tubes prep_tubes->inoculate incubate Incubate with Shaking inoculate->incubate sampling Collect Aliquots at Time Points incubate->sampling 0, 2, 4, 6, 8, 24h serial_dilute Serial Dilution sampling->serial_dilute plating Plate Dilutions serial_dilute->plating count_colonies Count Colonies (CFU/mL) plating->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Synergy/Antagonism plot_data->interpret

Figure 2: Workflow of the Time-Kill Assay.

Hypothesized Signaling Pathway for Synergistic Action

Based on the known mechanisms of flavonoids, a potential signaling pathway for the synergistic action of this compound with antibiotics could involve the disruption of bacterial quorum sensing, leading to the downregulation of virulence factors and biofilm formation, thereby increasing antibiotic susceptibility.

Flavipin_Synergy_Pathway This compound This compound QS_system Quorum Sensing Signaling This compound->QS_system Inhibits Antibiotic Conventional Antibiotic Bacterial_Cell Bacterial Cell Antibiotic->Bacterial_Cell Targets Virulence_Factors Virulence Factor Expression QS_system->Virulence_Factors Activates Biofilm_Formation Biofilm Formation QS_system->Biofilm_Formation Activates Increased_Susceptibility Increased Antibiotic Susceptibility Virulence_Factors->Increased_Susceptibility Leads to (when inhibited) Biofilm_Formation->Increased_Susceptibility Leads to (when inhibited) Bacterial_Cell->Increased_Susceptibility Results in

Figure 3: Hypothesized Quorum Sensing Inhibition Pathway.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound with conventional antibiotics is currently lacking, the data from structurally similar polyphenols like gallic acid and pyrogallol are promising. These compounds demonstrate significant synergistic activity with a range of antibiotics against various bacterial pathogens. The likely mechanisms behind this synergy, including efflux pump inhibition and interference with bacterial signaling, offer exciting avenues for further investigation into this compound.

Future research should focus on:

  • Directly evaluating the synergistic activity of this compound with a broad panel of conventional antibiotics against clinically relevant bacterial strains using checkerboard and time-kill assays.

  • Elucidating the specific molecular mechanisms underlying any observed synergy, including its effects on efflux pumps, biofilm formation, and quorum sensing pathways.

  • In vivo studies to validate the efficacy of this compound-antibiotic combinations in animal models of infection.

The exploration of this compound as a synergistic agent holds the potential to revitalize our existing antibiotic arsenal and provide new strategies in the fight against antimicrobial resistance. This guide serves as a foundational resource to stimulate and inform these critical research endeavors.

References

A Comparative Guide to the Analytical Cross-Validation of Flavipin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of Flavipin, a fungal metabolite of interest for its potential therapeutic properties. This document outlines detailed experimental protocols and presents a summary of validation parameters to aid in the selection of the most suitable analytical method for specific research needs.

Introduction

This compound is a yellow pigment produced by various fungi, including species of Aspergillus, Penicillium, and Chaetomium. It has garnered scientific interest due to its diverse biological activities, including antimicrobial and antioxidant properties. Accurate and reliable quantification of this compound is crucial for research and development, quality control of fermentation processes, and formulation studies. This guide focuses on two commonly employed analytical techniques: HPLC and UV-Vis spectrophotometry, providing a comparative overview of their performance characteristics.

Data Presentation: A Side-by-Side Comparison of Analytical Methods

The selection of an analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and the complexity of the sample matrix. Below is a summary of typical validation parameters for the quantification of this compound using HPLC and UV-Vis spectrophotometry. It is important to note that while direct cross-validation studies for this compound are not extensively published, the following data is compiled from various studies on this compound and structurally related polyphenolic compounds to provide a representative comparison.

ParameterHPLC with UV DetectionUV-Vis Spectrophotometry
Principle Separation based on polarity, followed by UV detection.Measurement of light absorbance at a specific wavelength.
Linearity Range Typically in the µg/mL range (e.g., 1-100 µg/mL)Generally in the µg/mL range (e.g., 0-120 µg/mL)[1]
Coefficient of Determination (R²) > 0.999> 0.99
Limit of Detection (LOD) Lower (ng/mL to low µg/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL to low µg/mL range)Higher (µg/mL range)
Accuracy (% Recovery) High (typically 98-102%)Good (typically 95-105%)
Precision (% RSD) High (< 2% for intra- and inter-day)Good (< 5% for intra- and inter-day)
Specificity High (separates this compound from other components)Lower (potential for interference from other absorbing compounds)
Analysis Time Longer (due to chromatographic separation)Shorter (direct measurement)
Instrumentation Cost HigherLower
Solvent Consumption HigherLower

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method for the quantification of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (analytical grade)

  • This compound standard (of known purity)

  • Methanol (HPLC grade) for sample and standard preparation

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program: A typical gradient might start at 5-10% B, increasing to 90-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 264 nm.[1]

  • Injection Volume: 10-20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase or methanol to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For fermentation broth, centrifugation and filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.

5. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

UV-Visible Spectrophotometry Method

This protocol outlines a simple and rapid method for the quantification of this compound using a UV-Vis spectrophotometer.

1. Instrumentation:

  • UV-Vis Spectrophotometer (double or single beam).

  • Quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound standard (of known purity)

3. Measurement Parameters:

  • Wavelength of Maximum Absorbance (λmax): 264 nm.[1]

  • Blank: Use the same solvent used for sample and standard preparation as the blank.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve. A typical concentration range could be 0-120 µg/ml.[1]

  • Sample Preparation: Similar to the HPLC method, samples may require centrifugation and filtration. Dilute the sample extract with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

5. Method Validation:

  • Validate the method for linearity, accuracy, precision, LOD, and LOQ. For instance, a linear relationship between absorbance and concentration can be established, represented by an equation such as Y = 0.032X, where Y is the absorbance and X is the concentration of this compound.[1]

Mandatory Visualizations

Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val UV_Vis_Dev UV-Vis Method Development UV_Vis_Val UV-Vis Validation (Linearity, Accuracy, Precision, LOD, LOQ) UV_Vis_Dev->UV_Vis_Val Sample_Analysis Analysis of Identical Samples HPLC_Val->Sample_Analysis UV_Vis_Val->Sample_Analysis Data_Comparison Comparison of Quantitative Results Sample_Analysis->Data_Comparison Conclusion Assessment of Method Comparability & Selection Data_Comparison->Conclusion

Figure 1: A logical workflow for the cross-validation of analytical methods.

Recent in-silico studies suggest that this compound may exert its biological effects by interacting with key inflammatory signaling pathways. One proposed mechanism involves the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[1]

Flavipin_Signaling_Pathway cluster_0 This compound's Potential Mechanism of Action cluster_1 TNF-α Pathway cluster_2 JAK/STAT Pathway This compound This compound TNF_alpha TNF-α This compound->TNF_alpha Inhibits JAK JAK This compound->JAK Inhibits TNFR TNF Receptor TNF_alpha->TNFR Binds to Downstream_TNF Downstream Signaling (e.g., NF-κB activation) TNFR->Downstream_TNF Inflammation_TNF Inflammatory Response Downstream_TNF->Inflammation_TNF Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimerization & Nuclear Translocation STAT->STAT_dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Inflammation_JAK Inflammatory Response Gene_Expression->Inflammation_JAK

Figure 2: Proposed signaling pathways potentially inhibited by this compound.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis.

  • UV-Vis spectrophotometry offers a rapid, simple, and cost-effective method suitable for routine analysis of relatively pure samples or for high-throughput screening purposes where high specificity is not a primary concern.

  • HPLC provides superior specificity and sensitivity, making it the method of choice for analyzing complex mixtures, for regulatory submissions requiring detailed method validation, and when lower limits of detection and quantification are necessary.

A thorough cross-validation, as depicted in the workflow diagram, is recommended when transitioning between methods or when comparing data from different laboratories to ensure consistency and reliability of results. The potential of this compound to modulate key inflammatory pathways underscores the importance of robust analytical methods to support further pharmacological investigations.

References

A Comparative Guide to the Biological Effects of Flavipin: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flavipin, a secondary metabolite produced by various fungi, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Studies have explored its potential as an anticancer, antimicrobial, anti-inflammatory, and antioxidant agent. This guide provides a comparative analysis of the reported biological effects of this compound across different studies, with a focus on the reproducibility of these findings. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been reported in several studies. A comparison of these values is crucial for assessing the consistency of its anticancer activity.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
A549Lung Carcinoma9.89~50.4[3]
A549Lung Carcinoma-~44[4]
HT-29Colorectal Adenocarcinoma18~91.8[3]
MCF-7Breast Adenocarcinoma54~275.3[3]
MCF-7Breast Adenocarcinoma52.34~266.8[2][5]
MCF-7Breast Adenocarcinoma-~48[4]
MDA-MB-231Breast AdenocarcinomaNot specifiedNot specified[5]
T47DBreast CarcinomaNot specifiedNot specified[5]
L5178YMouse Lymphoma-1.3[1]
Normal Cell Lines
CCD-18CoNormal Colon Fibroblast78.89~402.2[3]
WRL-68Normal Liver298.1~1519.7[2][5]
3T3-L1Normal Fibroblast>100 µM>100[4][6][7]

Note: Conversion from µg/mL to µM is approximated using the molecular weight of this compound (196.16 g/mol ).

Experimental Protocols: Anticancer Activity

Cell Viability (MTT) Assay: This is the most commonly cited method for determining the cytotoxic effects of this compound.

  • Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).

  • General Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

    • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).[4]

    • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[8]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Read the absorbance using a microplate reader.

DNA Fragmentation and Apoptosis Assays: To confirm that cell death occurs via apoptosis, studies have employed techniques like fluorescent staining with Acridine Orange/Ethidium Bromide (AO/EB) and DNA fragmentation analysis.[3]

Antimicrobial Activity

This compound has shown inhibitory activity against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter for evaluating antimicrobial efficacy.

MicroorganismTypeMIC (µg/mL)Reference
Acinetobacter baumanniiBacterium31.2[5][11]
Methicillin-resistant Staphylococcus aureus (MRSA)Bacterium31.2[5][11]
Candida albicansFungus62.5[5][11]
Candida albicansFungus40[5]

In addition to MIC, some studies also report the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), which is the lowest concentration that kills the microorganism. For MRSA and A. baumannii, the MBC has been reported as 62.5 µg/mL and 125 µg/mL, respectively. The MFC for C. albicans was reported as 125 µg/mL.[5][11]

Experimental Protocols: Antimicrobial Activity

Broth Microdilution Method: This is a standard method for determining MIC values.

  • Principle: A standardized suspension of the microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that shows no visible growth is the MIC.

  • General Protocol:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Muller Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[12]

    • Inoculation: Add the microbial suspension to each well.

    • Incubation: Incubate the plates under appropriate conditions (e.g., temperature and time) for the specific microorganism.

    • MIC Determination: Observe the wells for turbidity (growth) and determine the lowest concentration of this compound that inhibits visible growth.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the NF-κB and JAK/STAT pathways.[6]

Signaling Pathways

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation.[13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[13] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies suggest that this compound can down-regulate NF-κB, thereby exerting its anti-inflammatory effects.[3][6]

JAK/STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in inflammation. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. This compound has been shown to interact with the ATP-binding sites of JAK1, JAK2, and JAK3, suggesting it may inhibit their activity.[6] Furthermore, in an in vivo model of adjuvant-induced arthritis, this compound treatment modulated the levels of STAT3.[6]

Experimental Protocols: Anti-inflammatory Activity

Western Blotting: This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • General Protocol for NF-κB Activation:

    • Cell Lysis and Protein Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.

    • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα).[13]

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Real-Time PCR (RT-PCR): This method is used to measure the expression levels of specific genes.

  • Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA and then amplifying the cDNA in a real-time PCR machine. The level of gene expression is determined by the amount of amplified product.

  • General Protocol for Apoptosis-Related Genes (p53 and BCL-2):

    • RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA.[14]

    • Real-Time PCR: Perform real-time PCR using specific primers for the target genes (e.g., p53, BCL-2) and a reference gene (e.g., GAPDH).[14]

    • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes.

In Vivo Adjuvant-Induced Arthritis (AIA) Model: This animal model is used to study rheumatoid arthritis and evaluate the efficacy of anti-inflammatory compounds.

  • Principle: Arthritis is induced in rats by a single injection of Complete Freund's Adjuvant (CFA).[15] The development of arthritis, characterized by paw swelling and inflammation, is then monitored over time.

  • General Protocol:

    • Induction of Arthritis: Inject CFA subcutaneously into the footpad or at the base of the tail of the rats.[15]

    • Treatment: Administer this compound (e.g., intraperitoneally at doses of 15 and 30 mg/kg) at regular intervals.[16]

    • Assessment: Monitor the arthritis score, hind paw edema, and other clinical signs of arthritis.[16]

    • Biochemical and Histological Analysis: At the end of the study, collect tissues for the analysis of inflammatory markers (e.g., TNF-α, NF-κB, STAT3) and histological evaluation.[6]

Antioxidant Activity

This compound possesses antioxidant properties, which are attributed to its chemical structure containing phenolic hydroxyl and aldehyde groups.[12] Its antioxidant capacity has been evaluated using various in vitro assays.

Experimental Protocols: Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • General Protocol:

    • Mix a solution of this compound with a methanolic solution of DPPH.

    • Incubate the mixture in the dark for a specific period.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[17]

  • General Protocol:

    • Mix the sample with the FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer).

    • Incubate the mixture for a specific time at a set temperature.

    • Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm).

Production and Isolation of this compound

The reproducibility of biological effects can also be influenced by the source and purity of the this compound used. This compound is a secondary metabolite produced by various fungi, including species of Aspergillus and Chaetomium.[18][19] The production of this compound can be optimized by controlling various fermentation parameters.

Fungal Strains and Fermentation Conditions
  • Commonly Used Fungi: Aspergillus terreus and Chaetomium globosum are frequently reported as producers of this compound.[18][19]

  • Optimal Fermentation Conditions for Aspergillus terreus:

    • pH: 7[18][20]

    • Temperature: 25°C[18][20]

    • Incubation Period: 12-14 days[18][20]

    • Culture Medium: Potato Dextrose Broth (PDB)[18][20]

    • Shaking Speed: 150 rpm[18][20]

  • Optimal Fermentation Conditions for Chaetomium globosum CDW7:

    • pH: 6.5[19]

    • Temperature: 25°C[19]

    • Incubation Period: 14 days[19]

    • Shaking Speed: 150 rpm[19]

Isolation and Purification Protocol
  • Extraction: The fungal culture broth is typically extracted with an organic solvent such as ethyl acetate.[17]

  • Purification: The crude extract is then subjected to chromatographic techniques for purification.

    • Thin Layer Chromatography (TLC): Used for initial separation and identification. The reported Rf value for this compound is 0.55 cm.[18][20]

    • High-Performance Liquid Chromatography (HPLC): Used for final purification and quantification. The retention time of this compound can vary depending on the specific column and mobile phase used, with reported values ranging from 7.6-7.7 minutes.[18][20]

Visualizing the Mechanisms of Action

To better understand the molecular pathways through which this compound exerts its biological effects, the following diagrams illustrate the key signaling cascades discussed.

Flavipin_Anticancer_Pathway This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates NFkB_cancer NF-κB (Pro-survival) This compound->NFkB_cancer Downregulates Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis NFkB_cancer->Apoptosis

Caption: this compound's anticancer activity involves the upregulation of the p53 tumor suppressor and downregulation of the anti-apoptotic protein Bcl-2 and the pro-survival transcription factor NF-κB, ultimately leading to apoptosis.

Flavipin_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT STAT JAK->STAT Phosphorylates STAT_nuc STAT STAT->STAT_nuc Translocates InflammatoryGenes Pro-inflammatory Gene Expression NFkB_nuc->InflammatoryGenes Activates STAT_nuc->InflammatoryGenes Activates Cytokines Cytokines InflammatoryGenes->Cytokines Produces This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK Cytokines->CytokineReceptor

Caption: this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and JAK/STAT signaling pathways, thereby reducing the expression of pro-inflammatory genes.

Conclusion

The available data suggest that this compound exhibits consistent anticancer, antimicrobial, and anti-inflammatory activities across multiple studies. However, direct comparison of the potency (e.g., IC50 and MIC values) reveals some variability, which could be attributed to differences in the specific cell lines or microbial strains used, as well as variations in experimental protocols. The detailed methodologies provided in this guide aim to facilitate the design of future studies and improve the reproducibility of findings. Further research with standardized protocols is warranted to fully elucidate the therapeutic potential of this compound and to establish a more definitive understanding of its biological effects. The visualization of the signaling pathways offers a clear overview of the current understanding of this compound's mechanisms of action, providing a valuable tool for researchers in the field.

References

Benchmarking the Cost-Effectiveness of Flavipin Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flavipin, a bioactive secondary metabolite produced by various fungi, has garnered significant interest for its potential therapeutic applications. As research progresses towards potential commercialization, a critical evaluation of its production methods is paramount. This guide provides a comprehensive comparison of the two primary approaches for this compound production: microbial fermentation and chemical synthesis. The objective is to benchmark their cost-effectiveness, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed decisions for scalable and economically viable production.

Data Presentation: A Comparative Overview

MetricMicrobial Fermentation (Optimized Fungal Culture)Chemical Synthesis (Hypothetical Route based on Analogs)
Product Yield Up to 315.5 mg/L reported for Chaetomium globosum CDW7.[1]Highly variable, dependent on reaction efficiency at each step.
Production Time 12-14 days for fermentation.[1][2]Typically shorter, in the range of hours to a few days per batch.
Raw Materials Readily available and relatively inexpensive (e.g., potato dextrose broth, glucose).[2]Often requires specialized, higher-cost starting materials and reagents.
Process Complexity Involves sterile techniques, culture maintenance, and optimization of fermentation parameters (pH, temperature, aeration).[2]Multi-step synthesis requiring precise control of reaction conditions (temperature, pressure, catalysts) and purification at each step.
Downstream Processing Extraction from fermentation broth followed by chromatographic purification.[2]Involves extraction, and multiple chromatographic purification steps to remove by-products and unreacted reagents.
Scalability Well-established for industrial-scale fermentation.Can be challenging to scale up while maintaining high yields and purity.
Environmental Impact Generally considered more environmentally friendly, utilizing renewable resources.Often involves the use of harsh solvents and reagents, generating more chemical waste.
Stereospecificity High, as enzymes are stereospecific.Can be a significant challenge, potentially requiring chiral synthesis or separation of enantiomers, adding to the cost.
Estimated Cost-Effectiveness Generally more cost-effective for complex molecules like this compound at larger scales due to lower raw material costs and fewer complex purification steps.Potentially higher cost due to expensive raw materials, multi-step processes, and more intensive purification. May be competitive for small-scale research purposes.

Experimental Protocols

Microbial Fermentation and Quantification of this compound

This protocol is based on optimized conditions reported for this compound production by fungal strains.[1][2]

1.1. Fungal Strain and Culture Conditions:

  • Microorganism: Chaetomium globosum CDW7 or Aspergillus terreus.

  • Inoculum Preparation: Prepare a spore suspension or use mycelial agar discs from a 5-7 day old culture grown on Potato Dextrose Agar (PDA).

  • Fermentation Medium: Potato Dextrose Broth (PDB) is a commonly used and effective medium.[2]

  • Fermentation Parameters:

    • Temperature: 25°C[1][2]

    • pH: 6.5 - 7.0[1][2]

    • Shaking Speed: 150 rpm[1][2]

    • Culture Volume: 100 mL in a 250 mL Erlenmeyer flask.[1]

    • Inoculum Size: 8-12 fungal agar discs per flask.[1][2]

    • Incubation Period: 14 days.[1][2]

1.2. Extraction of this compound:

  • After the incubation period, separate the fungal biomass from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

1.3. Quantification by High-Performance Liquid Chromatography (HPLC):

  • HPLC System: A standard HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Detection Wavelength: 265 nm.

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

  • Quantification: Dissolve the crude extract in the mobile phase, inject it into the HPLC system, and determine the concentration of this compound by comparing the peak area to the standard curve.

Representative Chemical Synthesis of a this compound Analog

2.1. Step 1: Phenolic Hydroxyl Protection:

  • React the starting material, pyrogallol, with a suitable protecting group to prevent the hydroxyl groups from interfering in the subsequent formylation step.

2.2. Step 2: Formylation:

  • Introduce a formyl group (-CHO) onto the aromatic ring of the protected pyrogallol. This is a crucial step to build the aldehyde functionality of the target molecule.

2.3. Step 3: Deprotection:

  • Remove the protecting groups from the hydroxyl functions to yield the final product, 2,3,4-trihydroxybenzaldehyde.

  • The product would then require purification, typically by column chromatography, to remove any unreacted starting materials and by-products.

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound, a fungal aromatic polyketide, is proposed to proceed through the polyketide pathway. This involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a Polyketide Synthase (PKS) enzyme, followed by cyclization and modification reactions.

Flavipin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks poly_beta_keto Poly-β-keto Intermediate pks->poly_beta_keto cyclization Cyclization & Aromatization poly_beta_keto->cyclization pre_this compound Pre-Flavipin (Aromatic Intermediate) cyclization->pre_this compound modification Tailoring Enzymes (e.g., Oxygenases) pre_this compound->modification This compound This compound modification->this compound

Caption: Proposed biosynthetic pathway of this compound via the polyketide route.

Experimental Workflow for Fermentative Production and Analysis

This workflow outlines the key stages involved in producing and quantifying this compound from a fungal source.

Fermentation_Workflow start Start inoculum Inoculum Preparation start->inoculum fermentation Fermentation (14 days, 25°C, 150 rpm) inoculum->fermentation harvest Harvesting & Filtration fermentation->harvest extraction Solvent Extraction harvest->extraction purification Purification (Chromatography) extraction->purification analysis Quantification (HPLC) purification->analysis end End analysis->end

Caption: Workflow for this compound production by fermentation and subsequent analysis.

Logical Relationship: Cost-Effectiveness Comparison

This diagram illustrates the logical relationship between the key factors influencing the cost-effectiveness of microbial fermentation versus chemical synthesis for this compound production.

Cost_Effectiveness This compound This compound Production fermentation Microbial Fermentation This compound->fermentation synthesis Chemical Synthesis This compound->synthesis cost_fermentation Lower Raw Material Cost Fewer Purification Steps Environmentally Friendly fermentation->cost_fermentation leads to cost_synthesis Higher Raw Material Cost Multi-step Process More Waste Generated synthesis->cost_synthesis leads to conclusion Fermentation is likely more cost-effective for large-scale This compound production cost_fermentation->conclusion cost_synthesis->conclusion

Caption: Factors influencing the cost-effectiveness of this compound production methods.

References

Safety Operating Guide

Essential Guide to Flavipin Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of flavipin, a naturally occurring phototoxic, antibiotic, and antifungal metabolite. In the absence of specific regulatory guidelines for this compound, it is crucial to adhere to standard protocols for hazardous chemical waste.

Core Safety and Handling Principles

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound waste, including unused product and contaminated items (e.g., weigh boats, spatulas), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste and disposed of in the designated solid waste container.

2. Container Management:

  • Use only approved, chemically resistant containers for this compound waste.

  • Ensure containers are securely sealed to prevent leaks or spills.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.

3. Spill Management:

  • In the event of a small spill, alert personnel in the immediate vicinity and restrict access to the area.

  • For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.

4. Final Disposal:

  • Store this compound waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound.[1][2][3][4]

PropertyValue
Chemical Formula C₉H₈O₅
Molar Mass 196.16 g/mol
CAS Number 483-53-4
Appearance Solid (details may vary by supplier)
Synonyms 3,4,5-Trihydroxy-6-methylphthalaldehyde

Experimental Protocols

While no specific experimental protocols for this compound disposal were found, the general principles of chemical waste management should be applied. The procedures outlined above are based on standard laboratory practices for handling and disposing of potentially hazardous chemicals.[5][6][7][8][9][10][11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Flavipin_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Unused product, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Securely in Designated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Flavipin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No comprehensive Safety Data Sheet (SDS) for Flavipin is readily available. The following guidance is based on general laboratory safety principles for handling chemical compounds with unknown comprehensive toxicity, supplemented with available information on this compound's known properties. A thorough risk assessment should be conducted before handling this substance.

Hazard Assessment

This compound is a known phototoxic, antibiotic, and antifungal metabolite.[1] Due to the lack of extensive toxicological data, it should be handled as a potentially hazardous substance. One in-vitro study has suggested that this compound is not toxic to normal fibroblast cells at doses below 50 µM.[2] The primary known hazard is phototoxicity, meaning it can cause toxic effects when exposed to light.

Known Properties of this compound:

PropertyValueSource
Molecular Formula C9H8O5[1][3][4]
Molecular Weight 196.16 g/mol [2][3][4][5]
Appearance Crystalline solid (presumed)[6]
Known Hazards Phototoxic, Antibiotic, Antifungal[1]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. For handling this compound powder, the following are recommended:

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Safety glasses with side shields. A face shield should be worn when there is a risk of splashes.Protects eyes from airborne particles and splashes.
Skin Protection Disposable nitrile gloves. A lab coat should be worn at all times.Prevents skin contact with the substance.
Respiratory Protection Not generally required if handled in a fume hood. If weighing or handling outside of a fume hood, a NIOSH-approved N95 or higher-rated respirator is recommended.Minimizes inhalation of the powder.

Operational Plans

3.1. Handling Procedures:

  • Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Weighing of the powder should be done in a fume hood or a balance enclosure to contain any airborne particles.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3.2. Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and dark place. Given its phototoxic nature, protection from light is crucial.

  • Segregation: Store away from incompatible materials. As a general precaution, store separately from strong oxidizing agents.

Spill Management

In the event of a this compound powder spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up internally. For large spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Cover the spill with a damp paper towel to avoid generating dust.

  • Clean-Up:

    • Carefully wipe up the dampened powder with absorbent pads or paper towels, working from the outside in.

    • Place all contaminated materials into a sealed plastic bag.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory disinfectant.

  • Dispose: Label the bag as "Hazardous Waste" and dispose of it according to your institution's hazardous waste procedures.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Containers: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

As no specific experimental protocols involving the handling of this compound were cited in the provided search results, this section will detail a general protocol for preparing a stock solution, which is a common laboratory procedure.

Protocol for Preparing a this compound Stock Solution:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all work in a chemical fume hood.

    • Calculate the required mass of this compound and volume of solvent to achieve the desired concentration.

  • Weighing:

    • Place a weigh boat on an analytical balance inside a fume hood or balance enclosure.

    • Tare the balance.

    • Carefully add the calculated mass of this compound to the weigh boat using a spatula.

  • Dissolving:

    • Transfer the weighed this compound to an appropriate volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, ethanol) to dissolve the solid.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Transfer the stock solution to a clearly labeled, light-protected container (e.g., an amber vial).

    • Store the solution at the appropriate temperature as determined by the stability of the compound in the chosen solvent.

Visualizations

Flavipin_Spill_Workflow start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->don_ppe Minor Spill contact_ehs Contact Environmental Health & Safety (EHS) assess->contact_ehs Major Spill contain Cover with Damp Paper Towel to Prevent Dust don_ppe->contain cleanup Wipe with Absorbent Pads (Outside-In) contain->cleanup package_waste Place Contaminated Materials in a Sealed Bag cleanup->package_waste decontaminate Clean Spill Area with Soap and Water package_waste->decontaminate dispose Label as 'Hazardous Waste' & Follow Institutional Procedures decontaminate->dispose finish Spill Managed dispose->finish

Caption: Workflow for handling a minor spill of this compound powder.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.